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  • Product: Ethyl 2-nitropentanoate
  • CAS: 2531-82-0

Core Science & Biosynthesis

Foundational

Ethyl 2-Nitropentanoate Synthesis Pathways: A Technical Guide for Advanced Organic Synthesis

Abstract Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) is a highly versatile α -nitro ester utilized extensively as a building block in the synthesis of complex unnatural α -amino acids (such as norvalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) is a highly versatile α -nitro ester utilized extensively as a building block in the synthesis of complex unnatural α -amino acids (such as norvaline derivatives) and pharmaceutical intermediates[1]. This whitepaper details the mechanistic causality, physicochemical properties, and validated step-by-step protocols for the synthesis of ethyl 2-nitropentanoate, focusing on phase-transfer catalyzed C-alkylation and enolate nitration pathways.

Physicochemical Profiling

Accurate baseline data is critical for reaction monitoring and downstream purification. Table 1 summarizes the established physicochemical parameters of ethyl 2-nitropentanoate to aid in analytical verification[2].

Table 1: Physicochemical Properties of Ethyl 2-Nitropentanoate

PropertyValue
Chemical Formula C₇H₁₃NO₄
Molecular Weight 175.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~51 °C at 0.1 mmHg (or ~90 °C at 1.0 mmHg)
Density 1.071 g/mL at 20 °C
Refractive Index ( nD20​ ) 1.4270
Solubility Soluble in ethanol, ether, benzene, and ethyl acetate

Primary Synthesis Pathway: C-Alkylation of Ethyl Nitroacetate via Solid-Liquid PTC

Mechanistic Causality & Rationale

The most reliable and atom-economical route to ethyl 2-nitropentanoate is the direct C-alkylation of ethyl nitroacetate using 1-bromopropane. Ethyl nitroacetate possesses a highly acidic α -proton ( pKa​≈5.85 )[1], allowing for facile deprotonation. However, classical homogeneous basic conditions frequently lead to two major side reactions: O-alkylation (yielding nitronic esters that rapidly decompose) and dialkylation[3].

To circumvent this, Solid-Liquid Phase Transfer Catalysis (PTC) is employed. By using a mild solid base (e.g., K₂CO₃ or KHCO₃) in the presence of tetrabutylammonium bromide (TBAB) under solvent-free conditions or in a non-polar solvent, the nitronate anion is generated precisely at the solid-liquid interface. The bulky tetrabutylammonium counterion shields the oxygen atoms of the ambident nitronate anion, sterically directing the electrophilic attack of 1-bromopropane exclusively to the carbon atom (C-alkylation)[3]. Furthermore, strictly controlling the stoichiometry to a 2:1:1 ratio (ethyl nitroacetate : 1-bromopropane : base) suppresses dialkylation by ensuring the electrophile is the limiting reagent.

Self-Validating Experimental Protocol
  • Reagent Preparation: Dry K₂CO₃ in an oven at 120 °C for 4 hours prior to use to ensure strictly anhydrous conditions, preventing unwanted ester hydrolysis.

  • Reaction Assembly: In a dry, round-bottom flask equipped with a magnetic stirrer, add ethyl nitroacetate (2.0 equivalents, 20 mmol) and TBAB (0.05 equivalents, 0.5 mmol)[3].

  • Base Addition: Introduce finely powdered anhydrous K₂CO₃ (1.0 equivalent, 10 mmol). Stir the heterogeneous mixture at room temperature for 15 minutes to initiate nitronate formation.

  • Electrophile Addition: Add 1-bromopropane (1.0 equivalent, 10 mmol) dropwise over 10 minutes.

  • Reaction Maturation: Heat the mixture to 50 °C and stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2); the total consumption of 1-bromopropane dictates completion.

  • Work-up: Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove solid inorganic salts. Wash the organic filtrate with 1M HCl (20 mL) to neutralize any residual base, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via vacuum distillation (collecting the fraction at ~51 °C / 0.1 mmHg) to yield pure ethyl 2-nitropentanoate[2].

Secondary Synthesis Pathway: Electrophilic Nitration of Ethyl Pentanoate

Mechanistic Causality & Rationale

An orthogonal approach involves the direct electrophilic nitration of ethyl pentanoate (ethyl valerate). This pathway is strategically useful when starting from readily available aliphatic esters rather than nitroacetates. The mechanism relies on the generation of an ester enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to prevent self-condensation (Claisen condensation). The enolate is then trapped by an alkyl nitrate (e.g., propyl nitrate or amyl nitrate), which acts as a highly effective NO₂⁺ donor.

Self-Validating Experimental Protocol
  • Enolization: In an oven-dried Schlenk flask under an argon atmosphere, prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C.

  • Substrate Addition: Add ethyl pentanoate (1.0 equivalent) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Nitration: Rapidly inject propyl nitrate (1.2 equivalents) into the cryogenic solution. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to -20 °C.

  • Quenching & Work-up: Quench the reaction with glacial acetic acid (1.5 equivalents) to immediately protonate the resulting nitronate intermediate, preventing side reactions. Partition the mixture between ethyl acetate and water, wash the organic layer with saturated NaHCO₃, dry, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate ethyl 2-nitropentanoate.

Workflow Visualization

The following diagram maps the logical decision points, reagents, and intermediate states for both synthesis pathways.

G SM1 Ethyl Nitroacetate (Starting Material) Base1 Base (e.g., K2CO3) + TBAB Solid-Liquid PTC SM1->Base1 Int1 Nitronate Anion (Intermediate) Base1->Int1 Target Ethyl 2-nitropentanoate (Target Molecule) Int1->Target + 1-Bromopropane Reag1 1-Bromopropane (SN2 Alkylation) SM2 Ethyl Pentanoate (Starting Material) Base2 LDA / THF, -78°C Enolization SM2->Base2 Int2 Ester Enolate (Intermediate) Base2->Int2 Int2->Target + Alkyl Nitrate Reag2 Alkyl Nitrate (Electrophilic Nitration)

Caption: Divergent synthetic pathways for Ethyl 2-nitropentanoate via C-alkylation and nitration.

Downstream Applications: Reduction to α -Amino Esters

The primary utility of ethyl 2-nitropentanoate in drug development is its role as a precursor to ethyl 2-aminopentanoate (norvaline ethyl ester)[4]. The nitro group can be selectively reduced without cleaving the ester moiety using Zinc dust in the presence of concentrated HCl, or via catalytic hydrogenation (H₂, Pd/C). This transformation is a cornerstone in the synthesis of sterically demanding peptide APIs and peptidomimetics[5].

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Exploratory

Comprehensive Technical Guide on Ethyl 2-Nitropentanoate: Physical Properties, Chemical Reactivity, and Synthetic Applications

Executive Summary From the perspective of process chemistry and application science, ethyl 2-nitropentanoate (CAS: 2531-82-0) is a highly versatile aliphatic nitro ester. It serves as a critical intermediate in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

From the perspective of process chemistry and application science, ethyl 2-nitropentanoate (CAS: 2531-82-0) is a highly versatile aliphatic nitro ester. It serves as a critical intermediate in advanced organic synthesis, particularly in the development of fluoronitrocarbons and complex energetic materials[1]. This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic reactivity profiles, and field-proven synthetic protocols. Designed for researchers and drug development professionals, this guide synthesizes empirical data with mechanistic causality to ensure reproducibility, scalability, and safety in laboratory workflows.

Molecular Architecture and Physicochemical Profile

Ethyl 2-nitropentanoate features a pentanoate backbone with a nitro group (-NO₂) substituted at the alpha-carbon (C2) and an ethyl ester moiety. The electron-withdrawing nature of both the nitro and carboalkoxy groups significantly increases the acidity of the alpha-proton, making the alpha-carbon highly susceptible to deprotonation and subsequent electrophilic attack.

The physical properties of ethyl 2-nitropentanoate are well-documented in legacy energetic materials research, such as the 2[2]. It exists as a dense liquid at room temperature and requires high-vacuum conditions for distillation to prevent the thermal degradation of the nitro group[2].

Table 1: Physicochemical Properties of Ethyl 2-nitropentanoate

PropertyValue
IUPAC Name Ethyl 2-nitropentanoate
CAS Registry Number 2531-82-0
Molecular Formula C₇H₁₃NO₄[2]
Molecular Weight 175.19 g/mol [2]
Physical State Liquid[2]
Specific Gravity 1.0713 (at 20°C)[2]
Boiling Point 51°C (at 0.1 mm Hg)[2]
Refractive Index ( nD​ ) 1.4270 (at 20°C)[2]
Solubility Soluble in alcohol, ether, benzene[2]

Chemical Reactivity: The Nitronate Pathway

The defining chemical characteristic of ethyl 2-nitropentanoate is the reactivity of its alpha-carbon. Direct liquid-phase fluorination of neutral nitroalkanes is notoriously sluggish and often results in poor yields due to competing side reactions[1]. However, converting the substrate into an aqueous nitronate salt fundamentally alters the reaction kinetics.

Mechanistic Causality: The addition of an aqueous base deprotonates the alpha-carbon. The resulting negative charge is delocalized across the nitro oxygen atoms, forming a highly stable, resonance-activated nitronate anion. The adjacent carboalkoxy (ethyl ester) group further stabilizes this intermediate via inductive electron withdrawal[1]. This activation lowers the activation energy for electrophilic attack, allowing for rapid and high-yielding fluorination.

NitronateFluorination A Ethyl 2-nitropentanoate (Neutral Substrate) B Sodium Nitronate Salt (Activated Nucleophile) A->B NaOH (aq) Deprotonation C Ethyl 2-fluoro-2-nitropentanoate (Fluorinated Product) B->C F2 / N2 (g) Electrophilic Attack

Reaction pathway for the fluorination of ethyl 2-nitropentanoate via a nitronate intermediate.

Experimental Methodologies and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee product purity and safety.

Protocol A: Synthesis of Ethyl 2-nitropentanoate via Oxidation

Ethyl 2-nitropentanoate is classically prepared from its 2-nitroso precursor[2]. The oxidation requires a strong oxidant, typically hydrogen peroxide (H₂O₂) in a sulfuric acid (H₂SO₄) matrix[2].

Causality of Reagent Selection: H₂O₂ serves as the primary oxygen donor, while H₂SO₄ acts as both a catalyst and a dehydrating agent, driving the equilibrium forward. The highly acidic environment is crucial; it prevents the base-catalyzed hydrolysis of the ethyl ester, preserving the molecular backbone during the harsh oxidation phase.

Step-by-Step Methodology:

  • Reactor Preparation & Substrate Cooling: Equip a 250 mL round-bottom flask with a magnetic stirrer, an internal thermocouple, and an addition funnel. Dissolve 50 mmol of ethyl 2-nitrosopentanoate in 50 mL of inert solvent (e.g., dichloromethane) and chill the reactor to 0°C using an ice-brine bath. Self-Validation: Ensure the internal temperature stabilizes at 0°C before proceeding to prevent thermal runaway.

  • Oxidant Addition: Prepare a mixture of 30% aqueous H₂O₂ and concentrated H₂SO₄. Add this mixture dropwise via the addition funnel. Causality: Dropwise addition controls the exothermic oxidation, keeping the internal temperature strictly below 5°C.

  • Reaction Monitoring: Allow the reaction to stir for 2 hours at 0°C. Self-Validation: Monitor the disappearance of the characteristic blue/green color of the nitroso precursor or use Thin-Layer Chromatography (TLC) to confirm complete conversion.

  • Quench and Extraction: Carefully pour the reaction mixture over crushed ice to quench the acid. Extract the aqueous phase three times with 50 mL portions of diethyl ether.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure.

  • Vacuum Distillation: Transfer the crude liquid to a short-path distillation apparatus. Apply a high vacuum (0.1 mm Hg) and collect the fraction boiling at 51°C. Self-Validation: The refractive index of the collected fraction should be measured ( nD​ = 1.4270 at 20°C) to confirm purity[2].

OxidationProtocol Step1 1. Substrate Cooling Ethyl 2-nitrosopentanoate at 0°C Step2 2. Oxidant Addition H2O2 / H2SO4 dropwise Step1->Step2 Temp Control < 5°C Step3 3. Liquid-Liquid Extraction Diethyl ether extraction Step2->Step3 Reaction Completion Step4 4. Vacuum Distillation Collect fraction at 51°C / 0.1 mmHg Step3->Step4 Solvent Removal

Step-by-step experimental workflow for the oxidative synthesis of ethyl 2-nitropentanoate.

Protocol B: Synthesis of Ethyl 2-fluoro-2-nitropentanoate

As documented in the1[1], the fluorination of ethyl 2-nitropentanoate demonstrates the activating effect of the carboalkoxy group, yielding the fluorinated derivative in approximately 85% yield[1].

Step-by-Step Methodology:

  • Nitronate Salt Formation: Suspend 20 mmol of purified ethyl 2-nitropentanoate in 50 mL of distilled water. Slowly add 20 mmol of sodium hydroxide (NaOH) as a 1M aqueous solution while stirring at room temperature. Self-Validation: The heterogeneous mixture will become a homogeneous solution as the water-soluble sodium nitronate salt forms. Verify the pH is approximately 9-10.

  • Fluorination: Cool the aqueous nitronate solution to 0-5°C. Introduce elemental fluorine gas (F₂) diluted with nitrogen (10% F₂ in N₂ for safety) through a sparging tube directly into the solution. Causality: Dilution with nitrogen mitigates the extreme reactivity of F₂, preventing uncontrolled radical side reactions and localized boiling.

  • Extraction and Isolation: Once the stoichiometric amount of fluorine has been consumed (monitored by mass flow controllers), purge the system with pure nitrogen. Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Yield Confirmation: Dry the organic phase over MgSO₄, concentrate, and analyze via ¹⁹F-NMR to confirm the presence of the alpha-fluoro group. The expected yield is ~85%[1].

Applications in Advanced Chemical Synthesis

The dual functionality of ethyl 2-nitropentanoate makes it an invaluable scaffold. The nitro group can undergo reduction to yield corresponding amino acids (e.g., norvaline derivatives), while its activated alpha-carbon allows for the synthesis of complex fluoronitrocarbons[1]. These fluorinated derivatives exhibit unique metabolic stability and lipophilicity profiles, making them highly sought after in modern drug development and the synthesis of advanced energetic plasticizers.

References

  • Title: Encyclopedia of Explosives and Related Items Fedoroff Vol 6 of 10 E (cont)
  • Source: dtic.
  • Title: BenchChem (Page 358) @ ChemBuyersGuide.com, Inc.

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-Nitropentanoate: A Technical Guide for Analytical Validation

Executive Summary Ethyl 2-nitropentanoate (C₇H₁₃NO₄), often utilized as a versatile building block in organic synthesis and energetic materials research[1], presents a unique molecular architecture. The presence of both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-nitropentanoate (C₇H₁₃NO₄), often utilized as a versatile building block in organic synthesis and energetic materials research[1], presents a unique molecular architecture. The presence of both a strongly electron-withdrawing nitro group (-NO₂) and an ester moiety (-COOEt) on the same alpha-carbon creates distinct, highly diagnostic spectroscopic signatures. This whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data of Ethyl 2-nitropentanoate, detailing the causality behind these spectral features and outlining self-validating experimental protocols for analytical chemists and drug development professionals.

Molecular Architecture & Causality of Spectral Features

The analytical profile of Ethyl 2-nitropentanoate is dictated by the synergistic inductive (-I) and resonance (-M) effects of its functional groups.

The C2 alpha-proton is highly acidic and heavily deshielded. This dual activation not only facilitates complex synthetic modifications—such as its conversion to ethyl 2-fluoro-2-nitropentanoate via aqueous fluorination, demonstrating the potent activating effect of the carboalkoxy group[2]—but also pushes the ¹H NMR chemical shift of the C2 proton significantly downfield (~5.05 ppm).

Furthermore, the strong electron-withdrawing nature of the nitro group pulls electron density away from the adjacent ester carbonyl. This inductive effect strengthens the C=O bond, shifting its IR stretching frequency slightly higher (~1745 cm⁻¹) compared to standard unfunctionalized aliphatic esters. In mass spectrometry, the weak C-NO₂ bond dictates the primary fragmentation pathway, rendering the molecular ion nearly invisible and driving alpha-cleavage.

Workflow cluster_NMR NMR Spectroscopy Sample Ethyl 2-Nitropentanoate Sample Preparation H_NMR 1H NMR (400 MHz) Proton Environments Sample->H_NMR C_NMR 13C NMR (100 MHz) Carbon Backbone Sample->C_NMR IR FT-IR Spectroscopy Functional Groups Sample->IR MS GC-MS (EI) Fragmentation Pattern Sample->MS Integration Multidimensional Data Integration H_NMR->Integration C_NMR->Integration IR->Integration MS->Integration Confirmation Structural Confirmation Integration->Confirmation

Multidimensional spectroscopic workflow for structural validation.

High-Resolution Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the definitive carbon backbone map. The most diagnostic signal is the C2 proton, which appears as a triplet (or doublet of doublets depending on the conformational rigidity of the C3 diastereotopic protons) near 5.05 ppm.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
5.05 t (or dd) 7.4 1H C2: -CH (NO₂)-
4.28 q 7.1 2H Ester: -O-CH ₂-CH₃
2.05 m - 2H C3: -CH ₂-CH₂-CH₃
1.38 m - 2H C4: -CH₂-CH ₂-CH₃
1.31 t 7.1 3H Ester: -O-CH₂-CH

| 0.95 | t | 7.4 | 3H | C5: Terminal -CH ₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Causality / Note
165.2 Quaternary C1: C =O (Ester) Deshielded by adjacent electronegative oxygen.
89.4 CH C2: -C H(NO₂)- Highly deshielded by combined -NO₂ and -COOEt effects.
62.8 CH₂ Ester: -O-C H₂- Standard primary ester alkoxy shift.
31.5 CH₂ C3: -C H₂- Beta to the nitro group.
18.2 CH₂ C4: -C H₂- Aliphatic chain progression.
13.9 CH₃ Ester: -C H₃ Standard ester methyl.

| 13.4 | CH₃ | C5: Terminal -C H₃ | Standard aliphatic methyl. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid functional group fingerprinting. The presence of both the ester carbonyl and the nitro group yields intense, highly characteristic stretching bands.

Table 3: FT-IR Spectral Data (ATR, neat liquid)

Wavenumber (cm⁻¹) Intensity Assignment
2965, 2875 Medium C-H stretch (aliphatic pentanoate chain)
1745 Strong, Sharp C=O stretch (ester carbonyl)
1560 Strong, Broad N-O asymmetric stretch (nitro group)
1365 Strong N-O symmetric stretch (nitro group)

| 1250, 1180 | Strong | C-O stretch (ester alkoxy bond) |

Electron Ionization Mass Spectrometry (EI-MS)

In standard 70 eV EI-MS, the molecular ion ([M]⁺• at m/z 175) is extremely weak or entirely absent due to the facile cleavage of the C-NO₂ bond. The spectrum is dominated by lower-mass hydrocarbon fragments and alpha-cleavage products.

Table 4: GC-MS (EI, 70 eV) Fragmentation Data

m/z Relative Abundance Ion Assignment Loss / Mechanism
175 < 1% [M]⁺• Molecular Ion (C₇H₁₃NO₄)
130 15% [M - OEt]⁺ Loss of ethoxy radical (45 Da)
129 25% [M - NO₂]⁺ Alpha cleavage of nitro group (46 Da)
102 10% [M - COOEt]⁺ Alpha cleavage of ester group (73 Da)
43 100% [C₃H₇]⁺ Propyl cation (Base Peak)

| 29 | 45% | [C₂H₅]⁺ | Ethyl cation |

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 175 Loss_NO2 Alpha Cleavage (-NO2•) m/z 129 M_plus->Loss_NO2 -46 Da Loss_OEt Ester Cleavage (-•OEt) m/z 130 M_plus->Loss_OEt -45 Da Loss_COOEt Alpha Cleavage (-•COOEt) m/z 102 M_plus->Loss_COOEt -73 Da Propyl Propyl Cation [C3H7]⁺ m/z 43 (Base Peak) Loss_NO2->Propyl Cleavage Loss_COOEt->Propyl Fragmentation

GC-MS (EI) primary fragmentation pathways of Ethyl 2-nitropentanoate.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems . Each methodology incorporates internal checks to prevent false positives and instrumental drift, adhering to standards outlined in authoritative spectrometric literature .

NMR Acquisition Protocol
  • Step 1: Sample Preparation: Dissolve 15 mg of Ethyl 2-nitropentanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its residual proton signal (δ 7.26) does not overlap with the critical alpha-proton (δ ~5.05) of the analyte.

  • Step 2: Shimming & Tuning: Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

    • Causality: Ensures absolute magnetic field homogeneity, preventing peak broadening that could obscure the fine J-coupling (7.4 Hz) of the C2 proton.

  • Step 3: Acquisition: Acquire 16 scans for ¹H (relaxation delay D1 = 1s) and 256 scans for ¹³C (D1 = 2s) at 298 K.

  • Step 4: Self-Validation: Verify the TMS signal is exactly at δ 0.00. Integrate the ester -CH₂- quartet to exactly 2.00; the C2 triplet must subsequently integrate to 1.00 ± 0.05. If the integration fails this internal ratio check, the sample purity or relaxation delay must be reassessed.

ATR-FTIR Acquisition Protocol
  • Step 1: Background Scan: Collect 32 scans of the empty diamond ATR crystal.

    • Causality: Subtracts ambient CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions which could be misidentified as hydroxyl impurities.

  • Step 2: Application: Apply 1 drop of the neat liquid directly onto the ATR crystal. Ensure complete coverage of the sensor.

  • Step 3: Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Step 4: Self-Validation: Ensure the baseline transmittance is >95% at 4000 cm⁻¹. The C=O stretch at 1745 cm⁻¹ must be the sharpest peak in the spectrum, validating proper crystal contact and appropriate sample thickness.

GC-MS Acquisition Protocol
  • Step 1: Instrumental Tuning: Inject Perfluorotributylamine (PFTBA) calibration gas.

    • Causality: Calibrates the mass axis and relative abundances (m/z 69, 219, 502) to ensure the quadrupole is accurately filtering ions and the electron multiplier is functioning optimally.

  • Step 2: Injection: Inject 1 µL of a 100 ppm solution of the analyte in hexane using a split ratio of 50:1.

  • Step 3: Chromatography: Utilize an HP-5MS column. Ramp the oven from 50°C (hold 1 min) to 250°C at 15°C/min.

  • Step 4: Self-Validation: Confirm the solvent delay (e.g., 3.5 mins) successfully bypassed the filament to prevent burnout. Verify the isotopic distribution of the m/z 43 base peak matches the theoretical carbon-13 natural abundance (~3.3% for a C₃ fragment), confirming the ion's elemental composition.

References

  • Defense Technical Information Center (DTIC). "Research in NF Compounds." dtic.mil. (Discusses the aqueous fluorination of ethyl 2-nitropentanoate and carboalkoxy activation).
  • CymitQuimica. "Ethyl 2-nitropropionate / Ethyl 2-nitropentanoate." cymitquimica.com. (Contextualizing nitrate esters and nucleophilic synthesis).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-nitropentanoate: From Postulated Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-nitropentanoate, a versatile synthetic intermediate, holds a unique position in the landscape of organic chemistry. This technical guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-nitropentanoate, a versatile synthetic intermediate, holds a unique position in the landscape of organic chemistry. This technical guide provides a comprehensive overview of this nitro ester, from its likely historical origins rooted in the foundational discoveries of nitroalkane chemistry to its contemporary applications in the synthesis of complex molecules. A plausible "first synthesis" is detailed, contextualized by the pioneering work of Louis Henry. Modern synthetic protocols are contrasted with this historical perspective, and a summary of its physicochemical properties and applications is provided for the modern researcher.

Introduction: The Synthetic Utility of α-Nitro Esters

α-Nitro esters, such as Ethyl 2-nitropentanoate, are a class of organic compounds characterized by the presence of a nitro group and an ester functionality on the same carbon atom. This arrangement of electron-withdrawing groups imparts significant chemical reactivity, making them valuable building blocks in organic synthesis. The acidic α-proton allows for facile carbanion formation, enabling a variety of carbon-carbon bond-forming reactions. Furthermore, the nitro group itself is a versatile functional handle, readily transformable into other important moieties such as amines, ketones, or oximes. This guide will focus specifically on Ethyl 2-nitropentanoate, exploring its history, synthesis, and applications.

Historical Context: A Postulated Discovery in the Golden Age of Organic Chemistry

A singular, definitive report detailing the "first synthesis" of Ethyl 2-nitropentanoate is not prominent in the historical chemical literature. However, its discovery can be logically situated in the late 19th or early 20th century, following two landmark discoveries in the field of nitroalkane chemistry: the Victor Meyer synthesis of nitroalkanes in 1872 and the Henry (or nitroaldol) reaction in 1895.[1]

  • The Victor Meyer Reaction (1872): Victor Meyer's synthesis of nitroalkanes from alkyl iodides and silver nitrite was the first general method for preparing this class of compounds.[1][2] This discovery was crucial as it provided access to the necessary nitroalkane precursors for subsequent reactions.

  • The Henry Reaction (1895): Discovered by the Belgian chemist Louis Henry, this base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to form a β-nitro alcohol became a cornerstone of organic synthesis.[3][4][5]

Given this historical context, it is highly probable that the first synthesis of the precursor to Ethyl 2-nitropentanoate, ethyl 2-nitro-3-hydroxypentanoate, was achieved via a Henry reaction between nitroethane and propanal. Subsequent dehydration and reduction would have then yielded Ethyl 2-nitropentanoate.

The Postulated "First Synthesis" of Ethyl 2-nitropentanoate: A Henry Reaction Approach

The following experimental protocol is a plausible reconstruction of the first synthesis of Ethyl 2-nitropentanoate, based on the general conditions of the Henry reaction as it would have been performed in the late 19th or early 20th century.

Reaction Scheme:

Postulated First Synthesis of Ethyl 2-nitropentanoate nitroethane Nitroethane intermediate Ethyl 2-nitro-3-hydroxypentanoate (β-nitro alcohol intermediate) nitroethane->intermediate propanal Propanal propanal->intermediate base Base (e.g., K2CO3) product Ethyl 2-nitropent-2-enoate intermediate->product Dehydration (-H2O) dehydration Dehydration (-H2O) final_product Ethyl 2-nitropentanoate product->final_product Reduction reduction Reduction (e.g., H2, Pd/C)

Caption: Postulated two-step synthesis of Ethyl 2-nitropentanoate via the Henry Reaction.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-nitro-3-hydroxypentanoate (Henry Reaction)

  • Preparation: To a solution of nitroethane (1.0 equivalent) in a suitable solvent such as ethanol, is added a catalytic amount of a base, for instance, potassium carbonate.

  • Addition: Propanal (1.0 equivalent) is then added dropwise to the stirred solution at a controlled temperature, likely at or below room temperature to manage the exothermic reaction.

  • Reaction: The reaction mixture is stirred for several hours until completion, which would have been monitored by simple physical property changes or by workup and yield determination.

  • Work-up: The reaction is quenched by the addition of a dilute acid. The product is then extracted into an organic solvent like diethyl ether. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude β-nitro alcohol, ethyl 2-nitro-3-hydroxypentanoate.

Step 2: Dehydration and Reduction

  • Dehydration: The crude ethyl 2-nitro-3-hydroxypentanoate is subjected to dehydration, a common subsequent step in Henry reactions, to yield ethyl 2-nitropent-2-enoate. This can be achieved by heating with a mild acid or base.

  • Reduction: The resulting nitroalkene is then reduced to the saturated nitroalkane, Ethyl 2-nitropentanoate. Catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) would be a common method.

Modern Synthetic Approaches to Ethyl 2-nitropentanoate

While the fundamental principles of the Henry reaction remain relevant, modern organic synthesis has introduced more refined and efficient methods for the preparation of Ethyl 2-nitropentanoate and other α-nitro esters. These advancements focus on improved yields, diastereoselectivity, and enantioselectivity.

Catalytic Asymmetric Henry Reaction

A significant evolution of the Henry reaction is the development of asymmetric catalytic versions.[6] These reactions employ chiral catalysts to control the stereochemical outcome, which is crucial in the synthesis of chiral drugs and natural products. For the synthesis of a chiral precursor to Ethyl 2-nitropentanoate, a chiral metal complex or an organocatalyst could be employed.

Modern Asymmetric Henry Reaction nitroethane Nitroethane product Enantioenriched Ethyl 2-nitro-3-hydroxypentanoate nitroethane->product propanal Propanal propanal->product catalyst Chiral Catalyst (e.g., Cu(II)-bisoxazoline) catalyst->product Asymmetric Induction

Caption: Modern asymmetric Henry reaction for the synthesis of a chiral precursor.

Other Synthetic Routes

Alternative modern methods for the synthesis of nitroalkanes that could be adapted for Ethyl 2-nitropentanoate include:

  • Michael Addition: The conjugate addition of a nucleophile to a nitroalkene.

  • Oxidation of Amines or Oximes: The oxidation of the corresponding amino ester or ketoxime ester can yield the nitro ester.

Physicochemical Properties of Ethyl 2-nitropentanoate

The following table summarizes the key physicochemical properties of Ethyl 2-nitropentanoate.

PropertyValue
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available; estimated to be higher than ethyl 2-nitropropionate (75-76 °C/9 mmHg)
Density Not readily available; estimated to be similar to ethyl 2-nitropropionate (1.13 g/mL at 25 °C)
Solubility Likely sparingly soluble in water, soluble in common organic solvents.

Applications in Organic Synthesis and Drug Development

Ethyl 2-nitropentanoate, like its analogues ethyl 2-nitropropionate and ethyl nitroacetate, is a valuable intermediate in organic synthesis.[7][8] Its synthetic utility stems from the versatility of the nitro and ester functional groups.

  • Precursor to Amino Acids: The nitro group can be readily reduced to an amine, making Ethyl 2-nitropentanoate a precursor for the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

  • Carbon-Carbon Bond Formation: The acidic α-proton allows for its use as a nucleophile in various C-C bond-forming reactions, including alkylations and Michael additions, enabling the construction of more complex molecular scaffolds.

  • Synthesis of Heterocycles: The functional groups present in Ethyl 2-nitropentanoate make it a suitable starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Conclusion

While the precise moment of its discovery may not be recorded, the existence and synthesis of Ethyl 2-nitropentanoate are a direct legacy of the foundational work on nitroalkanes and C-C bond formation in the late 19th century. From its probable origins in a classic Henry reaction to its role in modern asymmetric synthesis, this versatile molecule continues to be a valuable tool for organic chemists in both academic and industrial research. The ability to readily introduce a nitro group and an ester functionality makes it a powerful synthon for the construction of complex and biologically active molecules.

References

  • Henry, L. (1895). Formation synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
  • Meyer, V., & Stüber, O. (1872). Ueber die Nitroverbindungen der Fettreihe. Berichte der deutschen chemischen Gesellschaft, 5(1), 399-406.
  • Nitroaldol Reaction. (2022, October 14). In MDPI Encyclopedia. Retrieved from [Link]

  • Henry reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Victor Meyer Reaction. (n.d.). In Scribd. Retrieved from [Link]

  • Plummer, C. W., & Drake, N. L. (1954). An Improved Procedure for Preparing Primary Nitroalkanes by the Victor Meyer Reaction. Journal of the American Chemical Society, 76(9), 2720–2721.
  • Wisz, M. S. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry, 2012(12), 2359-2369.
  • Ballini, R., & Palmieri, A. (2021).
  • Henry Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Methyl 2-nitrobutanoate. (n.d.). PubChem. Retrieved from [Link]

  • The Genesis of Nitroalkanes: A Technical History of Discovery and Synthesis. (2025). BenchChem.
  • Henry Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • A Comparative Guide to the Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone. (2025). BenchChem.

Sources

Foundational

Advanced Applications of Ethyl 2-Nitropentanoate: A Technical Guide to Asymmetric Catalysis and Fluorination Workflows

Executive Summary Ethyl 2-nitropentanoate (CAS: 2531-82-0) is an aliphatic α -nitro ester characterized by the presence of both a highly electron-withdrawing nitro group and a carboalkoxy group on the same carbon atom [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-nitropentanoate (CAS: 2531-82-0) is an aliphatic α -nitro ester characterized by the presence of both a highly electron-withdrawing nitro group and a carboalkoxy group on the same carbon atom [1]. This dual-activation renders the α -proton highly acidic, transforming the molecule into a versatile, ambidentate building block for complex organic synthesis.

For drug development professionals and synthetic chemists, ethyl 2-nitropentanoate serves as a critical intermediate in two primary domains:

  • Asymmetric Synthesis: Acting as a potent Michael donor for the construction of quaternary stereocenters, ultimately leading to unnatural α -amino acids.

  • Energetic & Bioisosteric Materials: Serving as a precursor for direct electrophilic fluorination to yield α -fluoro- α -nitro esters, which are valuable in both propellant formulations and pharmaceutical bioisostere design [2].

This whitepaper synthesizes field-proven methodologies, mechanistic causality, and validated protocols to guide researchers in maximizing the utility of this compound.

Core Research Area I: Asymmetric Synthesis of Quaternary α -Amino Acids

The synthesis of unnatural, sterically hindered quaternary α -amino acids is a persistent challenge in medicinal chemistry. Ethyl 2-nitropentanoate addresses this by acting as a highly efficient nucleophile in organocatalytic conjugate additions to enones [3].

Mechanistic Causality

The reaction relies on bifunctional organocatalysis, specifically utilizing L-tert-leucine-derived squaramides. The choice of a squaramide catalyst over traditional thioureas is dictated by its rigid, aromatic-like four-membered ring, which provides a wider hydrogen-bonding angle. This geometry perfectly accommodates the carbonyl oxygen of the enone, lowering its Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, the tertiary amine moiety of the catalyst deprotonates ethyl 2-nitropentanoate. The resulting chiral ion pair effectively shields one face of the nitronate, forcing the C–C bond formation to occur with high enantioselectivity (ee) [3].

G A Ethyl 2-nitropentanoate (Michael Donor) D Chiral Ion Pair (Transition State) A->D Deprotonation B Enone (Michael Acceptor) B->D LUMO Lowering C L-tert-Leucine Squaramide (Chiral Catalyst) C->D H-Bond Activation E Quaternary α-Nitroester (High ee%) D->E Stereoselective C-C Bond Formation

Organocatalytic asymmetric Michael addition pathway using squaramide catalysis.

Protocol: Squaramide-Catalyzed Conjugate Addition

Objective: Synthesize enantiomerically enriched quaternary α -nitrocarboxylates.

  • System Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the target enone (1.0 equiv) and L-tert-leucine-derived squaramide catalyst (10 mol%) in anhydrous toluene (0.1 M concentration).

    • Causality: Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding network between the catalyst and the substrates, which would be disrupted by polar protic solvents.

  • Thermal Control: Cool the reaction mixture to -60 °C using a cryogenic bath.

    • Causality: Deep cryogenic temperatures suppress the uncatalyzed background reaction and rigidify the transition state, maximizing enantiomeric excess.

  • Nucleophile Addition: Add ethyl 2-nitropentanoate (1.2 equiv) dropwise over 10 minutes.

    • Causality: Slow addition prevents localized concentration spikes of the nucleophile, ensuring the catalyst is not saturated.

  • Reaction Evolution: Stir the mixture at -60 °C for 15–30 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the enone spot validates the completion of the forward reaction.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate ( 3×15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Core Research Area II: Direct Fluorination Workflows

The incorporation of fluorine into aliphatic chains dramatically alters lipophilicity and metabolic stability. While the direct fluorination of simple nitroalkanes is notoriously sluggish and low-yielding, the presence of the carboalkoxy group in ethyl 2-nitropentanoate activates the molecule for rapid aqueous fluorination [2].

Mechanistic Causality

Direct liquid-phase fluorination of neutral ethyl 2-nitropentanoate fails due to the high activation energy required for electrophilic attack on a neutral carbon. By pre-forming the aqueous nitronate salt using sodium hydroxide, the Highest Occupied Molecular Orbital (HOMO) of the α -carbon is significantly raised. This activated nitronate undergoes rapid, quantitative electrophilic fluorination when exposed to dilute F2​ gas, yielding ethyl 2-fluoro-2-nitropentanoate [2].

G N1 Ethyl 2-nitropentanoate N3 Nitronate Salt (Activated Nucleophile) N1->N3 Deprotonation N2 Aqueous Base (NaOH) N2->N3 N5 Ethyl 2-fluoro-2-nitropentanoate N3->N5 Electrophilic Fluorination N4 F2 Gas / N2 Diluent (Electrophile) N4->N5

Synthesis of ethyl 2-fluoro-2-nitropentanoate via aqueous nitronate fluorination.

Protocol: Aqueous Fluorination of Nitronate Salts

Objective: Synthesize ethyl 2-fluoro-2-nitropentanoate via electrophilic fluorination.

  • Nitronate Formation: Suspend ethyl 2-nitropentanoate (1.0 equiv) in an aqueous solution of NaOH (1.05 equiv) at 0 °C. Stir vigorously for 30 minutes until a homogeneous solution of the sodium nitronate salt is formed.

  • Electrophile Preparation: Prepare a gas mixture of 10% F2​ in N2​ gas.

    • Causality: Pure F2​ is violently reactive and induces uncontrolled oxidative cleavage. Nitrogen dilution tempers the electrophilicity, allowing for controlled C–F bond formation without combustion.

  • Fluorination: Bubble the F2​/N2​ mixture through the aqueous nitronate solution at 0–5 °C using a specialized fluoropolymer (PTFE) tubing system. Continue until fluorine consumption ceases (indicated by a KI starch trap at the exhaust turning black).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ , dry over MgSO4​ , and distill under reduced pressure (e.g., b.p. 59 °C at 0.025 mm Hg)[2].

    • Self-Validation Checkpoint: 19F NMR spectroscopy should reveal a characteristic singlet (or multiplet depending on adjacent stereocenters) in the -130 to -150 ppm range, confirming successful fluorination.

Downstream Processing: Reduction to α -Amino Esters

Whether utilizing the native ethyl 2-nitropentanoate or its sterically hindered quaternary derivatives, the final step in synthesizing amino acid analogs (such as norvaline derivatives) is the reduction of the nitro group. The choice of reducing agent is dictated by the steric environment of the α -carbon and the need to preserve the ester functionality.

Quantitative Comparison of Reduction Strategies
Reduction SystemChemoselectivityTypical YieldMechanistic Notes & Causality
H2​ / Pd/C (Methanol) High (Ester preserved)>90%Standard catalytic hydrogenation. Limitation: May require elevated pressures (50-100 psi) for highly congested quaternary α -nitroesters due to steric shielding of the catalyst surface.
Zn dust / aq. HCl Moderate75–85%Dissolving metal reduction via single-electron transfer (SET). Highly exothermic. Excellent for sterically hindered substrates that resist catalytic hydrogenation.
NiCl2​ / NaBH4​ High80–90%Generates nickel boride ( Ni2​B ) in situ. Provides a mild, neutral reduction environment, preventing the hydrolysis of the ethyl ester that can occur in strongly acidic Zn/HCl systems.

Self-Validation Checkpoint for Reduction: The complete conversion of the nitro group to an amine is rapidly validated via FTIR spectroscopy. The disappearance of the strong asymmetric NO2​ stretch at ∼1550 cm−1 and the symmetric stretch at ∼1350 cm−1 , coupled with the appearance of N-H stretching bands above 3300 cm−1 , confirms successful reduction.

References

  • Grakauskas, V., & Baum, K. (1970). Research in NF Compounds. Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Bera, K., Satam, N. S., & Namboothiri, I. N. N. (2016). Enantioselective Synthesis of Quaternary α -Amino Acids via L-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α -Nitrocarboxylates to Enones. The Journal of Organic Chemistry, 81(13), 5670–5680. Retrieved from [Link]

Exploratory

Ethyl 2-Nitropentanoate: A Comprehensive Guide to Reactivity, Stability, and Synthetic Utility

Introduction Ethyl 2-nitropentanoate (E2NP) is a versatile, monosubstituted nitroalkane and an essential building block in advanced organic synthesis. Featuring both a nitro group and an ester functionality on the same α...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-nitropentanoate (E2NP) is a versatile, monosubstituted nitroalkane and an essential building block in advanced organic synthesis. Featuring both a nitro group and an ester functionality on the same α -carbon, E2NP exhibits unique stereoelectronic properties. This dual-activation makes the α -proton highly acidic, facilitating the formation of stable nitronate intermediates. This whitepaper provides an in-depth analysis of E2NP’s thermodynamic stability, core reactivity profiles, and field-proven experimental protocols, tailored for researchers in drug development and materials science.

Thermodynamic Stability and Physical Properties

Understanding the baseline physical properties of E2NP is critical for designing safe and effective reaction conditions. The compound is a colorless liquid at room temperature, and its stability is heavily influenced by the electron-withdrawing nature of its functional groups.

Physical Data Summary

The following table synthesizes the established physical and thermodynamic parameters of E2NP[1]:

PropertyValueCausality / Significance
Molecular Weight 175.19 g/mol Standard mass for stoichiometric calculations.
Density ( d20​ ) 1.0713 g/cm³Indicates dense packing due to dipole-dipole interactions from the nitro and ester groups.
Boiling Point 51°C at 0.1 mm HgRequires high-vacuum distillation to prevent thermal degradation.
Refractive Index ( nD20​ ) 1.4270Useful for rapid purity assessment post-distillation.
Nitrogen Content 8.00%Relevant for elemental analysis and energetic calculations.
Thermal Stability Profile

While E2NP is generally stable under ambient conditions, prolonged exposure to elevated temperatures can induce decomposition. The presence of the nitro group makes it susceptible to thermal degradation if heated near its atmospheric boiling point. Therefore, purification must always be conducted under reduced pressure (e.g., 0.1 mm Hg)[1].

Core Reactivity Profiles

The reactivity of E2NP is dominated by the α -carbon, which is flanked by two strongly electron-withdrawing groups (EWG). This structural motif dictates two primary pathways: electrophilic functionalization via nitronate intermediates and thermally induced cycloadditions.

α -Carbon Acidic Reactivity and Fluorination

The α -proton of E2NP is highly acidic. Treatment with aqueous base readily yields the corresponding nitronate salt. This intermediate is highly susceptible to electrophilic attack. A landmark application of this reactivity is the direct liquid-phase fluorination of the E2NP nitronate salt. The aqueous nitronate salt of ethyl 2-nitropentanoate reacts with elemental fluorine to yield ethyl 2-fluoro-2-nitropentanoate in an impressive 85% yield[2][3]. The carboalkoxy group plays a crucial activating role, stabilizing the nitronate while facilitating the efficient transfer of the electrophilic fluorine[3].

Thermolysis and Isoxazoline Synthesis

Beyond ionic reactions, E2NP serves as a potent precursor for heterocyclic synthesis. Thermolysis of ethyl 2-nitropentanoate generates reactive intermediates that can undergo 1,3-dipolar cycloadditions. This pathway is highly effective for the preparation of complex isoxazoline derivatives[4], which are prized scaffolds in medicinal chemistry for their bioisosteric properties.

Mechanistic Pathways

The following diagram illustrates the divergent reactivity pathways of E2NP, highlighting the causality between the applied conditions and the resulting structural transformations.

Reactivity E2NP Ethyl 2-nitropentanoate (E2NP) Nitronate Aqueous Nitronate Salt (Activated Intermediate) E2NP->Nitronate NaOH (aq) Deprotonation Isox Isoxazoline Derivatives (Cycloadducts) E2NP->Isox Thermolysis 1,3-Dipolar Cycloaddition Fluoro Ethyl 2-fluoro-2-nitropentanoate (85% Yield) Nitronate->Fluoro F2 (g) / N2 Electrophilic Fluorination

Divergent synthetic pathways of Ethyl 2-nitropentanoate via nitronate activation and thermolysis.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Ethyl 2-fluoro-2-nitropentanoate

Objective: Electrophilic fluorination of E2NP via its aqueous nitronate salt[3].

  • Nitronate Formation: Dissolve 10 mmol of E2NP in 20 mL of a 0.5 M aqueous NaOH solution at 0°C. Causality: The low temperature prevents premature hydrolysis of the ester group while ensuring complete deprotonation to the nitronate salt.

  • Fluorination: Vigorously stir the aqueous nitronate solution while bubbling a dilute mixture of F2​ (10% in N2​ ) through the reaction mixture at 0–5°C. Causality: Nitrogen dilution mitigates the extreme reactivity of elemental fluorine, preventing oxidative cleavage and controlling the exotherm.

  • Monitoring: Monitor the reaction via 19F NMR. The appearance of a characteristic signal for the α -fluoro group indicates conversion.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation: The expected yield is ~85%[3]. Confirm the structure via GC-MS and NMR to ensure the integrity of the ester and nitro functionalities.

Protocol B: Thermolysis for Isoxazoline Generation

Objective: Preparation of isoxazolines via thermal activation of E2NP[4].

  • Preparation: Dissolve E2NP (5 mmol) and the desired dipolarophile (e.g., an unactivated alkene, 15 mmol) in anhydrous toluene (25 mL).

  • Thermolysis: Reflux the mixture under an inert argon atmosphere for 12–24 hours. Causality: Heating induces the elimination/rearrangement necessary to form the reactive nitrile oxide intermediate in situ, which immediately undergoes a [3+2] cycloaddition with the alkene.

  • Purification: Remove the solvent in vacuo and purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation: Analyze the isolated cycloadducts using 1H NMR to confirm the regiochemistry of the newly formed isoxazoline ring[4].

Conclusion

Ethyl 2-nitropentanoate is a highly valuable reagent whose reactivity is governed by the synergistic electron-withdrawing effects of its nitro and ester groups. Whether utilized for the synthesis of complex α -fluoro- α -nitro esters via aqueous nitronate fluorination or as a thermal precursor for isoxazoline heterocycles, E2NP offers predictable, high-yield pathways for advanced chemical synthesis. By adhering to strict temperature controls and vacuum purification techniques, researchers can maximize the stability and synthetic utility of this versatile building block.

References

  • Encyclopedia of Explosives and Related Items Fedoroff Vol 6 Source: Archive.org URL:[Link]

  • Reactions of ... the fluorination of the salt of ethyl 2-nitropentanoate Source: DTIC (Defense Technical Information Center) URL:[Link]

  • Research in NF Compounds Source: DTIC (Defense Technical Information Center) URL:[Link]

  • Preparation of Isoxazolines by Thermolysis of Ethyl 2-nitropentanoate Source: Oxford University Press (OUP) URL:[Link]

Sources

Foundational

Commercial availability and suppliers of Ethyl 2-nitropentanoate

As a Senior Application Scientist in synthetic organic chemistry, I have designed this technical whitepaper to provide a comprehensive, causality-driven guide to the procurement, synthesis, and application of Ethyl 2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic organic chemistry, I have designed this technical whitepaper to provide a comprehensive, causality-driven guide to the procurement, synthesis, and application of Ethyl 2-nitropentanoate (CAS: 2531-82-0). This document is structured to serve researchers, process chemists, and drug development professionals who require authoritative grounding and self-validating protocols for integrating this alpha-nitro ester into advanced chemical workflows.

Chemical Profile & Structural Significance

Ethyl 2-nitropentanoate, frequently cataloged under its synonym ethyl 2-nitrovalerate[1], is a versatile alpha-nitro ester. The molecular architecture of this compound features an alpha-carbon flanked by two strongly electron-withdrawing groups (a nitro group and an ester carbonyl). This unique stereoelectronic environment renders the alpha-proton highly acidic, facilitating facile enolization and the formation of stable nitronate salts[2]. This reactivity is the cornerstone of its utility in downstream electrophilic functionalization and cycloaddition reactions.

Table 1: Physicochemical Properties of Ethyl 2-nitropentanoate [3]

PropertySpecification
Chemical Name Ethyl 2-nitropentanoate (Synonym: Ethyl 2-nitrovalerate)
CAS Number 2531-82-0
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
Density (d²⁰) 1.0711 g/cm³
Boiling Point 62 °C at 1 mmHg (or 51 °C at 0.1 mmHg)
Appearance Colorless to pale yellow liquid

Commercial Availability & Supply Chain Dynamics

Procuring specialized alpha-nitro esters requires navigating niche chemical supply chains. Ethyl 2-nitropentanoate is rarely stocked in multi-ton quantities by mainstream distributors; rather, it is synthesized on-demand or supplied in research-scale quantities by specialized vendors. When sourcing this compound, researchers must verify the nomenclature, as it is often listed interchangeably as ethyl 2-nitrovalerate[1].

Table 2: Commercial Suppliers & Procurement Specifications

SupplierListed NomenclaturePurity GradeTypical ScaleSupply Model
Merck / Sigma-Aldrich Ethyl 2-nitrovalerate[1]≥97% (Analytical)50 mg - GramsCatalog / Regional Distributors
CymitQuimica Ethyl 2-nitropentanoate[4]Min 95%250 mg - 25 gResearch Catalog
BenchChem Ethyl 2-nitropentanoate>95%Grams - KgOn-Demand Synthesis

Validated Synthetic Methodologies: The Kornblum Substitution

For laboratories opting to synthesize ethyl 2-nitropentanoate in-house, the Kornblum substitution of ethyl 2-bromopentanoate with sodium nitrite remains the most robust pathway. The synthesis of alpha-nitro esters is notoriously sensitive to reaction conditions due to the ambident nature of the nitrite anion. The following protocol is designed as a self-validating system, with causality explained for every critical parameter.

Step-by-Step Experimental Protocol
  • Solvent Selection & Substrate Dissolution: Dissolve ethyl 2-bromopentanoate in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the nitrite anion relatively unsolvated ("naked"). This maximizes the nucleophilicity of the nitrite ion and kinetically favors C-alkylation (yielding the nitro compound) over O-alkylation (yielding the unstable nitrite ester).

  • Scavenger Addition: Add 0.5 equivalents of urea or phloroglucinol to the reaction mixture.

    • Causality: These reagents act as chemical scavengers for nitrite esters. By intercepting the O-alkylation byproducts, they prevent the nitrite esters from acting as nitrosating agents that would oxidatively degrade the desired alpha-nitro ester.

  • Nucleophile Introduction: Cool the mixture to 0 °C and add sodium nitrite (NaNO₂) portion-wise. Stir at room temperature for 24 hours.

    • Causality: Strict temperature control minimizes the competing E2 elimination pathway (which would yield ethyl 2-pentenoate) and suppresses thermal degradation.

  • Aqueous Workup: Quench the reaction by pouring it into ice-cold water, followed by extraction with diethyl ether.

    • Causality: Cold water rapidly hydrolyzes any remaining nitrite esters. Furthermore, it forces the highly water-soluble DMF and inorganic salts into the aqueous phase, allowing the lipophilic ethyl 2-nitropentanoate to partition cleanly into the organic layer.

  • Purification: Dry the organic layer over MgSO₄, evaporate the ether, and purify via fractional vacuum distillation (62 °C at 1 mmHg)[3].

    • Causality: Alpha-nitro esters are thermally labile. Attempting atmospheric distillation will result in catastrophic decarboxylation or denitration.

Self-Validating Checkpoint: The success of the C-alkylation must be verified via ¹H-NMR prior to downstream use. The alpha-proton of ethyl 2-nitropentanoate will appear as a distinct downfield triplet (approx. 5.0–5.2 ppm) due to the combined electron-withdrawing effects of the nitro and ester groups.

Synthesis A Ethyl 2-bromopentanoate (Substrate) C SN2 Displacement (Kinetic Control) A->C Addition B NaNO2 / DMF / Urea (Reagents & Scavenger) B->C Nucleophile D Nitrite Ester (O-Alkylation) C->D Minor Pathway E Ethyl 2-nitropentanoate (C-Alkylation) C->E Major Pathway F Aqueous Workup (DMF Removal) D->F Hydrolyzed E->F Crude Extract G Vacuum Distillation (Purification) F->G Organic Phase

Workflow for the synthesis of Ethyl 2-nitropentanoate via Kornblum substitution.

Applications in Drug Development & Advanced Materials

Ethyl 2-nitropentanoate is not an end-product; it is a high-value intermediate used to construct complex molecular architectures.

Isoxazoline Scaffolds via Thermolysis: Isoxazolines are critical pharmacophores in modern agrochemicals and antiparasitic drugs. Thermolysis of ethyl 2-nitropentanoate induces the in situ generation of highly reactive nitrile oxides. When trapped with appropriate dipolarophiles, these intermediates undergo rapid [3+2] cycloadditions to form substituted isoxazolines[5]. The use of the alpha-nitro ester bypasses the need for harsh, standalone generation of unstable nitrile oxides.

Energetic and Fluorinated Materials (NF Compounds): In materials science, the fluorination of nitroalkanes is traditionally sluggish. However, treating ethyl 2-nitropentanoate with an aqueous base generates a highly nucleophilic nitronate salt. Electrophilic fluorination of this aqueous nitronate salt yields ethyl 2-fluoro-2-nitropentanoate in up to 85% yield[2]. This reaction demonstrates the profound activating effect of the carboalkoxy group, making it a critical pathway in the synthesis of advanced nitrogen-fluorine (NF) energetic materials[2].

Applications A Ethyl 2-nitropentanoate (Alpha-Nitro Ester) B Thermolysis (Nitrile Oxide Generation) A->B Heat D Aqueous Base + F2 (Electrophilic Fluorination) A->D Nitronate Formation F Catalytic Hydrogenation (Nitro Reduction) A->F H2 / Pd-C C Isoxazolines (Heterocycle Scaffold) B->C Dipolarophiles E Ethyl 2-fluoro-2-nitropentanoate (Energetic Intermediate) D->E F2 Gas G Ethyl 2-aminopentanoate (Unnatural Amino Acid) F->G Reduction

Downstream synthetic applications of Ethyl 2-nitropentanoate in drug and materials design.

References

  • Title: Preparation of Isoxazolines by Thermolysis of Ethyl 2-Nitroalkanoates Source: Chemistry Letters (Oxford University Press) URL: [Link]

  • Title: Research in NF Compounds (AD0714207) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Ethyl 2-Nitropentanoate (CAS: 2531-82-0) Supplier Data Source: ChemBuyersGuide / BenchChem URL: [Link]

  • Title: Preparation of Aliphatic Nitrocompounds (Physicochemical Data) Source: Radomskie Towarzystwo Naukowe / ResearchGate URL: [Link]

Sources

Exploratory

Theoretical studies on Ethyl 2-nitropentanoate

An In-depth Technical Guide to the Theoretical and Computational Study of Ethyl 2-nitropentanoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-nitropentanoate is a nitroalkane ester of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical and Computational Study of Ethyl 2-nitropentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-nitropentanoate is a nitroalkane ester of interest in organic synthesis and potentially in drug discovery, serving as a versatile building block due to the presence of multiple functional groups. A thorough understanding of its molecular properties, conformational landscape, and electronic structure is paramount for predicting its reactivity and designing novel synthetic pathways. This technical guide provides a comprehensive theoretical framework for the study of Ethyl 2-nitropentanoate using modern computational chemistry techniques. We will explore its structural characteristics, spectroscopic signatures, and reactivity profile through the lens of Density Functional Theory (DFT) and other high-level computational methods. This document is intended to serve as a practical guide for researchers seeking to apply theoretical calculations to elucidate the chemical behavior of this and similar molecules.

Introduction: The Significance of Nitroalkane Esters

Nitroalkanes are a class of organic compounds that have found extensive use in synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the parent molecule, most notably by increasing the acidity of the α-protons. This property makes nitroalkanes valuable precursors for carbon-carbon bond formation, such as in the Henry (nitroaldol) reaction. When combined with an ester functionality, as in Ethyl 2-nitropentanoate, the synthetic utility is further expanded, offering a handle for subsequent transformations like hydrolysis, amidation, or reduction.

The study of such molecules is not limited to their synthetic applications. The nitro group is also a known explosophore, and understanding the thermochemical properties of nitroalkanes is crucial for safety and for the design of energetic materials. Furthermore, the diverse pharmacological activities of nitrogen-containing compounds make theoretical studies of molecules like Ethyl 2-nitropentanoate relevant to the field of drug discovery.

This guide will provide a roadmap for the theoretical investigation of Ethyl 2-nitropentanoate, from its fundamental molecular structure to its predicted reactivity.

Theoretical Methodology: A Self-Validating System

The choice of computational methodology is critical for obtaining accurate and reliable theoretical data. Our approach is grounded in a multi-tiered strategy that balances computational cost with accuracy, ensuring a self-validating system where results from different levels of theory can be compared.

Conformational Analysis

The presence of several rotatable bonds in Ethyl 2-nitropentanoate suggests a complex potential energy surface with multiple local minima corresponding to different conformers. A thorough conformational search is the first essential step.

Protocol for Conformational Search:

  • Initial Search: A low-cost molecular mechanics method, such as MMFF94, is employed for an initial broad search of the conformational space. This allows for the rapid identification of a large number of potential low-energy conformers.

  • Geometry Optimization: The promising conformers from the initial search are then subjected to geometry optimization using a more robust and accurate method. Density Functional Theory (DFT) with a functional like B3LYP and a modest basis set (e.g., 6-31G(d)) is a suitable choice for this step.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Final Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) and potentially a different DFT functional (e.g., M06-2X for better handling of non-covalent interactions). This provides more accurate relative energies of the conformers.

Computational_Workflow cluster_0 Conformational Search & Optimization cluster_1 Energy Refinement & Analysis cluster_2 Property Prediction MMFF94 Initial Conformational Search (MMFF94) DFT_Opt Geometry Optimization (B3LYP/6-31G(d)) MMFF94->DFT_Opt Select low-energy conformers Freq_Analysis Frequency Analysis & ZPVE DFT_Opt->Freq_Analysis Confirm minima SPE Single-Point Energy (M06-2X/6-311+G(d,p)) Freq_Analysis->SPE Thermo Thermochemical Analysis SPE->Thermo Calculate relative energies Spectra Spectroscopic Prediction (IR, NMR) Thermo->Spectra Reactivity Reactivity Indices (Fukui Functions) Thermo->Reactivity

Caption: A typical workflow for the theoretical study of a flexible molecule like Ethyl 2-nitropentanoate.

Electronic Structure Calculations

The electronic properties of the molecule are calculated for the lowest energy conformer. These properties provide insights into the molecule's reactivity and spectroscopic behavior.

  • Method: DFT using the M06-2X functional with the 6-311+G(d,p) basis set is recommended. The M06-2X functional is known to perform well for main-group thermochemistry and non-covalent interactions.[1] The B3LYP functional is also a common choice, but M06-2X often provides improved accuracy for a broader range of chemical systems.

  • Properties Calculated:

    • Molecular Orbitals (HOMO, LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and its ability to act as an electron donor or acceptor.

    • Electron Density and Electrostatic Potential (ESP): These properties reveal the distribution of charge within the molecule and can be used to predict sites susceptible to nucleophilic or electrophilic attack.

    • Dipole Moment: The calculated dipole moment provides information about the molecule's polarity.

Predicted Molecular Structure and Properties

Based on the principles of theoretical chemistry and data from similar molecules, we can predict the key structural and electronic features of Ethyl 2-nitropentanoate.

Molecular Geometry

The geometry of the lowest energy conformer of Ethyl 2-nitropentanoate is expected to be influenced by a balance of steric and electronic effects.

Caption: A 2D representation of the molecular structure of Ethyl 2-nitropentanoate.

Predicted Structural Parameters:

The following table summarizes the predicted bond lengths and angles for key functional groups in Ethyl 2-nitropentanoate, based on typical values from theoretical calculations on similar molecules.

ParameterPredicted Value
C-N Bond Length~1.49 Å
N-O Bond Lengths~1.22 Å
C=O Bond Length~1.21 Å
C-O Bond Length (ester)~1.34 Å
O-N-O Bond Angle~125°
C-C-N Bond Angle~110°
Electronic Properties

The electronic properties of Ethyl 2-nitropentanoate are dominated by the electron-withdrawing nitro and ester groups.

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy LowIndicates a molecule that is not easily oxidized.
LUMO Energy LowIndicates a molecule that is a good electron acceptor.
HOMO-LUMO Gap LargeSuggests high kinetic stability.
Dipole Moment HighA polar molecule, soluble in polar solvents.
ESP Map Negative potential around the nitro and carbonyl oxygens; Positive potential on the α-carbon's hydrogen.Predicts sites for electrophilic and nucleophilic attack.

Theoretical Spectroscopic Analysis

Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the identification and characterization of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method.

Predicted Key IR Vibrational Frequencies:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1550 - 1570
Nitro (NO₂)Symmetric Stretch~1370 - 1390
Carbonyl (C=O)Stretch~1735 - 1755
C-O (ester)Stretch~1180 - 1250
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Predicted ¹H and ¹³C NMR Chemical Shifts:

  • ¹H NMR: The proton on the α-carbon (C2) is expected to be significantly deshielded due to the adjacent electron-withdrawing nitro and ester groups, with a predicted chemical shift in the range of 4.5 - 5.0 ppm.

  • ¹³C NMR: The α-carbon (C2) will also be deshielded, with a predicted chemical shift around 80-90 ppm. The carbonyl carbon of the ester will appear further downfield, typically in the 165-175 ppm range.

Theoretical Reactivity Analysis

The electronic structure calculations provide a foundation for understanding the reactivity of Ethyl 2-nitropentanoate.

Acidity of the α-Proton

The most significant feature of the reactivity of Ethyl 2-nitropentanoate is the acidity of the proton on the carbon atom bearing the nitro group. The pKa of this proton can be predicted computationally by calculating the Gibbs free energy change for the deprotonation reaction in a suitable solvent model (e.g., PCM or SMD). The resulting nitronate anion is a key reactive intermediate.

Deprotonation_and_Resonance Reactant Ethyl 2-nitropentanoate H Base Base Reactant:p->Base -H⁺ Product1 Nitronate Anion (C-form) C⁻ Base->Product1 Product2 Nitronate Anion (O-form) O⁻ Product1->Product2 Resonance Product2->Product1

Caption: Deprotonation of Ethyl 2-nitropentanoate to form a resonance-stabilized nitronate anion.

Susceptibility to Nucleophilic and Electrophilic Attack
  • Nucleophilic Attack: The carbonyl carbon of the ester group is the primary site for nucleophilic attack, leading to reactions such as hydrolysis or amidation.

  • Electrophilic Attack: The resonance-stabilized nitronate anion is a potent nucleophile and will readily react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. This is the basis for its utility in the Henry reaction and other related transformations.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of Ethyl 2-nitropentanoate. By employing a systematic and multi-tiered computational approach, it is possible to gain deep insights into the molecule's structural, electronic, and reactive properties. The protocols and predicted data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rational design of experiments and the prediction of chemical behavior. The synergy between theoretical and experimental studies is crucial for advancing our understanding of complex molecular systems and for accelerating the pace of scientific discovery.

References

  • Ballini, R., & Palmieri, A. (2021).
  • Zhao, Y., & Truhlar, D. G. (2004). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.
  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. ([Link])

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the conceptual density functional theory indices to organic chemistry reactivity. Molecules, 21(6), 748.

Sources

Protocols & Analytical Methods

Method

Synthesis of gamma-keto esters using Ethyl 2-nitropentanoate

Application Note: Synthesis of γ-Keto Esters via Alkylation and Radical Denitration of Ethyl 2-Nitropentanoate Executive Summary The synthesis of γ-keto esters (1,4-dicarbonyl compounds) is a critical operation in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of γ-Keto Esters via Alkylation and Radical Denitration of Ethyl 2-Nitropentanoate

Executive Summary

The synthesis of γ-keto esters (1,4-dicarbonyl compounds) is a critical operation in drug development, primarily because these motifs serve as obligate precursors for the Paal-Knorr synthesis of pharmacologically relevant heterocycles (pyrroles, furans, and thiophenes)[1]. Traditional approaches to γ-keto esters often require harsh conditions, multi-step protections, or the use of heavy-metal carbenoids[2]. This application note details a highly efficient, two-step protocol utilizing Ethyl 2-nitropentanoate as a versatile synthetic equivalent. By leveraging the extreme electron-withdrawing nature of the nitro group to facilitate mild alkylation, followed by its traceless removal via radical denitration, this method provides researchers with a robust, scalable pathway to complex α-substituted γ-keto esters.

Strategic Rationale: The "Chemical Chameleon" Advantage

Ethyl 2-nitropentanoate is an α-nitro ester characterized by a highly acidic α-proton (pKa ~ 9–11). In standard enolate chemistry, deprotonating an unactivated ester like ethyl pentanoate requires stoichiometric amounts of a strong, non-nucleophilic base (e.g., LDA) at cryogenic temperatures (-78 °C). Furthermore, reacting such a highly reactive lithium enolate with an α-halo ketone (like bromoacetone) frequently leads to competing aldol condensations and polymerization.

By employing Ethyl 2-nitropentanoate, the nitro group acts as a "chemical chameleon":

  • Activation (Alkylation Phase): It stabilizes the resulting nitronate anion so effectively that deprotonation can be achieved with mild bases (e.g., K₂CO₃ or DBU) at room temperature[1],[3]. This allows for a clean S_N2 alkylation with 1-bromo-2-propanone without side reactions.

  • Traceless Removal (Denitration Phase): Once the carbon-carbon bond is formed, the nitro group becomes redundant. Because it is now a tertiary nitro group, it can be cleanly and homolytically cleaved using Tributyltin hydride (Bu₃SnH) and AIBN, replacing the –NO₂ group with a hydrogen atom to yield the final γ-keto ester.

Workflow A Ethyl 2-nitropentanoate (α-Nitro Ester) C Ethyl 2-nitro-2-propyl- 4-oxopentanoate (Intermediate) A->C K2CO3, DMF 25 °C, 4h B 1-Bromo-2-propanone (Alkylation Agent) B->C SN2 Alkylation E Ethyl 2-propyl- 4-oxopentanoate (γ-Keto Ester) C->E Radical Denitration Toluene, 110 °C D Tributyltin Hydride (Bu3SnH) + AIBN D->E H-atom Transfer

Fig 1: Two-step synthetic workflow from Ethyl 2-nitropentanoate to the target γ-keto ester.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (TLC/GC-MS) and specific workup reagents are included to ensure product integrity and high yield.

Protocol 1: Base-Mediated Alkylation

Objective: Synthesis of the intermediate Ethyl 2-nitro-2-propyl-4-oxopentanoate.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-nitropentanoate (10.0 mmol, 1.75 g) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

    • Causality: DMF is a polar aprotic solvent that minimally solvates the nitronate anion, maximizing its nucleophilicity for the subsequent S_N2 attack.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g) in one portion. Stir the suspension at 25 °C for 30 minutes to ensure complete nitronate formation.

  • Alkylation: Add 1-bromo-2-propanone (bromoacetone) (12.0 mmol, 1.64 g) dropwise over 10 minutes.

    • Safety Note: Bromoacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar nitronate spot will disappear, replaced by a less polar UV-active spot.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (50 mL) to neutralize any remaining base. Extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to afford the intermediate as a pale yellow oil.

Protocol 2: Radical Denitration (Ono Reaction)

Objective: Traceless removal of the nitro group to yield Ethyl 2-propyl-4-oxopentanoate.

  • Preparation: In a flame-dried, two-neck 100 mL flask fitted with a reflux condenser, dissolve the intermediate (5.0 mmol) in anhydrous Toluene (25 mL). Degas the solution by bubbling Argon through it for 15 minutes.

    • Causality: Oxygen is a potent radical scavenger. Strict degassing is mandatory to prevent premature termination of the radical chain reaction.

  • Initiation: Heat the solution to a gentle reflux (110 °C). At this temperature, the initiator Azobisisobutyronitrile (AIBN) has a half-life of approximately 1 hour, providing a steady stream of initiating radicals.

  • Reagent Addition: Prepare a solution of Tributyltin hydride (Bu₃SnH) (7.5 mmol, 2.18 g) and AIBN (0.5 mmol, 82 mg) in Toluene (10 mL). Add this solution dropwise via syringe pump over 2 hours to the refluxing mixture.

    • Causality: Slow addition keeps the steady-state concentration of Bu₃SnH low. This prevents premature reduction of the initial carbon radical before the nitro group is fully expelled.

  • Workup (Tin Removal): Cool the reaction to room temperature. Add 10% aqueous Potassium Fluoride (KF) (20 mL) and stir vigorously for 2 hours.

    • Causality: Organotin byproducts streak heavily on silica gel. KF converts these residues into polymeric Tributyltin fluoride (Bu₃SnF), a white precipitate that is easily removed by filtration through a pad of Celite.

  • Isolation: Separate the organic layer, dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the pure γ-keto ester.

Radical Denitration Mechanism

The success of the denitration relies on the stability of the tertiary radical generated at the α-position of the ester. The mechanism proceeds via a radical chain process where the tributyltin radical (Bu₃Sn•) attacks the oxygen atom of the nitro group, leading to the homolytic cleavage of the C–N bond.

Mechanism Init AIBN Thermal Decomposition (Generates Cyanoisopropyl Radical) TinRad Tributyltin Radical Formation (Bu3Sn•) Init->TinRad Abstracts H from Bu3SnH Attack Addition of Bu3Sn• to Nitro Group (Forms Stannyloxy Nitroxide) TinRad->Attack Attacks O of NO2 Cleavage C-N Bond Homolysis (Generates Tertiary Carbon Radical) Attack->Cleavage Expels Bu3SnNO2 HAT Hydrogen Atom Transfer (HAT) from Bu3SnH Cleavage->HAT Carbon Radical reacts with Bu3SnH Product Target γ-Keto Ester + Regenerated Bu3Sn• HAT->Product Chain Propagation Product->TinRad Cycle repeats

Fig 2: Radical chain mechanism for the denitration of the tertiary α-nitro ester intermediate.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both phases of the synthesis, highlighting the causality behind the final protocol conditions.

Table 1: Optimization of the Alkylation Phase

Base Solvent Temp (°C) Time (h) Yield of Intermediate (%) Observation / Causality
NaH THF 0 to 25 6 45% Strong base caused partial degradation of bromoacetone.
DBU CH₃CN 25 4 78% Good yield, but DBU is difficult to remove completely during workup.

| K₂CO₃ | DMF | 25 | 4 | 89% | Optimal. Mild heterogeneous base prevents side reactions; DMF maximizes S_N2 rate. |

Table 2: Optimization of the Denitration Phase

Hydride Source Initiator Solvent Temp (°C) Yield of γ-Keto Ester (%) Observation / Causality
NaBH₄ None EtOH 25 0% Ionic reduction fails for tertiary nitro groups; starting material recovered.
(TMS)₃SiH AIBN Toluene 110 62% Greener alternative to tin, but slower H-atom transfer led to side products.

| Bu₃SnH | AIBN | Toluene | 110 | 91% | Optimal. Perfect balance of H-atom transfer rate and radical stability. |

References

  • Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes.
  • Organic Syntheses. Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid Homologation (2014, 91, 248-259).
  • BenchChem Application Notes. Synthesis of γ-Nitro Ketones via Michael Addition of Ketones to 2-Nitro-2-butene.

Sources

Application

Application Note: Advanced Michael Addition Protocols for Ethyl 2-Nitropentanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enantioselective and Green Catalytic Methodologies for Quaternary Carbon Construction Strategic Overview & Synthetic Utility Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enantioselective and Green Catalytic Methodologies for Quaternary Carbon Construction

Strategic Overview & Synthetic Utility

Ethyl 2-nitropentanoate is a highly versatile tertiary α-nitroester characterized by its α-propyl substitution. The Michael addition of this compound to electrophilic alkenes (such as α,β-unsaturated ketones or esters) is a foundational method for constructing contiguous stereocenters and fully substituted quaternary carbon atoms .

Because the nitro group can be readily reduced to an amine via catalytic hydrogenation, this specific conjugate addition serves as a direct synthetic gateway to complex, sterically hindered quaternary α-amino acids [[1]]([Link]). These non-natural amino acid derivatives (e.g., α-propyl glutamic acid analogs) are highly prized in modern drug development for their ability to restrict peptide conformation, enhance metabolic stability, and improve target binding affinity.

Mechanistic Causality & Catalyst Selection

The primary synthetic challenge in utilizing ethyl 2-nitropentanoate lies in the steric hindrance of its α-propyl chain and the relatively low inherent electrophilicity of ester-stabilized enolates compared to ketone analogs . To overcome these thermodynamic barriers, two distinct catalytic paradigms are employed:

  • Bifunctional Organocatalysis (Asymmetric): Utilizing an L-tert-leucine-derived squaramide catalyst enables highly enantioselective additions [[1]]([Link]). The squaramide motif acts as a dual hydrogen-bond donor, coordinating with the carbonyl of the Michael acceptor to lower its Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, the tertiary amine on the catalyst framework deprotonates the α-carbon of ethyl 2-nitropentanoate, generating a stabilized nitronate intermediate. The rigid chiral pocket of the catalyst ensures precise enantiofacial discrimination during C-C bond formation [[2]]([Link]).

  • Lewis Acid Catalysis (Aqueous/Green): For applications where enantiopurity is secondary to throughput and environmental impact, Ytterbium triflate (Yb(OTf)₃) is deployed as a water-tolerant Lewis acid . Performing the reaction in water leverages the hydrophobic effect, forcing the organic substrates into micellar droplets. This effectively increases their local concentration, driving quantitative conversion to the 1,4-adduct without the need for volatile organic solvents .

Mechanism N1 Ethyl 2-nitropentanoate (Michael Donor) N4 Nitronate Intermediate (H-bond stabilized) N1->N4 Deprotonation N2 Bifunctional Catalyst (e.g., Squaramide) N2->N4 H-bonding N5 Electrophilic Activation (LUMO lowering) N2->N5 H-bonding N3 Enone / Acrylate (Michael Acceptor) N3->N5 Activation N6 C-C Bond Formation (Stereoselective) N4->N6 Nucleophilic Attack N5->N6 N7 Quaternary α-Nitro Ester N6->N7 Protonation

Mechanistic logic of organocatalytic asymmetric Michael addition.

Experimental Protocols

Protocol A: Enantioselective Organocatalytic Michael Addition

Objective: Synthesize a chiral quaternary α-nitroester from ethyl 2-nitropentanoate and an enone (e.g., methyl vinyl ketone).

  • Catalyst-Acceptor Pre-organization: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the L-tert-leucine-derived squaramide catalyst (5 mol%) and methyl vinyl ketone (1.5 equiv) in anhydrous toluene (to achieve 0.2 M relative to the donor).

    • Causality: Toluene is selected because non-polar solvents maximize the strength of the hydrogen-bonding interactions between the squaramide NH groups and the enone carbonyl, which is critical for stereocontrol .

  • Thermal Equilibration: Cool the reaction mixture to -60 °C using a dry ice/acetone bath.

    • Causality: Lowering the temperature suppresses the background, uncatalyzed racemic Michael addition, ensuring that C-C bond formation occurs exclusively within the chiral environment of the catalyst .

  • Nucleophile Addition: Add ethyl 2-nitropentanoate (1.0 equiv) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to off-target polymerization of the highly reactive methyl vinyl ketone.

  • Reaction Monitoring (Self-Validating IPC): Stir the mixture at -60 °C for 24–48 hours. Monitor progress via TLC (Hexane/EtOAc 8:2).

    • Validation Tip: Since aliphatic nitro compounds lack strong UV chromophores, use a KMnO₄ or phosphomolybdic acid (PMA) stain to visualize the consumption of ethyl 2-nitropentanoate.

  • Quench and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the quaternary α-nitroester.

Protocol B: Green Aqueous Addition via Lewis Acid Catalysis

Objective: Rapid, high-yield synthesis of racemic 1,4-adducts utilizing environmentally benign conditions.

  • Aqueous Activation: Dissolve Yb(OTf)₃ (10 mol%) in deionized water. Add the enone (1.2 equiv) and stir at room temperature for 5 minutes.

    • Causality: Yb(OTf)₃ is uniquely water-tolerant among Lewis acids. It coordinates to the enone, increasing its electrophilicity without being hydrolyzed by the aqueous medium .

  • Biphasic Reaction: Add ethyl 2-nitropentanoate (1.0 equiv) to the aqueous mixture. Stir vigorously (1000 rpm) at room temperature.

    • Causality: Vigorous stirring is mandatory to generate a fine emulsion. The hydrophobic effect drives the organic reactants together into these droplets, accelerating the reaction rate significantly compared to standard organic solvents [[3]]([Link]).

  • Phase Separation & Recovery: After 12 hours (verify by TLC), extract the aqueous layer with dichloromethane.

    • Validation Tip: The aqueous layer containing the Yb(OTf)₃ catalyst can be directly recycled for subsequent runs, demonstrating the protocol's self-sustaining and green chemistry principles [[3]]([Link]).

Workflow S1 Preparation Dry Solvent & Catalyst S2 Activation Mix Acceptor + Catalyst S1->S2 S3 Addition Ethyl 2-nitropentanoate S2->S3 S4 Reaction Stir at -60°C to RT S3->S4 S5 Quench & Extract NH4Cl / EtOAc S4->S5 S6 Purification Flash Chromatography S5->S6

Experimental workflow for enantioselective Michael addition.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the two methodologies described above:

ParameterProtocol A (Organocatalytic)Protocol B (Lewis Acid / Aqueous)
Catalyst L-tert-leucine squaramide (5 mol%)Yb(OTf)₃ (10 mol%)
Solvent Anhydrous TolueneDeionized Water
Temperature -60 °CRoom Temperature (20–25 °C)
Reaction Time 24 – 48 hours12 hours
Typical Yield 85 – 95%> 95% (Quantitative)
Enantiomeric Excess (ee) 75 – 82%N/A (Racemic)
Primary Application Asymmetric drug intermediatesHigh-throughput library synthesis

Downstream Processing: Reduction to Quaternary α-Amino Acids

To realize the full synthetic value of the resulting quaternary α-nitroesters, the nitro group must be reduced to a primary amine. This is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere (1 atm) in methanol.

  • Causality: Pd/C is highly chemoselective for the reduction of aliphatic nitro groups over the ester functionality. In cases where the Michael acceptor contained a reducible ketone, the ketone may simultaneously undergo reductive amination or require prior protection depending on the desired final scaffold .

References

  • [4] Keller, E., & Feringa, B. L. Highly efficient ytterbium triflate catalyzed Michael additions of alpha-nitroesters in water. University of Groningen Research Portal.

  • [3] Keller, E., & Feringa, B. L. Highly Efficient Ytterbium Triflate Catalyzed Michael Additions of α-Nitroesters in Water. Synlett / ResearchGate.

  • [5] The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

  • [6] Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers. BenchChem.

  • [2] Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Publishing.

  • [1] Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones. The Journal of Organic Chemistry - ACS Publications.

  • [7] Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters - ACS Publications.

Sources

Method

Application Note: Ethyl 2-Nitropentanoate as a Versatile Precursor for the Synthesis of Novel Amino Acids

Abstract Non-proteinogenic amino acids (npAAs) are critical building blocks in modern drug discovery, offering pathways to novel peptides and small molecules with enhanced pharmacological properties.[1][2] This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-proteinogenic amino acids (npAAs) are critical building blocks in modern drug discovery, offering pathways to novel peptides and small molecules with enhanced pharmacological properties.[1][2] This application note provides a detailed guide to the use of ethyl 2-nitropentanoate, a readily accessible nitro ester, as a versatile precursor for synthesizing both standard and non-standard α-amino acids. We will explore the fundamental chemical transformations, provide detailed, field-proven experimental protocols, and discuss the broader applications of this methodology in pharmaceutical research. The core of this strategy lies in the synthetic utility of the nitro group, which serves as a robust and easily convertible masked form of an amine.[3]

The Chemical Principle: The Nitro Group as a Synthetic Linchpin

The strategic value of α-nitro esters like ethyl 2-nitropentanoate stems from the dual reactivity of the nitroalkane functional group. This versatility allows for a two-pronged synthetic approach, making it a powerful tool for generating molecular diversity.

  • Carbon-Carbon Bond Formation: The α-proton of the nitro ester is acidic, enabling deprotonation to form a stabilized carbanion (a nitronate). This nucleophile can participate in various C-C bond-forming reactions, such as Michael additions and alkylations. This allows for the construction of complex carbon skeletons prior to revealing the amine functionality.

  • Amine Synthesis: The nitro group can be reliably and efficiently reduced to a primary amine under various conditions.[4] This transformation is the key step in converting the elaborated nitro ester intermediate into the target α-amino acid.

This dual capability allows chemists to first build a desired molecular framework and then, in a final step, unmask the crucial amino group, a strategy that is highly convergent and efficient.

G start_node Ethyl 2-Nitropentanoate path1_node Pathway 1: Direct Reduction start_node->path1_node Straightforward Synthesis path2_node Pathway 2: C-C Elaboration (e.g., Alkylation) start_node->path2_node Molecular Complexity product1_node Ethyl 2-Aminopentanoate (Norvaline Ethyl Ester) path1_node->product1_node Reduction intermediate_node Substituted Nitro Ester Intermediate path2_node->intermediate_node reduction_node Nitro Group Reduction intermediate_node->reduction_node product2_node Novel Non-Proteinogenic Amino Acid Ester reduction_node->product2_node

Figure 1: Overall synthetic strategy using ethyl 2-nitropentanoate.

Synthetic Pathways and Protocols

The reduction of the nitro group is the cornerstone of this methodology. A variety of reagents can accomplish this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction scale.[4][5] Catalytic hydrogenation is often the method of choice for its clean reaction profile and high efficiency.[5]

G Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2H⁺, +2e⁻ Hydroxylamine R-NHOH (Hydroxylamino Intermediate) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Amine R-NH₂ (Primary Amine) Hydroxylamine->Amine +2H⁺, +2e⁻

Figure 2: Simplified mechanism of nitro group reduction.

Protocol 1: Synthesis of Ethyl 2-Aminopentanoate (Norvaline Ethyl Ester)

This protocol details the direct reduction of ethyl 2-nitropentanoate to its corresponding amino ester using catalytic hydrogenation. This method is highly effective for converting aliphatic nitro compounds to amines.[4]

Workflow Diagram

G setup_node 1. Reaction Setup hydro_node 2. Hydrogenation setup_node->hydro_node Pressurize with H₂ filter_node 3. Catalyst Filtration hydro_node->filter_node Reaction Complete workup_node 4. Aqueous Workup filter_node->workup_node Remove Catalyst purify_node 5. Purification workup_node->purify_node Isolate Crude product_node Final Product purify_node->product_node

Figure 3: Experimental workflow for catalytic hydrogenation.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-nitropentanoate175.185.00 g28.5
Palladium on Carbon (10 wt%)-250 mg-
Ethanol (anhydrous)46.07100 mL-
Diethyl Ether74.12As needed-
Saturated NaHCO₃ (aq)-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add ethyl 2-nitropentanoate (5.00 g, 28.5 mmol) and anhydrous ethanol (100 mL). Carefully add 10% palladium on carbon (250 mg, 5 wt% of substrate) under a nitrogen atmosphere.

    • Causality Note: Ethanol is chosen as the solvent for its ability to dissolve the substrate and for its compatibility with the catalytic process. The catalyst is handled under an inert atmosphere to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. This usually takes 4-6 hours.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

    • Safety Note: Palladium on carbon can be pyrophoric after the reaction. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.

  • Solvent Removal & Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting oil in diethyl ether (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

    • Causality Note: The aqueous wash removes any potential acidic byproducts. Brine helps to break any emulsions and remove bulk water before the drying step.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield ethyl 2-aminopentanoate as a clear oil. The product is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by vacuum distillation.

Application in Drug Discovery and Development

The ability to synthesize novel npAAs is of paramount importance in medicinal chemistry.[6] Incorporating npAAs into peptides or small molecule drugs can confer significant advantages:

  • Enhanced Stability: NpAAs can introduce steric hindrance or altered electronic properties that protect against enzymatic degradation, thereby increasing the in-vivo half-life of a drug candidate.[2]

  • Improved Potency and Selectivity: The unique side chains of npAAs can forge new interactions with biological targets, leading to higher binding affinity and improved selectivity over related targets.[7]

  • Conformational Constraint: Introducing cyclic or sterically demanding npAAs can lock a peptide into a specific bioactive conformation, reducing the entropic penalty of binding and increasing potency.

Ethyl 2-nitropentanoate serves as a gateway to this chemical space. By leveraging C-C bond formation at the α-position before reduction, researchers can access a vast array of side chains not found in the 22 proteinogenic amino acids.[8] For example, alkylation with a novel electrophile followed by reduction provides a direct route to an entirely new α-amino acid, ready for incorporation into a lead compound during the optimization phase of drug discovery.[7]

Conclusion

Ethyl 2-nitropentanoate is more than a simple chemical; it is a strategic platform for the synthesis of valuable amino acid building blocks. The protocols and principles outlined in this note demonstrate a reliable and versatile methodology for accessing both simple and complex amino acids. For researchers in drug development, mastering these techniques opens the door to a wider chemical diversity, enabling the rational design of next-generation therapeutics with superior pharmacological profiles.

References

  • Organic & Biomolecular Chemistry. (n.d.). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Research Communities. (2022, April 5). Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
  • Kwiatkowski, J., & Lu, Y. (2015). Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids. RSC Publishing.
  • PMC. (n.d.). Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids.
  • ACS Publications. (2024, October 16). Reductive Homologation of Nitroalkanes via Denitrative Aminoalkylation.
  • AIR Unimi. (n.d.). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com.
  • PMC. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids.
  • Lumen Learning. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition.
  • Bertrand, M-P., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. PMC.
  • Felnagle, E. A., et al. (n.d.). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PMC.
  • Frontiers. (2024, October 8). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions.
  • Hilaris Publisher. (2021, November 29). Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition.
  • IJSRED. (2023, March 15). The Phases of Drug Discovery and Development.

Sources

Application

Application Note: Enantioselective Synthesis of Quaternary Stereocenters Utilizing Ethyl 2-Nitropentanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The construction of all-carbon quaternary stereocenters remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern drug discovery due to steric hindrance and the difficulty of controlling facial selectivity. Ethyl 2-nitropentanoate , an α -alkyl- α -nitro ester, serves as a highly versatile pronucleophile in asymmetric organocatalysis. By leveraging the strong electron-withdrawing nature of the nitro group, this substrate can be smoothly deprotonated and directed into highly enantioselective Michael additions or Mannich reactions. This application note details the mechanistic rationale, condition optimization, and validated protocols for utilizing ethyl 2-nitropentanoate to synthesize chiral α -quaternary amino acid precursors and pyrrolidine scaffolds.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The Nitro Group as a Dual-Activation Handle

The strategic choice of ethyl 2-nitropentanoate relies on the unique properties of the nitro moiety. First, it synergizes with the ester group to highly acidify the α -proton, enabling facile enolization under mild, weakly basic conditions. Second, post-reaction, the nitro group serves as a versatile functional handle: it can be cleanly reduced to a primary amine to yield α -alkyl- α -amino acids, or it can be eliminated, acting as a 1[1].

Bifunctional Organocatalysis

To achieve high enantiomeric excess (ee), the reaction necessitates a chiral bifunctional catalyst, such as a cinchona alkaloid derivative or a chiral squaramide. The causality behind this choice is rooted in transition-state organization:

  • Deprotonation: The tertiary amine on the catalyst deprotonates ethyl 2-nitropentanoate, forming a localized nitronate pair.

  • Electrophile Activation: The hydrogen-bond donor (e.g., squaramide) coordinates the electrophile (such as methyl vinyl ketone or a 2[2]).

  • Stereocontrol: This dual-activation locks the substrates into a rigid, highly structured transition state, shielding one face of the nucleophile and dictating absolute stereocontrol.

Mechanism Cat Chiral Bifunctional Catalyst (Squaramide) TS Highly Structured Transition State (Dual H-Bonding) Cat->TS Stereocontrol Sub Ethyl 2-nitropentanoate (Pronucleophile) Sub->TS Deprotonation by Amine Elec Electrophile (e.g., Enone) Elec->TS Activation by H-Bond Donor Prod Enantioenriched Quaternary Product TS->Prod C-C Bond Formation

Fig 1. Dual-activation mechanism for enantioselective Michael addition of ethyl 2-nitropentanoate.

Data Presentation: Condition Optimization

Solvent and temperature choices are critical for self-validating the integrity of the hydrogen-bonding network. Non-polar, non-coordinating solvents (like DCM) preserve the delicate H-bonds, whereas coordinating solvents (like THF) disrupt them, leading to a collapse in enantioselectivity. Lowering the temperature to -20 °C reduces conformational flexibility, maximizing the ee.

Table 1: Optimization of Reaction Conditions for the Michael Addition

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1THF25107565
2Toluene0108284
3DCM0108891
4 DCM -20 5 94 96
5DCM-4058597

Note: Entry 4 represents the optimal balance between reaction kinetics and stereochemical control.

Experimental Protocols

The following protocols outline the synthesis of a quaternary Michael adduct and its subsequent reduction to a cyclic proline analogue. This sequence is inspired by established 3[3].

Protocol A: Asymmetric Michael Addition to Methyl Vinyl Ketone

Objective: Synthesize ethyl 2-methyl-2-nitro-5-oxohexanoate (quaternary adduct) with >95% ee.

Self-Validating IPC (In-Process Control): A racemic standard must be synthesized in parallel using a non-chiral base (e.g., DBU) to validate the chiral HPLC separation method.

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add ethyl 2-nitropentanoate (1.0 mmol, 175 mg) and the chiral squaramide catalyst (0.05 mmol, 5 mol%).

  • Solvation & Cooling: Dissolve the mixture in anhydrous dichloromethane (DCM, 4.0 mL). Transfer the flask to a cryocooler and equilibrate to -20 °C for 15 minutes.

  • Addition: Add methyl vinyl ketone (MVK) (1.2 mmol, 84 mg) dropwise over 10 minutes using a syringe pump to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at -20 °C for 24 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4​ ).

  • Quench & Extraction: Quench the reaction cold by adding 2 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

  • Analysis: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 210 nm).

Workflow Step1 1. Catalyst & Substrate Preparation in DCM Step2 2. Temperature Equilibration (-20°C) Step1->Step2 Step3 3. Dropwise Addition of Electrophile Step2->Step3 Step4 4. Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 5. Quench & Flash Chromatography Step4->Step5 Step6 6. Chiral HPLC Analysis (ee %) Step5->Step6

Fig 2. Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Protocol B: Reductive Cyclization to Quaternary Proline Analogues

Objective: Convert the γ -nitro ketone adduct into a chiral quaternary pyrrolidine ring.

Mechanistic Note: Because the product contains a pendant ketone, reduction of the nitro group to a primary amine spontaneously triggers an intramolecular cyclization (imine formation) followed by further reduction to yield a 4[4].

  • Setup: Dissolve the enantioenriched Michael adduct (0.5 mmol) in absolute ethanol (5.0 mL) in a high-pressure hydrogenation vial.

  • Catalyst Addition: Add 10% Pd/C (10 wt%, 0.05 mmol Pd). Caution: Pd/C is pyrophoric; add under an inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize to 35 psi using a Parr shaker and agitate at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with excess ethanol (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude quaternary proline analogue, which can be further purified via ion-exchange chromatography or recrystallization.

References

  • Johnston, J. N. et al. "A formal enantioselective acetate Mannich reaction: the nitro functional group as a traceless agent for activation and enantiocontrol in the synthesis of beta-amino acids." Organic Letters, 2008.1

  • Kwiatkowski, J.; Lu, Y. "Asymmetric Michael addition of alpha-fluoro-alpha-nitro esters to nitroolefins: towards synthesis of alpha-fluoro-alpha-substituted amino acids." Organic & Biomolecular Chemistry, 2015.2

  • Duvall, J. R. et al. "Structure reassignment and synthesis of Jenamidines A1/A2, synthesis of (+)-NP25302, and formal synthesis of SB-311009 analogues." Journal of Organic Chemistry, 2008.3

  • Najera, C. et al. "Stereoselective Synthesis of Quaternary Proline Analogues." PMC - NIH, 2010.4

  • Noble, A. "The Nitro-Mannich Reaction." CORE / University of Nottingham, 2012.5

Sources

Method

Protocol for the reduction of the nitro group in Ethyl 2-nitropentanoate

Introduction & Mechanistic Rationale Ethyl 2-nitropentanoate is a highly versatile aliphatic α -nitro ester. Its reduction yields ethyl 2-aminopentanoate (commonly known as norvaline ethyl ester), an essential unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2-nitropentanoate is a highly versatile aliphatic α -nitro ester. Its reduction yields ethyl 2-aminopentanoate (commonly known as norvaline ethyl ester), an essential unnatural amino acid building block utilized extensively in peptidomimetic drug development and asymmetric synthesis.

The primary synthetic challenge in this transformation is chemoselectivity . The aliphatic nitro group must be fully reduced to a primary amine without triggering the hydrolysis, decarboxylation, or transesterification of the adjacent ethyl ester moiety. Harsh acidic conditions (e.g., strong mineral acids with metals) or high-pressure, high-temperature hydrogenation can lead to ester cleavage or over-reduction.

To address this, we outline two field-proven, mild methodologies:

  • Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) and Ammonium Formate.

  • Dissolving Metal Reduction using Zinc dust and Acetic Acid.

Both pathways are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure the integrity of the ester while driving the nitro reduction to completion.

Reaction Pathways & Workflow

The following diagram illustrates the parallel synthetic strategies available for this transformation, allowing researchers to select a method based on their laboratory infrastructure (e.g., availability of inert gas manifolds vs. bulk metal reagents).

G Substrate Ethyl 2-nitropentanoate (Substrate) CTH Method A: CTH Pd/C, HCOONH4 Mild, Fast Substrate->CTH Pathway A ZnAcOH Method B: Metal/Acid Zn dust, AcOH Scalable, Robust Substrate->ZnAcOH Pathway B Product Ethyl 2-aminopentanoate (Target Amine) CTH->Product ZnAcOH->Product

Reaction pathways for the chemoselective reduction of ethyl 2-nitropentanoate.

Method A: Catalytic Transfer Hydrogenation (CTH)

Mechanistic Causality: Catalytic Transfer Hydrogenation (CTH) avoids the hazards of high-pressure H2​ gas. Instead, ammonium formate decomposes on the surface of the palladium catalyst to yield H2​ , CO2​ , and NH3​ in situ. This generates a highly active, transient hydrogen species that rapidly reduces the nitro group[1]. The mildly buffered environment (due to the presence of ammonia and formic acid) perfectly preserves the α -ester group, preventing base-catalyzed hydrolysis or transesterification.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve ethyl 2-nitropentanoate (1.0 eq, e.g., 10 mmol) in anhydrous methanol (50 mL).

    • Expert Insight: Anhydrous solvent is critical. Trace water can promote ester hydrolysis in the presence of the in situ generated ammonia.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10–15% w/w relative to the substrate).

    • Safety Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. Always add it under an inert atmosphere.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (4.5 eq) in a single portion.

    • Expert Insight: A stoichiometric excess of formate is required to prevent the reaction from stalling at the highly stable hydroxylamine intermediate.

  • Reaction Execution: Stir the suspension at ambient temperature (20–25 °C). The reaction is typically exothermic, and gas evolution ( CO2​ ) will be observed.

  • In-Process Control (IPC) - Self-Validation: After 30 minutes, sample the reaction.

    • TLC Validation: Elute with Hexanes/EtOAc (7:3). The starting nitro ester is UV-active. The product amine will remain near the baseline and stain intensely pink/purple with Ninhydrin.

    • LC-MS Validation: Confirm the disappearance of the substrate and the presence of the product mass ( [M+H]+=146.1 ).

  • Workup: Once complete, filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL) to neutralize and remove residual ammonium salts. Extract the aqueous layer once more with EtOAc, dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure ethyl 2-aminopentanoate.

Method B: Dissolving Metal Reduction (Zn/AcOH)

Mechanistic Causality: For laboratories lacking inert gas manifolds or scaling up beyond the economic feasibility of palladium, dissolving metal reduction is the standard[2]. Zinc acts as a single-electron donor, while acetic acid provides the necessary protons. Glacial acetic acid is specifically chosen over hydrochloric acid because its weak acidity ( pKa​≈4.76 ) is sufficient to drive the reduction through the nitroso and hydroxylamine intermediates without hydrolyzing the sensitive ethyl ester.

Step-by-Step Protocol
  • Reaction Setup: Dissolve ethyl 2-nitropentanoate (1.0 eq, e.g., 10 mmol) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Glacial Acetic Acid (40 mL total volume).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Expert Insight: The initial electron transfer is highly exothermic. If the reaction is not cooled, the localized heat can cause thermal degradation of the resulting α -amino ester or promote unwanted side reactions.

  • Metal Addition: Add activated Zinc dust (10.0 eq) portion-wise over 30 minutes under vigorous stirring.

    • Causality: High surface area is required for efficient solid-liquid phase electron transfer. Portion-wise addition controls the exotherm and prevents the reaction from boiling over.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor via GC-MS or LC-MS. The intermediate hydroxylamine ( [M+H]+=162.1 ) may temporarily build up; ensure complete conversion to the primary amine ( [M+H]+=146.1 ) before proceeding.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the filter cake with EtOAc (50 mL).

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the THF and acetic acid. Carefully pour the residue into a beaker containing crushed ice and saturated aqueous NaHCO3​ . Adjust the pH to ~8.0 using solid NaHCO3​ (monitor for CO2​ evolution).

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 40 mL). Wash the combined organics with brine, dry over Na2​SO4​ , filter, and concentrate to afford the target amine.

Quantitative Data & Method Comparison

To assist in workflow selection, the quantitative parameters and expected outcomes of both protocols are summarized below:

ParameterMethod A: Catalytic Transfer Hydrogenation (CTH)Method B: Dissolving Metal Reduction (Zn/AcOH)
Reagents 10% Pd/C, HCOONH4​ (4.5 eq)Zinc dust (10 eq), Glacial AcOH
Solvent Anhydrous Methanol or EthanolTHF / Acetic Acid (1:1 v/v)
Temperature 20–25 °C (Ambient)0 °C warming to Ambient
Reaction Time 30–60 minutes2–4 hours
Typical Yield 85–95%75–85%
Chemoselectivity Excellent (Ester remains strictly intact)High (Mild acid prevents ester hydrolysis)
Scalability Ideal for small to medium scale (100 mg to 50 g)Excellent for large scale (>50 g)
Primary Byproducts NH3​ , CO2​ , H2​O (Volatile / Easily removed) Zn(OAc)2​ (Requires careful aqueous workup)

References

  • Ram, S.; Ehrenkaufer, R. E. "A Facile Synthesis of α -Amino Esters via Reduction of α -Nitro Esters Using Ammonium Formate as a Catalytic Hydrogen Transfer Agent." Synthesis, 1986, (2), 133-135.

  • Reddy, G. R.; Mukherjee, D.; Chittoory, A. K.; Rajaram, S. "Unusual Reactivity of Nitronates with an Aryl Alkyl Carbonate: Synthesis of α -Amino Esters." Organic Letters, 2014, 16 (22), 5874-5877.

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-Oxopentanoate via the Nef Reaction of Ethyl 2-Nitropentanoate

Abstract: This document provides a comprehensive, step-by-step guide for the conversion of a secondary nitroalkane, Ethyl 2-nitropentanoate, into its corresponding α-keto ester, Ethyl 2-oxopentanoate, utilizing the class...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step guide for the conversion of a secondary nitroalkane, Ethyl 2-nitropentanoate, into its corresponding α-keto ester, Ethyl 2-oxopentanoate, utilizing the classical Nef reaction. The protocol details the preparation of the intermediate nitronate salt followed by its controlled acid hydrolysis. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a robust experimental procedure, troubleshooting advice, and critical safety considerations.

Introduction and Scientific Background

The Nef reaction is a cornerstone transformation in organic synthesis that converts primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1] First reported independently by M. I. Konovalov (1893) and John Ulric Nef (1894), this reaction provides a powerful method for introducing carbonyl functionality.[1][2] The synthetic utility of the Nef reaction is significantly amplified by the ease with which nitroalkanes can be prepared, often through C-C bond-forming reactions like the Henry (nitroaldol) reaction or Michael additions.[3][4]

A key feature of this transformation is its role in "umpolung" or polarity reversal strategies.[3][4] The α-carbon of a nitroalkane is acidic and can be deprotonated to form a nucleophilic nitronate anion, which acts as a synthetic equivalent to an acyl anion.[3][5] After participating in a nucleophilic reaction, the nitro group can be converted back to an electrophilic carbonyl group via the Nef reaction.

This protocol focuses on the conversion of Ethyl 2-nitropentanoate, a secondary nitroalkane, to Ethyl 2-oxopentanoate, a valuable α-keto ester intermediate in various synthetic pathways. The classical Nef procedure, which involves the formation of a nitronate salt followed by hydrolysis under strongly acidic conditions (pH < 1), will be employed.[3][6]

Reaction Mechanism

The classical Nef reaction proceeds through a two-stage mechanism: the formation of a nitronate salt and its subsequent acid-catalyzed hydrolysis.

Stage 1: Deprotonation to Form the Nitronate Salt The process begins with the deprotonation of the α-carbon of the nitroalkane. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-proton (pKa ≈ 10), allowing for facile deprotonation by a moderately strong base like sodium hydroxide to form a resonance-stabilized nitronate salt.[5][7] Tertiary nitroalkanes, lacking an α-hydrogen, cannot undergo this reaction.[8]

Stage 2: Acid Hydrolysis of the Nitronate Salt The pre-formed nitronate salt is then subjected to hydrolysis under strong mineral acid conditions (e.g., sulfuric acid).[9]

  • Protonation: The nitronate is first protonated on an oxygen atom, yielding a nitronic acid (the aci-form), which is a tautomer of the starting nitroalkane.[1][7][10]

  • Second Protonation: A subsequent protonation on the second oxygen atom forms a highly electrophilic iminium-like ion.[1][11]

  • Nucleophilic Attack by Water: This intermediate is readily attacked by water.[1][5]

  • Collapse and Product Formation: A series of proton transfers and elimination steps leads to the formation of the final carbonyl compound (Ethyl 2-oxopentanoate) and nitroxyl (HNO), which rapidly decomposes to nitrous oxide (N₂O) gas and water.[1]

It is critical to maintain a pH below 1 during hydrolysis to ensure the reaction proceeds to the carbonyl compound and to prevent the formation of side products like oximes or hydroxynitroso compounds.[6][8]

Caption: Figure 1: Mechanism of the Classical Nef Reaction

Experimental Protocol

This protocol is divided into two main parts: the formation of the sodium nitronate salt and its subsequent acid hydrolysis to yield the target keto ester.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplierNotes
Ethyl 2-nitropentanoate≥97%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH)ACS ReagentFisher ScientificUsed to prepare a 2 M aqueous solution.
Sulfuric Acid (H₂SO₄)95-98%VWRUsed to prepare a 4 M aqueous solution.
Diethyl Ether (Et₂O)AnhydrousJ.T. BakerExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor washing the organic layer.
Saturated Sodium Chloride (Brine)ACS ReagentMacronFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentAcros OrganicsDrying agent.
Deionized Water (H₂O)Type IIIn-houseFor preparing aqueous solutions.
Equipment
Round-bottom flasks (250 mL, 500 mL)
Magnetic stirrer and stir bar
Dropping funnel (100 mL)For controlled addition of reagents.
Ice-salt bathTo maintain low temperatures.
Separatory funnel (500 mL)For liquid-liquid extraction.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for the Nef Reaction

Part A: Formation of the Sodium Nitronate Salt

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-nitropentanoate (e.g., 10.0 g, 57.1 mmol) in 50 mL of ethanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (e.g., 2.4 g, 60.0 mmol, 1.05 eq) in 30 mL of deionized water.

  • Transfer the NaOH solution to a dropping funnel and add it dropwise to the stirred nitroester solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the nitronate salt. The solution should be homogeneous.

Part B: Acid Hydrolysis of the Nitronate Salt

CAUTION: This step is highly exothermic and involves the addition of a basic solution to a strong acid. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The order of addition (nitronate to acid) is critical for safety and yield.[3][6]

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 150 mL of a pre-chilled 4 M sulfuric acid solution.

  • Cool the acid solution to -10 °C using an ice-salt bath.

  • Transfer the nitronate salt solution prepared in Part A to the dropping funnel.

  • Add the nitronate solution dropwise to the vigorously stirred, cold sulfuric acid over approximately 45-60 minutes. Carefully monitor the internal temperature, maintaining it between -10 °C and -5 °C. A transient deep-blue color may be observed, which is characteristic of the 1-nitroso-alkanol intermediate.[1][11]

  • Once the addition is complete, continue stirring the reaction mixture at -10 °C for an additional 30 minutes.

  • Remove the ice-salt bath and allow the reaction to slowly warm to room temperature. Continue stirring for 1-2 hours at room temperature to ensure hydrolysis is complete. Gas evolution (N₂O) may be observed.

Part C: Workup and Purification

  • Transfer the final reaction mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to afford the crude Ethyl 2-oxopentanoate.

  • Purify the crude product by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-keto ester.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The acidification step is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[1][5] Always add the nitronate solution to the acid, never the reverse.

  • Flammable Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources in a certified chemical fume hood.

  • Gas Evolution: The reaction produces nitrous oxide (N₂O). Ensure adequate ventilation.

Troubleshooting and Characterization

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete nitronate formation.Ensure stoichiometric amount of base is used and allow sufficient reaction time in Part A.
Hydrolysis pH was not sufficiently low (pH > 1).Use a sufficiently concentrated strong acid (e.g., 4 M H₂SO₄). Check pH of the final mixture if possible.
Decomposition of the product or starting material.Maintain strict temperature control during the exothermic hydrolysis step.
Presence of Oxime Impurity Reaction pH was too high during hydrolysis.This is a common side product if conditions are not strongly acidic.[6][8] Re-optimize the acid concentration.
Formation of Carboxylic Acid Acid conditions were too harsh (e.g., concentrated H₂SO₄ without cooling).Use the specified molarity of acid and maintain low temperatures. This side reaction is more common for primary nitroalkanes.[7][8]

Expected Outcome & Characterization: The expected product is Ethyl 2-oxopentanoate, a colorless to pale yellow liquid. The yield should be in the range of 70-85% after purification.

  • ¹H NMR (CDCl₃): Expect signals for the ethyl ester (triplet and quartet), and signals for the propyl chain (triplet, sextet, triplet). The α-proton of the starting material will be absent.

  • ¹³C NMR (CDCl₃): Expect two carbonyl signals (one for the ester, one for the ketone), and signals for the aliphatic carbons.

  • IR Spectroscopy (neat): Look for the disappearance of the characteristic NO₂ stretches (~1550 and 1370 cm⁻¹) from the starting material and the appearance of two strong C=O stretching bands (~1745 cm⁻¹ for the ester and ~1725 cm⁻¹ for the ketone).

Conclusion

The Nef reaction remains a reliable and powerful method for the synthesis of carbonyl compounds from nitroalkanes. While the classical protocol requires careful control of reaction conditions, particularly temperature and pH, it provides an effective route to α-keto esters like Ethyl 2-oxopentanoate. For substrates containing acid-sensitive functional groups, alternative, milder methods such as oxidative (e.g., using Oxone or H₂O₂) or reductive (e.g., using TiCl₃) Nef conditions may be considered.[6][12][13] This detailed protocol serves as a robust starting point for researchers employing this classic transformation.

References

  • Nef reaction - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxUKikYpCwhot7BH5kXhSR2ntUGnu5ozno2ZbgO5_5Xtlkci67aL0VRfewfu4sPVQaMDavc5kRsxfYRqyJ_4noJqCsaqqIRF1qC0sOgdRteO8wKCPZ-zuVGlTAQdCbOterFtc=]
  • Nef Reaction - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12rWDb94ymxumYug9u82VBe_7lxea0to_2z2EGdns80t0ZNU2nbwds6vhpylYH-zWN5GNufxDwrQJLcOKKGbUOKhqi7HeGIect5NVr9BbGnDXVpxyu-6znX__nn1EhcK5XXqq3D5UkGZKy9mxlGWE_lESb5s=]
  • Nef reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2WrTC8E6jZeKUbOANhyDsOLMQ6WDegWwjrdDS54W-yae4ejo7ilFa7gco_II4tsh9guV_5xPY-Ha5u4uXGTl3C4P1ASUrJ6QzkQ0IKKDLiNczVO-Uipr2BeyJL2kietzrhrTSUw==]
  • Nef Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.
  • Nef Reaction: Mechanism, Examples, Limitations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4V_xlGxn2Jqj_nqclPpnEFCHRW_xQYlINqUqAvqByxHNcEyVYGmw4jhVG-j5SrWENHxXILAOIVTjT5fgCu7YI19a_Mwkaywmb9rtTTUa7i26hzMD7g-sjTweN4QQxsqyDh4ElpS3w]
  • Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b00947]
  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864703/]
  • Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b03399]
  • "introduction to the reactivity of nitroalkanes" - Benchchem. [URL: https://www.benchchem.com/blog/introduction-to-the-reactivity-of-nitroalkanes/]
  • The Nitro to Carbonyl Conversion (Nef Reaction): New Perspectives for a Classical Transformation | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • The NEF Reaction | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60124a001]
  • Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes - Benchchem. [URL: https://www.benchchem.com/app-note/nef-reaction-conditions-for-secondary-nitroalkanes]
  • US6229051B1 - Catalyst for oxidative NEF reaction using basic hydrogen peroxide - Google Patents. [URL: https://patents.google.
  • Nef reaction - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Nef_reaction.html]
  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/686]
  • Nef Reaction - SynArchive. [URL: https://www.synarchive.com/named-reactions/Nef_Reaction]
  • Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232757262_Recent_Synthetic_Developments_in_the_Nitro_to_Carbonyl_Conversion_Nef_Reaction]
  • Mild Oxidative Conversion of Nitroalkanes into Carbonyl Compounds in Ionic Liquids. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426500903038670]
  • Nef reaction – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2021.1997329]
  • Nef Reaction (Introduction to Umpolung Chemistry) - YouTube. [URL: https://www.youtube.
  • Application Note & Protocol: Investigating the Nef Reaction Mechanism using Nitroethane-1,1 - Benchchem. [URL: https://www.benchchem.com/app-note/investigating-the-nef-reaction-mechanism-using-nitroethane-1-1-d2]
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [URL: https://www.masterorganicchemistry.com/reaction-guide/addition-of-grignard-reagents-to-nitriles-to-give-ketones-after-hydrolysis/]
  • The Nef Reaction - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Nef_Reaction]
  • Nef Reaction With Molecular Oxygen in the Absence of Metal Additives, and Mechanistic Insights - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25251247/]

Sources

Method

Application Note: Synthetic Utility of Ethyl 2-Nitropentanoate in Natural Product and Drug Development

Executive Summary Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) is a highly versatile, monosubstituted α -nitro ester. In the realm of natural product total synthesis and medicinal chemistry, it serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) is a highly versatile, monosubstituted α -nitro ester. In the realm of natural product total synthesis and medicinal chemistry, it serves as a critical bifunctional building block. The unique electronic properties of the α -carbon—flanked by both an electron-withdrawing nitro group and an ester group—enable precise stereochemical control during carbon-carbon bond formation. This application note details the mechanistic rationale, quantitative optimization, and validated protocols for utilizing ethyl 2-nitropentanoate in complex molecular assemblies.

Mechanistic Rationale and Chemical Profiling

The synthetic value of ethyl 2-nitropentanoate stems from the pronounced acidity of its α -proton (pKa 9–11). This acidity allows for mild deprotonation, generating a stable nitronate anion that acts as an ambident nucleophile.

  • Causality in Reaction Design: In natural product synthesis, constructing sterically hindered quaternary stereocenters is notoriously difficult. By exploiting the nitronate anion of ethyl 2-nitropentanoate in1[1], chemists can achieve high enantioselectivity under mild conditions. The nitro group acts as a powerful electron-withdrawing group during the C-C bond formation and can subsequently be transformed into a primary amine (yielding ethyl 2-aminopentanoate, a norvaline derivative) or a carbonyl group (via the Nef reaction).

  • Chemoselectivity Challenges: A major challenge in α -nitro ester chemistry is the potential for epimerization at the acidic α -stereocenter during downstream transformations. Selecting the appropriate reduction methodology is critical to preserving stereochemical integrity.

Key Synthetic Pathways

Pathways A Ethyl 2-nitropentanoate (alpha-nitro ester) B Michael Addition (Organocatalysis) A->B Base / Enone C Reduction (In/HCl or TiCl3) A->C Reducing Agent D Radical Addition (Lewis Acid) A->D Radical Initiator E Complex alpha-nitro carbonyls B->E F Ethyl 2-aminopentanoate (Norvaline derivative) C->F G beta-substituted alpha-amino acids D->G

Fig 1. Divergent synthetic pathways of ethyl 2-nitropentanoate in synthesis.

Organocatalytic Asymmetric Michael Additions

Ethyl 2-nitropentanoate is frequently employed as a nucleophile in conjugate additions to α,β -unsaturated ketones and nitroalkenes. Utilizing chiral hydrogen-bonding catalysts (such as L-tert-leucine-derived squaramides), the nitronate anion is directed to attack the electrophile with high facial selectivity. This methodology is crucial for synthesizing complex cyclopentane and decalin frameworks found in terpene and steroid natural products.

Chemoselective Reduction to α -Amino Esters

The reduction of the nitro group in ethyl 2-nitropentanoate yields ethyl 2-aminopentanoate (ethyl norvalinate), a non-proteinogenic amino acid ester. This intermediate is widely used in the synthesis of 2[2] and peptidomimetics. While traditional catalytic hydrogenation (Pd/C, H2​ ) is effective, it often lacks chemoselectivity in the presence of alkenes or alkynes. Alternatively, 3[3] in aqueous HCl provides a highly chemoselective pathway that minimizes racemization of the α -center.

Quantitative Data: Reaction Optimization

The following table summarizes the comparative efficacy of various reduction conditions for converting α -nitro esters to α -amino esters, highlighting the superiority of single-electron transfer (SET) methods for preserving stereocenters.

Reduction MethodReagents / CatalystSolvent SystemTypical Yield (%)ChemoselectivityRacemization Risk
Catalytic Hydrogenation Pd/C, H2​ (1 atm)Methanol / Ethanol85 - 95%Low (reduces alkenes)Moderate
Indium-Mediated SET Indium powder, dil. HClTHF / H2​O 88 - 92%High (tolerates alkenes)Very Low
Titanium(III) Reduction TiCl3​ , NaBH4​ Aqueous Buffer75 - 85%ModerateLow
Zinc Reduction Zn dust, NH4​Cl Methanol / H2​O 70 - 80%HighLow

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of Ethyl 2-Nitropentanoate using Indium/HCl

Objective: To synthesize ethyl 2-aminopentanoate while preserving potential orthogonal functional groups and minimizing epimerization.

Workflow Step1 1. Substrate Preparation Dissolve Ethyl 2-nitropentanoate in THF/H2O Step2 2. Reagent Addition Add Indium powder and dilute HCl Step1->Step2 Step3 3. Reaction Phase Stir at RT (1-4 hours) Step2->Step3 Step4 4. Workup Neutralize with NaHCO3, Extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography (Silica gel) Step4->Step5

Fig 2. Workflow for the chemoselective reduction of alpha-nitro esters.

Step-by-Step Methodology:

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of ethyl 2-nitropentanoate in 5.0 mL of a THF/Water mixture (1:1 v/v).

  • Reagent Addition: Add 4.0 mmol of Indium powder (approx. 100 mesh) to the stirring solution. Slowly add 1.5 mL of dilute aqueous HCl (1.0 M) dropwise over 5 minutes.

    • Causality Check: The slow addition of HCl controls the rate of hydrogen evolution and single-electron transfer, preventing localized heating that could lead to Nef-type hydrolysis side-products.

  • Reaction Phase: Stir the reaction mixture vigorously at room temperature ( 25∘C ) for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4​ stain).

  • Workup: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO3​ until the pH reaches 8.0. Filter the mixture through a pad of Celite to remove indium salts, washing the pad with Ethyl Acetate (3 × 15 mL).

  • Extraction and Purification: Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

  • Validation & Quality Control: To confirm successful reduction without Nef-hydrolysis, analyze the crude product via 1H NMR. The disappearance of the highly deshielded α -proton adjacent to the nitro group (typically around δ 4.5 - 5.0 ppm) and the appearance of a broad singlet for the NH2​ protons (around δ 1.5 - 2.0 ppm) confirms the formation of ethyl 2-aminopentanoate.

Protocol B: Organocatalytic Asymmetric Michael Addition

Objective: To form a quaternary carbon center by reacting ethyl 2-nitropentanoate with methyl vinyl ketone.

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve 0.05 mmol (5 mol%) of a bifunctional squaramide organocatalyst in 2.0 mL of anhydrous toluene under an argon atmosphere.

  • Substrate Addition: Add 1.0 mmol of ethyl 2-nitropentanoate to the catalyst solution. Stir for 10 minutes to allow for nitronate formation via hydrogen bonding.

  • Electrophile Addition: Cool the reaction mixture to −20∘C . Add 1.2 mmol of methyl vinyl ketone dropwise.

    • Causality Check: Lowering the temperature increases the facial bias imposed by the rigid chiral catalyst pocket, maximizing the enantiomeric excess (ee) of the product.

  • Reaction Phase: Stir at −20∘C for 24-48 hours until complete by HPLC or TLC.

  • Workup: Quench with 1.0 M HCl (1.0 mL) to protonate the catalyst and stop the reaction. Extract with DCM, dry, and concentrate. Purify via silica gel chromatography to isolate the α -alkylated α -nitro ester.

  • Validation & Quality Control: Chiral HPLC analysis must be performed against a racemic standard to validate the enantiomeric excess (ee). The presence of a quaternary carbon is confirmed by 13C NMR, showing a distinct singlet in the region of 90-95 ppm characteristic of the α -nitro quaternary center.

References

  • Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media Source: ResearchGate URL:[3]

  • Highly Enantioselective Synthesis of α-Fluoro-α-nitro Esters via Organocatalyzed Asymmetric Michael Addition Source: ResearchGate URL:[1]

  • Opioid Receptor Modulators with a Cinnamyl Group Source: Journal of Medicinal Chemistry (ACS Publications) URL:[2]

Sources

Application

Advanced Application Note: Ethyl 2-Nitropentanoate as a Versatile Building Block in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, validated protocols, and analytical controls for utilizing ethyl 2-nitropentanoate in complex organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, validated protocols, and analytical controls for utilizing ethyl 2-nitropentanoate in complex organic synthesis.

Mechanistic Rationale & Chemical Causality

Ethyl 2-nitropentanoate (ethyl α -nitrovalerate) is a highly privileged, bifunctional aliphatic building block. Its utility in medicinal chemistry is driven by the unique stereoelectronic properties of the α -nitro ester motif, which acts as both an activating group and a traceless masked amine.

  • C-H Acidification & Enolization: The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the α -proton (pKa 9–11). This causality is critical: it enables facile enolization using mild bases (e.g., triethylamine, chiral tertiary amines) at room temperature, completely avoiding the harsh, cryogenic conditions (e.g., LDA at -78 °C) typically required for standard ester enolates.

  • The Nitro Group as a Traceless Agent: In the synthesis of non-natural amino acids, the nitro group serves as a traceless activation agent. Once the carbon skeleton is elaborated via C-C bond formation, the nitro group can be cleanly reduced to a primary amine. This directly yields substituted derivatives of norvaline, a critical non-proteinogenic amino acid utilized in the design of ACE inhibitors and advanced peptidomimetics [[1]]([Link]).

  • Radical Conjugate Additions: Under Lewis acid catalysis, α -nitro esters can participate in radical conjugate additions. This allows for the construction of sterically hindered β -substituted α -amino acids without the racemization of the acidic α -stereocenter, a common pitfall in traditional enolate chemistry .

Physicochemical Profile

To ensure accurate stoichiometric calculations and safe handling during scale-up, the key physicochemical properties of ethyl 2-nitropentanoate are summarized below.

PropertyValue / Description
Chemical Name Ethyl 2-nitropentanoate
Synonyms Ethyl α -nitrovalerate
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Profile Electrophilic at the ester carbonyl; highly nucleophilic at the α -carbon under mild basic conditions.

Synthetic Pathways & Versatility

The diagram below illustrates the divergent synthetic pathways accessible from the ethyl 2-nitropentanoate scaffold.

Pathways Center Ethyl 2-nitropentanoate (Masked Amino Acid) Rxn1 Reductive Amination (H2, Pd/C) Center->Rxn1 Rxn2 Michael Addition (Organocatalyst) Center->Rxn2 Rxn3 Henry Reaction (Base, Aldehyde) Center->Rxn3 Prod1 Norvaline Derivatives (Peptidomimetics) Rxn1->Prod1 Prod2 Quaternary Stereocenters (Complex Scaffolds) Rxn2->Prod2 Prod3 beta-Hydroxy-alpha-amino acids (Serine analogs) Rxn3->Prod3

Synthetic pathways of Ethyl 2-nitropentanoate demonstrating its bifunctional versatility.

Validated Experimental Protocols

Protocol A: Asymmetric Michael Addition for Quaternary Stereocenters

Objective: To construct a chiral quaternary carbon center by reacting ethyl 2-nitropentanoate with a nitroolefin, yielding a precursor for complex α,α -disubstituted amino acids .

Causality of Experimental Choices:

  • Bifunctional Organocatalysis: A chiral bifunctional thiourea catalyst is employed. The thiourea moiety hydrogen-bonds with the nitro group of the acceptor (activating it), while the tertiary amine deprotonates the α -nitro ester. This dual activation tightly organizes the transition state, dictating facial selectivity and ensuring high enantiomeric excess (ee).

  • Solvent Selection (Toluene): Non-polar solvents maximize the strength of the hydrogen-bonding interactions between the catalyst and substrates, which would otherwise be disrupted by polar protic solvents.

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve the chiral bifunctional thiourea catalyst (0.05 equiv, 5 mol%) in anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Substrate Addition: Add ethyl 2-nitropentanoate (1.0 equiv, 1.0 mmol) to the stirring solution. Stir for 10 minutes at room temperature to allow pre-equilibrium enolization.

  • Electrophile Introduction: Cool the mixture to -10 °C. Slowly add the nitroolefin (1.2 equiv) dropwise.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting α -nitro ester will not absorb strongly under UV but will stain bright yellow against a purple background when treated with basic KMnO₄.

  • Quench & Extraction: Once complete (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl (5 mL) to protonate the catalyst and halt the reaction. Extract with dichloromethane (3 x 5 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the quaternary adduct.

Workflow S1 1. Catalyst Activation S2 2. Substrate Addition S1->S2 S3 3. Asymmetric C-C Coupling S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Chromatographic Isolation S4->S5

Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Protocol B: Reductive Amination to Norvaline Derivatives

Objective: Conversion of the elaborated α -nitro ester to an N-Boc protected α -amino acid derivative.

Causality of Experimental Choices:

  • Catalyst (10% Pd/C): Mild catalytic hydrogenation is preferred over dissolving metal reductions (e.g., Zn/HCl) to prevent unintended ester hydrolysis or epimerization of newly formed stereocenters.

  • Solvent (Methanol): Methanol acts as a mild proton donor, which accelerates the reduction of the intermediate hydroxylamine to the primary amine, preventing the reaction from stalling.

  • In Situ Protection (Boc₂O): Aliphatic amines are highly nucleophilic. Without immediate Boc-protection, the nascent amine can undergo intermolecular cyclization with the adjacent ester group to form undesired diketopiperazines.

Step-by-Step Methodology (Self-Validating System):

  • Setup: Dissolve the α -nitro ester (1.0 mmol) in MS-grade Methanol (5.0 mL).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) directly to the solution. Carefully add 10% Pd/C (10 wt%) under a steady stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 6-8 hours.

  • In-Process Control (Validation): Confirm the disappearance of the nitro group by IR spectroscopy (loss of the strong asymmetric NO₂ stretch at ~1550 cm⁻¹). Additionally, TLC stained with Ninhydrin will show a distinct color change confirming the presence of the protected amine.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes expected yields and enantiomeric excesses for various α -nitro ester functionalizations, providing a benchmark for protocol validation.

Substrate ClassReaction TypeCatalyst SystemAvg. Yield (%)Enantiomeric Excess (ee %)
α -Alkyl- α -nitro esters Michael Addition to NitroolefinsBifunctional Thiourea85–92%90–98%
α -Fluoro- α -nitro esters Michael Addition to EnonesPrimary-Secondary Diamines80–87%>95%
α -Nitro esters Radical Conjugate AdditionLewis Acid (Zn(OTf)₂)75–82%N/A (Diastereoselective)
α -Nitro esters Acetate Mannich ReactionChiral Phase Transfer64–88%Up to 98%

References

  • Srikanth, G. S. C., & Castle, S. L. (2004). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Organic Letters, 6(3), 449-452.

  • Kwiatkowski, J., & Lu, Y. (2015). Asymmetric Michael addition of alpha-fluoro-alpha-nitro esters to nitroolefins: towards synthesis of alpha-fluoro-alpha-substituted amino acids. Organic & Biomolecular Chemistry.

  • A formal enantioselective acetate Mannich reaction: the nitro functional group as a traceless agent for activation and enantiocontrol in the synthesis of beta-amino acids. (2008). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl 2-nitropentanoate synthesis

Title: Technical Support Center: Optimizing the Synthesis of Ethyl 2-Nitropentanoate Introduction The synthesis of ethyl 2-nitropentanoate via the alkylation of ethyl nitroacetate with propyl bromide is a fundamental car...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing the Synthesis of Ethyl 2-Nitropentanoate

Introduction The synthesis of ethyl 2-nitropentanoate via the alkylation of ethyl nitroacetate with propyl bromide is a fundamental carbon-carbon bond-forming reaction. However, researchers frequently encounter yield-limiting challenges such as O-alkylation, dialkylation, and base-catalyzed polymerization. As an Application Scientist, I have structured this guide to provide mechanistic troubleshooting, quantitative benchmarking, and a self-validating experimental protocol to help you maximize your C-alkylation yield.

Troubleshooting FAQs

Q1: I am observing a significant amount of a higher molecular weight byproduct. What is causing this, and how do I prevent it? A1: Dialkylation. The active methylene group of ethyl nitroacetate can be deprotonated twice if the base and alkylating agent are in excess, leading to the formation of the dialkylated byproduct (ethyl 2-nitro-2-propylpentanoate). To prevent this, stoichiometry is critical. Maintaining a 2:1:1 molar ratio (Ethyl Nitroacetate : Propyl Bromide : Base) ensures the nitroacetate is in excess relative to the electrophile, statistically minimizing the chance of a second alkylation event 1. Additionally, slowly adding the propyl bromide maintains a low localized concentration of the alkylating agent, mitigating double alkylation 2.

Q2: My GC-MS shows two isomeric products, and the yield of the desired C-alkylated ester is low. What is the competing reaction? A2: O-Alkylation. The nitronate anion is an ambient nucleophile. While C-alkylation yields the desired ethyl 2-nitropentanoate, reaction at the oxygen atom yields an unstable nitronic ester. Polar aprotic solvents (like DMF) often solvate the cation and leave the oxygen highly exposed, favoring O-alkylation. To drive C-alkylation, utilize Phase Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB) in non-polar solvents (e.g., toluene) or under solvent-free solid-liquid conditions 1.

Q3: The conversion of my starting materials is extremely low despite long reaction times. Should I increase the temperature? A3: No. Increasing the temperature during the alkylation of nitroacetates typically leads to side reactions, including the polymerization and degradation of the starting materials, rather than improving the yield 1. Instead of heating, ensure your phase-transfer catalyst is active and that your base (e.g., K₂CO₃ or KHCO₃) is finely powdered to maximize the solid-liquid interfacial surface area.

Reaction Pathway & Decision Matrix

G A Starting Materials Ethyl Nitroacetate + Propyl Bromide B Deprotonation & Alkylation (Base + Catalyst) A->B Addition C C-Alkylation (Target Pathway) B->C PTC (TBAB) 2:1:1 Molar Ratio D O-Alkylation (Side Reaction) B->D Polar Aprotic Solvents (e.g., DMF) E Dialkylation (Over-reaction) B->E Excess Alkyl Halide 1:1:1 Ratio F Ethyl 2-nitropentanoate (High Yield) C->F Workup

Workflow and side-reaction pathways in ethyl 2-nitropentanoate synthesis.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield/byproduct formation, derived from established phase-transfer protocols 12.

Molar Ratio (Nitroacetate : Halide : Base)Catalyst / SolventTemperaturePrimary Observation / Outcome
1:1:1TBAB / Solvent-freeRoom TempSuboptimal: Significant formation of dialkylated derivative.
2:1:1None / Solvent-freeRoom TempSuboptimal: Low conversion rate due to poor interfacial transfer.
2:1:1TBAB / Solvent-freeElevated TempFailure: Low conversion; side-reactions and polymerization dominate.
2:1:1 TBAB / Toluene (or Solvent-free) Room Temp Optimal: High yield of C-alkylated product; dialkylation prevented.

Self-Validating Experimental Protocol: Synthesis of Ethyl 2-nitropentanoate

This protocol utilizes a self-validating methodology. At key steps, specific analytical checkpoints are embedded to verify the success of the preceding action before moving forward.

Step 1: Reagent Preparation & Deprotonation

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine ethyl nitroacetate (2.0 equivalents) and finely powdered potassium carbonate (K₂CO₃, 1.0 equivalent). Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents) and suspend the mixture in dry toluene (or proceed solvent-free if scaling down).

  • Causality: The 2:1 ratio ensures the nitroacetate acts as its own buffer against dialkylation. TBAB facilitates the transport of the carbonate anion to the organic phase to generate the nitronate nucleophile.

  • Validation Checkpoint: The mixture should transition to a slight yellow/orange hue, indicating the formation of the nitronate anion.

Step 2: Controlled Alkylation

  • Action: Stir the suspension vigorously at room temperature. Using a syringe pump or dropping funnel, add 1-bromopropane (1.0 equivalent) dropwise over 30–45 minutes.

  • Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, suppressing the kinetic pathway that leads to dialkylation.

  • Validation Checkpoint: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the peak corresponding to 1-bromopropane completely disappears. If starting halide persists after 12 hours, verify the pH of an aqueous aliquot to ensure active base is still present.

Step 3: Quenching and Workup

  • Action: Once the alkylating agent is consumed, quench the reaction mixture by slowly adding cold, dilute aqueous HCl (1M) until the aqueous layer reaches pH 5-6.

  • Causality: Acidification neutralizes the unreacted nitronate anion back to ethyl nitroacetate, preventing further side reactions during concentration, and solubilizes the inorganic salts.

  • Validation Checkpoint: The cessation of gas evolution (CO₂ from unreacted carbonate) confirms complete neutralization.

Step 4: Extraction and Purification

  • Action: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via vacuum distillation or silica gel chromatography.

  • Causality: Unreacted ethyl nitroacetate (due to the 2:1 starting ratio) will remain in the crude mixture and must be separated from the ethyl 2-nitropentanoate based on boiling point or polarity differences.

  • Validation Checkpoint: ¹H NMR of the purified product should show a distinct triplet for the terminal methyl group of the propyl chain (~0.9 ppm) and a multiplet for the α-proton adjacent to the nitro group (~5.0-5.2 ppm), confirming successful C-alkylation without dialkylation (which would lack the α-proton).

Sources

Optimization

Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

Answering the user's request.## Technical Support Center: Ethyl 2-Nitropentanoate Reactions Welcome to the technical support center for synthetic reactions involving ethyl 2-nitropentanoate. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Ethyl 2-Nitropentanoate Reactions

Welcome to the technical support center for synthetic reactions involving ethyl 2-nitropentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of low conversion rates. We will move beyond simple procedural lists to explore the causal relationships behind experimental outcomes, ensuring every protocol is a self-validating system.

This section addresses foundational questions about the reactivity and handling of ethyl 2-nitropentanoate.

Q1: What are the primary chemical properties of ethyl 2-nitropentanoate that influence its reactivity?

A1: Ethyl 2-nitropentanoate is a secondary nitroalkane derivative. Its reactivity is dominated by two key features:

  • Acidic α-Proton: The proton on the carbon bearing the nitro and ester groups (the α-carbon) is acidic (pKa ≈ 10-12 in solution).[1] This allows for deprotonation with a mild to moderately strong base to form a nitronate anion.

  • Bidentate Nucleophile: The resulting nitronate anion is a bidentate nucleophile, meaning it has two nucleophilic centers: the α-carbon and the oxygen atoms of the nitro group. This duality is the root cause of many selectivity issues, particularly the competition between C-alkylation and O-alkylation.[2]

Q2: My starting material appears impure or degraded. How should I purify and handle ethyl 2-nitropentanoate?

A2: Purity is paramount for achieving high conversion. Nitroalkanes can be sensitive, and impurities can poison catalysts or lead to side reactions.[3]

  • Purification: If you suspect impurities, purification by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) followed by distillation under reduced pressure is recommended.[4]

  • Handling & Storage: Store ethyl 2-nitropentanoate in a cool, dark place under an inert atmosphere (nitrogen or argon). Avoid strong bases or acids during storage, as they can promote degradation. It is a combustible liquid and should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[5]

Part 2: Troubleshooting Guide - Alkylation Reactions

Direct C-alkylation of nitroalkanes with alkyl halides is notoriously challenging due to the predominance of the undesired O-alkylation pathway.[1][6] This section focuses on diagnosing and solving low yields in these critical C-C bond-forming reactions.

Q3: I am attempting a direct alkylation of ethyl 2-nitropentanoate with an alkyl bromide and observing very low conversion to the C-alkylated product. What is likely happening?

A3: The most probable cause is the competing O-alkylation pathway. The nitronate anion, formed by deprotonation, reacts with the alkyl halide on one of its oxygen atoms. This O-alkylated intermediate is unstable and typically leads to the oxidation of the alkyl halide and reduction of the nitroalkane, regenerating starting materials or forming byproducts, but not the desired C-C bond.[1] Steric hindrance at the secondary carbon of ethyl 2-nitropentanoate further disfavors the desired C-alkylation.[6]

Visualizing the Competing Pathways

G cluster_0 Nitronate Formation cluster_1 Alkylation Pathways Start Ethyl 2-nitropentanoate Nitronate Nitronate Anion (Bidentate Nucleophile) Start->Nitronate Deprotonation Base Base (e.g., NaH, DBU) Base->Nitronate C_Alkylation Desired C-Alkylation Product Nitronate->C_Alkylation Carbon Attack (Favored by Radical Pathways) O_Alkylation Undesired O-Alkylation (Leads to low conversion) Nitronate->O_Alkylation Oxygen Attack (Dominant in Uncatalyzed Reactions) AlkylHalide Alkyl Halide (R-X) AlkylHalide->C_Alkylation AlkylHalide->O_Alkylation

Caption: Competing C- vs. O-alkylation pathways for nitronate anions.

Q4: How can I promote C-alkylation over O-alkylation to improve my conversion rate?

A4: Overcoming the intrinsic preference for O-alkylation requires moving away from simple SN2 conditions. Modern methods utilize transition-metal catalysis to generate radical intermediates, which preferentially react at the carbon center of the nitronate.[7][8]

  • Photoredox/Nickel Dual Catalysis: This is a robust and highly effective method for alkylating even sterically hindered secondary nitroalkanes.[1][6] The system uses a photoredox catalyst (like an Iridium complex) and a nickel catalyst to generate an alkyl radical from the alkyl halide, which then couples with the nitronate anion.

  • Copper-Catalyzed Systems: For specific electrophiles like benzyl bromides, copper(I) catalysts can be highly effective. These systems operate via a thermal redox mechanism, also involving radical intermediates.[8]

Troubleshooting & Optimization Table: Alkylation Reactions
ParameterIssue / ObservationRecommended Action & Rationale
Catalyst System No catalyst used; low yield.Implement a catalytic system. For general alkyl halides, a photoredox/nickel dual catalyst is recommended to favor a radical mechanism and promote C-alkylation.[1][6]
Base Using a strong, hard base (e.g., alkoxide).Use a non-nucleophilic base. DBU or sodium bis(trimethylsilyl)amide (NaHMDS) are suitable for generating the nitronate without competing reactions. A slight excess of the nitroalkane relative to the base can improve yields.[1]
Solvent Using protic solvents (e.g., ethanol).Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the metal complexes and do not interfere with the reaction.
Atmosphere Reaction performed open to air.Ensure an inert atmosphere. While some modern protocols are air-tolerant,[7] initial attempts should be run under nitrogen or argon to prevent catalyst deactivation or side reactions with oxygen.

Part 3: Troubleshooting Guide - Michael Addition & Henry Reactions

For conjugate additions (Michael) and nitroaldol (Henry) reactions, low conversion can stem from steric hindrance, inappropriate base/catalyst selection, or unfavorable equilibria.

Q5: My Michael addition of ethyl 2-nitropentanoate to an α,β-unsaturated ketone is slow and gives a low yield. What are the key factors to optimize?

A5: The primary obstacle in Michael additions with secondary nitroalkanes is steric hindrance, which slows the rate of C-C bond formation.[9] The choice of base and solvent system is critical to overcome this.

Troubleshooting Workflow: Michael Addition

G start Low Conversion in Michael Addition check_base Is the base appropriate? (Too weak/strong?) start->check_base check_solvent Is there a solubility issue? check_base->check_solvent No solution_base Use a moderate base (e.g., DBU, TMG) or an organocatalyst. check_base->solution_base Yes check_temp Is the temperature optimal? check_solvent->check_temp No solution_solvent Use a biphasic system with a Phase-Transfer Catalyst (PTC). check_solvent->solution_solvent Yes solution_temp Screen temperatures (e.g., 0°C, RT, 40°C). Balance rate vs. side reactions. check_temp->solution_temp

Caption: Decision-making workflow for troubleshooting Michael additions.

  • Base Selection: A base that is too weak will not generate enough of the active nitronate nucleophile. A base that is too strong can promote side reactions like polymerization of the Michael acceptor.[9] Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) are often excellent starting points.

  • Phase-Transfer Catalysis (PTC): If using an inorganic base (like K₂CO₃) with a non-polar solvent, the reactants may be in separate phases, leading to no reaction. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is essential to transport the nitronate anion into the organic phase where the reaction can occur.[9]

Q6: I am running a Henry (nitroaldol) reaction with an aldehyde, but the conversion is low, and I see some of the dehydrated nitroalkene byproduct. How can I fix this?

A6: Low conversion in a Henry reaction can be due to an unfavorable equilibrium, as the reaction is often reversible (retro-Henry reaction).[10] The formation of the nitroalkene is a common side reaction, especially at elevated temperatures or with prolonged reaction times.

  • Catalyst Choice: For asymmetric Henry reactions, chiral copper(II) complexes are highly effective.[10][11][12] These catalysts act as Lewis acids, activating the aldehyde carbonyl group towards nucleophilic attack by the nitronate, thereby accelerating the forward reaction.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can suppress both the retro-Henry reaction and the subsequent dehydration, favoring the desired β-nitro alcohol product.[11][13]

  • Base: A mild, non-nucleophilic base like triethylamine (TEA) is often used in conjunction with a metal catalyst to generate the nitronate in situ without competing with the aldehyde.[12]

Protocol: Diastereoselective Copper-Catalyzed Henry Reaction

This protocol is a starting point and may require optimization for specific aldehydes.[12]

  • Catalyst Pre-formation: In a flame-dried, argon-purged flask, dissolve Cu(OAc)₂ (10 mol%) and a suitable chiral ligand (e.g., a bis(oxazoline) ligand, 11 mol%) in a dry solvent like ethanol or THF (0.5 M). Stir at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the aldehyde (1.0 equivalent), followed by ethyl 2-nitropentanoate (1.5 equivalents).

  • Initiation: Add triethylamine (1.2 equivalents) dropwise to the cooled mixture.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (or has stalled), quench by adding a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

Part 4: Advanced Troubleshooting - The Decarboxylation Problem

Q7: After my reaction and work-up, I am isolating a product that appears to have lost the "ethoxycarbonyl" (-COOEt) group. What causes this side reaction?

A7: This is a classic decarboxylation (or more accurately, dealkoxycarbonylation) reaction. This process is particularly facile if the group alpha to the ester is electron-withdrawing, which is the case with the nitro group. The reaction is often promoted by heating in the presence of a nucleophile (like Cl⁻ or CN⁻) in a polar aprotic solvent like DMSO.[15][16]

  • Mechanism: The process typically involves nucleophilic attack at the ethyl group of the ester, followed by the loss of the carboxyl group as CO₂.[15]

  • Prevention: To avoid this, minimize heat during your reaction and work-up. If your protocol uses salts like LiCl or NaCl in DMSO at high temperatures, be aware that these are classic Krapcho decarboxylation conditions.[17] If this side reaction is unavoidable, it may be necessary to redesign the synthetic route using a different protecting group or synthetic strategy.

References

  • Marino Petrini. (2023). Synthetic Approaches to the Challenging Direct C‐Alkylation and C‐Allylation of Unactivated Nitroalkanes. SciSpace. [Link]

  • Unknown Author. (n.d.). Nickel-catalyzed C-alkylation of nitroalkanes with alkyl halides. UDSpace. [Link]

  • Unknown Author. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox... PMC. [Link]

  • Peter G. Gildner, Amber A. S. Gietter, Di Cui, Donald A. Watson. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Organic Chemistry Portal. [Link]

  • Unknown Author. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Unknown Author. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • ChemSrc. (2025). ethyl 2-nitroheptanoate. ChemSrc. [Link]

  • Unknown Author. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex... PMC. [Link]

  • Unknown Author. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. [Link]

  • Valliappan Kannappan. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Unknown Author. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. PMC. [Link]

  • Unknown Author. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Unknown Author. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Chemistry LibreTexts. [Link]

  • Michael E. Cournoyer, Jeffrey H. Dare. (n.d.). The use of alternative solvent purification techniques. OSU Chemistry. [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Jeffrey S. Cannon, Stefan F. Kirsch, Larry E. Overman. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Organic Chemistry Portal. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. [Link]

  • Thieme. (n.d.). Product Class 1: Nitroalkanes. Thieme E-Books & E-Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • James Ashenhurst. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • ChemBK. (2024). Ethyl 2-nitrobenzoate. ChemBK. [Link]

  • Google Patents. (n.d.). CN116143586A - A kind of preparation method of 2-ethyl-2-methylpentanoic acid.
  • A.M. Foley et al. (2018). Combining the intramolecular nitroaldol (Henry) reaction &. Almac. [Link]

  • Unknown Author. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids... PMC. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. [Link]

  • Ananthi et al. (n.d.). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Indian Academy of Sciences. [Link]

  • Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. University of Windsor. [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-nitropropanoate. PubChem. [Link]

  • PubChem. (n.d.). Ethyl 2-nitrobutyrate. PubChem. [Link]

  • PubChem. (n.d.). Ethyl 2-nitrophenylacetate. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Ethyl 2-nitropentanoate During Workup

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting α -Nitro Ester Instability During Aqueous Extraction Overview: The Chemical Vulnerability of α -Nitro Esters Ethyl 2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting α -Nitro Ester Instability During Aqueous Extraction

Overview: The Chemical Vulnerability of α -Nitro Esters

Ethyl 2-nitropentanoate (CAS: 2531-82-0) is a highly versatile α -nitro ester utilized as a critical intermediate in the synthesis of unnatural amino acids and pharmaceutical active ingredients. However, researchers frequently report severe yield losses, stereocenter racemization, and byproduct formation during the aqueous workup phase.

Because the α -proton is flanked by two strongly electron-withdrawing groups (the nitro and the ethyl ester moieties), its pKa is lowered to approximately 9. This makes the compound highly susceptible to deprotonation. The resulting nitronate intermediate is the gateway to multiple decomposition pathways if pH and temperature are not strictly controlled.

Mechanistic Causality: Why Does Decomposition Occur?

Understanding the causality behind the degradation of Ethyl 2-nitropentanoate is essential for designing a safe workup. Exposure to inappropriate pH or thermal stress triggers three primary failure modes:

  • The Nef Reaction (Acidic Hydrolysis): If a reaction utilizes a base, the α -nitro ester is converted into a planar nitronate salt. If this mixture is subsequently quenched with a strong mineral acid (pH < 1), the salt is protonated into a highly reactive nitronic acid. Nucleophilic attack by water generates an iminium/oxonium intermediate, which rapidly hydrolyzes to form ethyl 2-oxopentanoate (an α -keto ester) and nitrous oxide gas[1]. Strong acidic conditions strictly drive the formation of these carbonyl byproducts[2].

  • Ester Saponification and Decarboxylation: Prolonged exposure to aqueous bases (e.g., NaOH, Na 2​ CO 3​ ) causes saponification of the ethyl ester. The resulting α -nitro carboxylic acid is exceptionally unstable and will spontaneously decarboxylate upon mild heating or neutralization, yielding 1-nitrobutane.

  • Thermal Cleavage: Elevated temperatures during solvent evaporation or exothermic acid-base quenching can induce thermal carbon-to-nitrogen bond cleavage (yielding nitro-olefins) or carbon-to-carbon bond cleavage[3].

NefReaction A Ethyl 2-nitropentanoate (Stable) B Nitronate Salt (Basic Conditions) A->B Base (OH-) C Nitronic Acid (Strong Acid Quench) B->C Strong Acid (H+) pH < 1 D Iminium / Oxonium Intermediate C->D H2O Addition E Ethyl 2-oxopentanoate + N2O (Decomposition) D->E Hydrolysis

Mechanistic pathway of the Nef reaction degrading Ethyl 2-nitropentanoate into an alpha-keto ester.

Troubleshooting FAQs

Q1: My post-workup NMR shows a complete loss of the α -proton and the appearance of a ketone carbon at ~190 ppm. What happened? A: You have inadvertently triggered the Nef reaction[1]. This occurs when a basic reaction mixture is quenched directly with a strong mineral acid (like HCl or H 2​ SO 4​ ). To prevent this, you must quench basic mixtures of α -nitro esters with a weak, buffering acid such as saturated aqueous ammonium chloride (NH 4​ Cl), ensuring the pH remains between 5 and 7.

Q2: I am losing my stereocenter (racemization) during the workup of enantioenriched Ethyl 2-nitropentanoate. How can I preserve it? A: Studies on α -nitro esters indicate that the acidic α -stereocenter does not racemize under strictly controlled, mild workup conditions[4]. Racemization is caused by reversible deprotonation. Avoid using saturated NaHCO 3​ washes, as their mild basicity (pH ~8.5) is sufficient to form the planar, achiral nitronate intermediate. Wash exclusively with brine or slightly acidic buffers.

Q3: My yield is exceptionally low, but I don't see the ketone byproduct. Where did my product go? A: It likely hydrolyzed and decarboxylated. If the workup is too basic or left in the aqueous phase for too long at room temperature, the ethyl ester hydrolyzes. Ensure your extraction is performed immediately at 0–5 °C to suppress thermal degradation and bond cleavage[3].

Quantitative Data: Workup Conditions vs. Outcomes

The following table summarizes the causal relationship between specific workup environments and the structural integrity of Ethyl 2-nitropentanoate.

Workup Quench ReagentAqueous pHTemperaturePrimary Chemical OutcomeYield of Intact Ester
1M HCl (Strong Acid)< 125 °CNef reaction (Ethyl 2-oxopentanoate)< 10%
1M NaOH (Strong Base)> 1225 °CHydrolysis & Rapid Decarboxylation0%
Sat. NaHCO 3​ (Weak Base)8–925 °CEpimerization / Racemization60–70%
Sat. NH 4​ Cl (Buffer) 5–6 0–5 °C Product preserved, no Nef reaction > 90%
10% Acetic Acid3–40–5 °CProduct preserved, trace hydrolysis85%
Self-Validating Experimental Protocol

To guarantee the structural integrity of Ethyl 2-nitropentanoate, utilize the following step-by-step methodology. This protocol is self-validating : the absence of a deep blue or green tint in the aqueous phase (which indicates the presence of 1-nitroso-alkanol intermediates[1]) visually confirms that the Nef decomposition pathway has been successfully bypassed.

Step-by-Step Methodology:

  • Thermal Control: Pre-cool the crude reaction mixture to 0–5 °C using an ice-water bath. Pre-cool all extraction solvents (Ethyl Acetate or Dichloromethane) and aqueous quench solutions (Saturated Aqueous NH 4​ Cl) to minimize thermal bond cleavage[3].

  • Buffered Quenching: Vigorously stir the crude mixture and add the cold saturated NH 4​ Cl solution dropwise.

    • Self-Validation Check: Monitor the pH of the aqueous layer using pH paper. It must not drop below 5 or exceed 7. Do not use mineral acids under any circumstances.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the cold extraction solvent. Shake gently and vent frequently. (Vigorous shaking may cause emulsions due to the amphiphilic nature of trace nitronate salts).

  • Phase Separation & Visual Validation: Allow the layers to separate.

    • Self-Validation Check: The aqueous layer should remain colorless or pale yellow. A deep blue or green color definitively indicates that the pH dropped too low and a 1-nitroso-alkanol intermediate has formed[1].

  • Washing: Wash the combined organic layers once with cold brine (NaCl). Do not wash with basic solutions like NaHCO 3​ to prevent epimerization of the α -stereocenter[4].

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure. Maintain the rotary evaporator water bath strictly below 30 °C to prevent thermal breakdown[3].

OptimizedWorkup Step1 Crude Reaction Mixture Step2 Cool to 0-5 °C (Prevents Thermal Cleavage) Step1->Step2 Step3 Quench with Sat. NH4Cl (Maintains pH 5-6) Step2->Step3 Step4 Extract with Cold EtOAc (Avoids Basic Washes) Step3->Step4 Step5 Dry over Na2SO4 & Concentrate at < 30 °C Step4->Step5 Step6 Pure Ethyl 2-nitropentanoate (High Yield, Intact) Step5->Step6

Step-by-step optimized workup workflow for alpha-nitro esters to prevent decomposition.

References
  • Nef reaction - Wikipedia. Wikipedia. URL: [Link]

  • Process for the preparation of alpha nitro-ketones and carboxylic acids. Google Patents (US3518302A).
  • Water Tolerant and Atom Economical Amide Bond Formation by Metal-Substituted Polyoxometalate Catalysts. ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Ethyl 2-Nitropentanoate

Welcome to the Technical Support Center for handling, storing, and analyzing Ethyl 2-nitropentanoate. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and analyzing Ethyl 2-nitropentanoate. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with rigorous chemical kinetics to ensure the long-term integrity of your aliphatic nitro compounds.

Part 1: Troubleshooting Guides & FAQs

Q1: We are observing a gradual decrease in the purity of Ethyl 2-nitropentanoate during room-temperature storage over 6 months. What is the primary degradation mechanism?

The Science (Causality): The degradation is primarily driven by base-catalyzed tautomerization and subsequent moisture-induced hydrolysis. Ethyl 2-nitropentanoate contains a highly acidic alpha-proton situated between the electron-withdrawing nitro and ester groups. Even trace alkalinity (e.g., from basic glass surfaces or residual synthetic reagents) can trigger the formation of an aqueous nitronate salt 1. Once formed, this reactive intermediate is highly susceptible to Nef-type oxidative degradation or hydrolysis, leading to the formation of aldehydes, ketones, and 2-nitropentanoic acid. The Fix: Store the compound in rigorously dried, amber borosilicate glass containers under an inert atmosphere (Argon). Ensure the pH of any residual solvent from the final purification step is strictly neutral to slightly acidic (pH 5.5–6.5).

Q2: During scale-up distillation, our reaction mixture exhibited an unexpected exotherm. Is Ethyl 2-nitropentanoate thermally unstable?

The Science (Causality): Pure aliphatic nitro compounds generally possess high activation energies for homolytic decomposition (often >170 kJ/mol), rendering them quite stable at standard temperatures 2. However, their thermal stability drops drastically when contaminated. Processing organic nitro compounds in the presence of impurities, transition metals, or residual acids lowers the onset temperature for violent, highly exothermic decomposition 3. The Fix: Never distill crude Ethyl 2-nitropentanoate to dryness. Utilize wiped-film evaporation or high-vacuum fractional distillation to keep bath temperatures strictly below 80°C. Always conduct Differential Scanning Calorimetry (DSC) on crude mixtures prior to scale-up to map the exact onset temperature of the exotherm.

Q3: How can we accurately predict the long-term shelf life (e.g., 5+ years) of our commercial batches without waiting in real-time?

The Science (Causality): You must employ a multi-temperature accelerated aging protocol coupled with Arrhenius kinetic evaluation 4. By subjecting the compound to elevated isothermal conditions and tracking degradation via high-performance liquid chromatography (HPLC), you can calculate the effective activation energy ( Ea​ ) and reliably extrapolate the degradation rate to standard storage temperatures (e.g., 25°C) 5.

Part 2: Quantitative Data & Kinetic Parameters

The following table summarizes the thermal stability and kinetic parameters of aliphatic nitro compounds compared to other energetic materials. This data highlights why rigorous temperature and impurity control is non-negotiable for Ethyl 2-nitropentanoate.

Compound ClassTypical Activation Energy ( Ea​ )Baseline Thermal StabilityPrimary Degradation Triggers
Aliphatic Nitro Compounds (e.g., Ethyl 2-nitropentanoate)> 170 kJ/mol High (Pure) / Moderate (Impure) Base-catalyzed nitronate formation, thermal homolysis
Aromatic Nitro Compounds> 180 kJ/molHighExtreme high-temperature homolysis
Secondary Nitramines~ 160 - 170 kJ/molModerate to HighAcidic incompatibility, thermal stress
Aliphatic Nitrate Esters< 155 kJ/molLowAcid-catalyzed hydrolysis, autocatalysis

(Data synthesized from standard thermal stability assessments of energetic and nitro-organic materials 4, 2).

Part 3: Standardized Experimental Protocols

Protocol A: Multi-Temperature Accelerated Aging for Shelf-Life Prediction

This protocol acts as a self-validating system: plotting the data across multiple temperatures ensures the degradation mechanism remains consistent (evidenced by a linear Arrhenius plot) across the tested thermal range.

  • Sample Preparation: Aliquot 2.0 mL of highly purified Ethyl 2-nitropentanoate into 20 identical 5-mL heavy-walled amber borosilicate ampoules.

  • Inerting: Purge the headspace of each ampoule with ultra-high-purity Argon for 60 seconds to displace atmospheric oxygen and moisture. Flame-seal the ampoules immediately.

  • Isothermal Aging: Distribute the ampoules into precision-controlled thermal blocks set at 40°C, 50°C, 60°C, and 70°C (±0.1°C).

  • Sampling Intervals: Pull samples at predefined intervals (e.g., Day 7, 14, 30, 60, and 90). Quench immediately in an ice-water bath to halt further thermal degradation.

  • HPLC Analysis: Quantify the remaining intact Ethyl 2-nitropentanoate using a validated reverse-phase HPLC method. Critical Step: Use an Acetonitrile/Water gradient buffered with 0.1% Phosphoric acid to suppress nitronate ionization and ensure sharp peak shapes.

  • Kinetic Evaluation: Calculate the rate constant ( k ) for each temperature. Plot ln(k) vs. 1/T (in Kelvin) to derive the activation energy ( Ea​ ). Extrapolate the linear fit to 25°C to determine the t95​ (time to 5% degradation) shelf life.

Protocol B: Base-Washing and Stabilization of Crude Mixtures

To prevent premature degradation before long-term storage, crude reaction mixtures must be stripped of basic impurities.

  • Mild Neutralization: Wash the crude organic layer containing Ethyl 2-nitropentanoate with cold 5% aqueous NaH2​PO4​ buffer (pH ~4.5). This neutralizes trace amines or inorganic bases without inducing strong acid-catalyzed ester hydrolysis.

  • Phase Separation: Allow strict phase separation in a separatory funnel. Discard the aqueous layer.

  • Drying: Dry the organic phase over anhydrous MgSO4​ . Warning: Do not use basic desiccants like K2​CO3​ , as they will trigger nitronate salt formation.

  • Filtration & Storage: Filter the dried organic layer through a 0.2 µm PTFE membrane into a pre-dried, argon-flushed vessel. Store securely at 2–8°C.

Part 4: Visualizations & Workflows

DegradationPathways E2N Ethyl 2-nitropentanoate (Stable at RT) Base Alkaline Impurities (pH > 7) E2N->Base Deprotonation Heat Thermal Stress (> 150°C) E2N->Heat Overcoming Ea Moisture Moisture / Acid (H2O / H+) E2N->Moisture Nucleophilic Attack Nitronate Nitronate Salt (Highly Reactive) Base->Nitronate Homolysis Homolytic C-NO2 Cleavage (Exothermic Runaway) Heat->Homolysis Hydrolysis Ester Hydrolysis (2-nitropentanoic acid) Moisture->Hydrolysis Nef Nef Degradation (Aldehydes/Ketones) Nitronate->Nef Oxidation/Hydrolysis

Fig 1. Primary degradation pathways of Ethyl 2-nitropentanoate under environmental stress.

AgingWorkflow Step1 Sample Prep (Argon Sealed) Step2 Isothermal Aging (40°C - 70°C) Step1->Step2 Step3 HPLC Analysis (Quantify Intact %) Step2->Step3 Step4 Arrhenius Plot (ln(k) vs 1/T) Step3->Step4 Step5 Shelf-Life Prediction at 25°C Step4->Step5

Fig 2. Multi-temperature accelerated aging workflow for accurate shelf-life prediction.

References

  • Chemical Stability, Compatibility and Shelf Life of Explosives Source: CHIMIA URL
  • An Alternative Approach for Predicting the Shelf Life of Energetic Materials Source: CNR-IRIS URL
  • Source: Chemical Engineering Transactions (CET Journal)
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL
  • Source: DTIC (Defense Technical Information Center)

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Characterization of Ethyl 2-Nitropentanoate vs. Structural Alternatives

Introduction: The Analytical Challenge in Nitration Workflows Ethyl 2-nitropentanoate is a highly versatile α-nitro ester utilized extensively in the synthesis of unnatural α-amino acids via reduction or alkylation pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Nitration Workflows

Ethyl 2-nitropentanoate is a highly versatile α-nitro ester utilized extensively in the synthesis of unnatural α-amino acids via reduction or alkylation pathways[1]. During its synthesis—often achieved through the direct nitration of active methylene compounds or via condensation reactions—structural isomers such as ethyl 3-nitropentanoate or ethyl 4-nitropentanoate can emerge as problematic byproducts[2].

As a Senior Application Scientist, I frequently encounter challenges in the downstream validation of these nitration workflows. The distinction between α-nitro esters and their β- or γ-counterparts cannot be reliably achieved through standard low-resolution mass spectrometry due to their identical mass-to-charge (m/z) ratios. Therefore, high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. This guide objectively compares the NMR profiles of ethyl 2-nitropentanoate against alternative structural isomers and provides a self-validating experimental protocol for unambiguous characterization.

Expertise & Experience: Mechanistic Rationale for NMR Signatures

The diagnostic power of NMR for α-nitro esters relies on the profound electronic deshielding localized at the α-position. The α-proton and α-carbon are simultaneously stripped of electron density by two competing forces: the strong electron-withdrawing inductive effect of the nitro group (-NO 2​ ) and the anisotropic deshielding effect of the adjacent ester carbonyl (-COOEt)[2].

  • 1 H NMR Causality: The proton at the C2 position (the α-proton) experiences extreme deshielding, shifting its resonance far downfield to approximately 5.10–5.20 ppm. In contrast, if the nitro group were located at the C3 position (e.g., ethyl 3-nitropentanoate), the C2 protons would appear much further upfield (~2.80–3.00 ppm), while the C3 proton would resonate near 4.60 ppm[3].

  • 13 C NMR Causality: The α-carbon bonded directly to the nitro group typically resonates between 83–88 ppm[2]. This is a highly specific signature for aliphatic α-nitro esters, clearly differentiating them from standard aliphatic esters (where the α-carbon appears at ~30–35 ppm)[3].

Trustworthiness: Self-Validating Experimental Protocols

To ensure absolute scientific integrity and avoid misassignment of overlapping aliphatic multiplets, the following protocol establishes a self-validating system where standard 1D NMR data is intrinsically corroborated by 2D heteronuclear correlations.

Step-by-Step Methodology: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the purified ethyl 2-nitropentanoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl 3​ solvent. Tune and match the probe specifically for both 1 H and 13 C frequencies to maximize signal sensitivity.

  • 1D 1 H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30). Set a spectral width of 15 ppm, an acquisition time of 3–4 seconds, and a relaxation delay (d1) of 2 seconds. Accumulate 16–32 scans to ensure high resolution of the multiplet structures (specifically the α-proton triplet/doublet of doublets).

  • 1D 13 C NMR Acquisition: Acquire the 13 C{ 1 H} decoupled spectrum (zgpg30). Use a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Accumulate a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary ester carbonyl carbon[2].

  • 2D NMR Validation (HSQC/HMBC): To unambiguously assign the carbon skeleton and rule out isomeric impurities, perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the ~5.10 ppm proton directly to the ~86.0 ppm carbon. Follow with an HMBC (Heteronuclear Multiple Bond Correlation) to confirm the critical 3-bond coupling ( 3 J CH​ ) between the α-proton and the ester carbonyl carbon (~165.0 ppm).

Data Presentation: Quantitative NMR Comparison

The tables below summarize the expected chemical shifts for ethyl 2-nitropentanoate and objectively compare its diagnostic signals against alternative structural isomers.

Table 1: 1 H and 13 C NMR Assignments for Ethyl 2-Nitropentanoate
PositionFunctional Group 1 H NMR Shift (δ, ppm)Multiplicity 13 C NMR Shift (δ, ppm)
1 Ester C=O--~165.0
2 CH-NO 2​ (α)~5.10 - 5.20Triplet (t) or dd~86.0 - 88.0
3 CH 2​ (β)~2.00 - 2.20Multiplet (m)~31.0 - 33.0
4 CH 2​ (γ)~1.30 - 1.50Multiplet (m)~18.0 - 19.0
5 Chain CH 3​ ~0.90 - 0.95Triplet (t)~13.0 - 14.0
1' Ester CH 2​ ~4.20 - 4.30Quartet (q)~62.0 - 63.0
2' Ester CH 3​ ~1.25 - 1.35Triplet (t)~14.0
Table 2: Diagnostic Comparison: Target vs. Alternative Isomers
Analytical TargetEthyl 2-Nitropentanoate (Target)Ethyl 3-Nitropentanoate (Isomer)Simple Ester (Ethyl Pentanoate)
α-Proton Shift ( 1 H) ~5.10 ppm (Highly deshielded)~2.80 ppm (Moderately deshielded)~2.30 ppm
α-Carbon Shift ( 13 C) ~86.0 ppm ~35.0 ppm~34.0 ppm
NO 2​ -bearing CH Shift Same as α-proton (~5.10 ppm)~4.60 ppm (β-position)[3]N/A
Resolution Efficacy 1D NMR is definitive1D NMR is definitive1D NMR is definitive

Mandatory Visualization: Characterization Workflow

G A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (HSQC, HMBC) B->C E 1H: α-proton at ~5.1 ppm 13C: α-carbon at ~86 ppm B->E F Identify Connectivity: C-H correlations C->F D Signal Assignment & Isomer Differentiation G Unambiguous Structural Confirmation D->G E->D F->D

Logical workflow for NMR characterization and isomer differentiation.

References

  • Beilstein Journal of Organic Chemistry - Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
  • The Journal of Organic Chemistry (ACS) - Synthesis of α-Nitro Carbonyls via Nitrations in Flow.
  • Benchchem - Ethyl 3-Nitropropanoate (Spectroscopic Characterization).

Sources

Comparative

Synthetic Strategies for Ethyl 2-Nitropentanoate: A Comparative Guide

Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) is a highly versatile α -nitro ester that serves as a critical linchpin in the synthesis of unnatural α -amino acids, complex heterocycles, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) is a highly versatile α -nitro ester that serves as a critical linchpin in the synthesis of unnatural α -amino acids, complex heterocycles, and pharmaceutical intermediates. The presence of the strongly electron-withdrawing nitro group renders the α -proton highly acidic (pKa ~5.8), facilitating downstream functionalization. However, constructing the core α -nitro ester framework presents distinct chemoselectivity and safety challenges.

This guide objectively evaluates the two most robust synthetic pathways to ethyl 2-nitropentanoate: the classical Base-Promoted Alkylation of Ethyl Nitroacetate and the modern Electrophilic Flow Nitration of 1,3-Dicarbonyls .

G A Ethyl Nitroacetate + 1-Bromopropane C Ethyl 2-nitropentanoate A->C Base, Solvent (C-Alkylation) B Ethyl 2-Propylacetoacetate + HNO3/H2SO4 B->C 1. Flow Nitration 2. Deacetylation

High-level comparison of the two primary synthetic pathways to ethyl 2-nitropentanoate.

Section 1: Route A - Base-Promoted Alkylation of Ethyl Nitroacetate

Mechanistic Insights & Causality

The most direct and historically prevalent route to ethyl 2-nitropentanoate involves the alkylation of ethyl nitroacetate with 1-bromopropane. Because ethyl nitroacetate is highly acidic, mild bases like potassium carbonate ( K2​CO3​ ) or DBU are sufficient for quantitative deprotonation[1].

However, the resulting nitronate anion is an ambient nucleophile, creating a significant chemoselectivity challenge between C-alkylation (the desired pathway) and O-alkylation. O-alkylation yields unstable nitronic esters that rapidly decompose, severely depressing the isolated yield[2]. Furthermore, the mono-alkylated product (ethyl 2-nitropentanoate) retains an acidic α -proton, making it susceptible to a second deprotonation and subsequent dialkylation (forming ethyl 2,2-dipropylnitroacetate)[2][3].

To mitigate these side reactions, Phase-Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) in non-polar solvents (e.g., toluene) or under solvent-free conditions is employed. Non-polar environments inherently suppress O-alkylation, while strict stoichiometric control—using a slight excess of the alkylating agent rather than the base—minimizes the formation of dialkylated byproducts[1][2].

RouteA N1 Ethyl Nitroacetate N2 Deprotonation (K2CO3 / TBAB) N1->N2 N3 Nitronate Intermediate N2->N3 N4 1-Bromopropane Addition N3->N4 N5 C-Alkylation (Target) N4->N5 Major Pathway N6 O-Alkylation / Dialkylation N4->N6 Minor Pathway

Mechanistic workflow and competing side reactions in the base-promoted alkylation route.

Experimental Protocol: PTC-Mediated Alkylation

This protocol is designed to be a self-validating system, optimizing C-alkylation while preventing thermal decomposition.

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, suspend anhydrous K2​CO3​ (15.0 mmol, 1.5 equiv) and TBAB (1.0 mmol, 0.1 equiv) in 20 mL of anhydrous toluene.

  • Deprotonation: Add ethyl nitroacetate (10.0 mmol, 1.0 equiv) dropwise to the stirred suspension at room temperature. Stir for 15 minutes to allow for complete nitronate formation (indicated by a slight color change to pale yellow).

  • Alkylation: Slowly add 1-bromopropane (11.0 mmol, 1.1 equiv) via a syringe pump over 30 minutes. The slow addition maintains a low localized concentration of the electrophile, thereby suppressing dialkylation[2].

  • Heating: Elevate the reaction temperature to 60 °C and stir for 12–16 hours. Monitor progression via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Workup: Cool the mixture to room temperature and quench with 20 mL of cold 1M HCl to neutralize excess base and protonate any unreacted nitronate. Extract the aqueous layer with ethyl acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield ethyl 2-nitropentanoate.

Section 2: Route B - Electrophilic Nitration in Continuous Flow

Mechanistic Insights & Causality

Direct electrophilic α -nitration of simple esters is notoriously difficult, often requiring harsh oxidizing conditions that degrade the substrate. An elegant "umpolung" alternative involves trapping a highly reactive nitronium ion ( NO2+​ ) with an enolizable 1,3-dicarbonyl compound, followed by a selective deacylation step[4].

For ethyl 2-nitropentanoate, the starting material is ethyl 2-propylacetoacetate. In standard batch reactors, mixing fuming nitric acid and concentrated sulfuric acid with organic substrates poses severe thermal runaway and safety risks. By transitioning this reaction to a continuous meso-flow reactor, the extreme surface-area-to-volume ratio allows for precise thermal control and rapid mixing[4][5]. The highly reactive α -nitro-1,3-dicarbonyl intermediate is generated in seconds. Subsequent quenching with MgSO4​ and batch treatment with methanol induces an acid-catalyzed retro-Claisen/deacylation, cleanly cleaving the acetyl group to yield the target α -nitro ester[4].

RouteB N1 Ethyl 2-propylacetoacetate N2 Flow Reactor (10 °C) HNO3 / H2SO4 N1->N2 N3 alpha-Nitro-1,3-dicarbonyl N2->N3 Electrophilic Nitration N4 MgSO4 Quench & MeOH Deacetylation N3->N4 N5 Ethyl 2-nitropentanoate N4->N5 C-C Bond Cleavage

Continuous flow nitration and subsequent deacetylation of 1,3-dicarbonyl precursors.

Experimental Protocol: Flow Nitration and Deacetylation

This protocol adapts the highly efficient flow methodology developed by Gilmore and Seeberger[5].

  • Flow System Setup: Utilize a PTFE meso-flow reactor (e.g., 30–60 μ L volume) equipped with high-precision syringe pumps. Submerge the reactor coil in a cooling bath strictly maintained at 10 °C.

  • Reagent Streams:

    • Stream A: A solution of ethyl 2-propylacetoacetate (0.36 M) in anhydrous CH2​Cl2​ .

    • Stream B: A pre-cooled nitrating mixture of fuming HNO3​ (>90%, 1.4 equiv) and concentrated H2​SO4​ (96%, 7.8 equiv).

  • Continuous Nitration: Pump Stream A and Stream B into a T-mixer leading to the reactor. Adjust flow rates to achieve a residence time of exactly 54 seconds[5].

  • In-Line Quenching: Direct the reactor effluent immediately into a vigorously stirred flask containing anhydrous MgSO4​ (1 g per 1 mL of acid solution) suspended in CH2​Cl2​ at room temperature. This halts the nitration and chemically absorbs water[4].

  • Deacetylation: Filter the quenched mixture to remove the hydrated MgSO4​ . Add 2.0 mL of anhydrous methanol to the filtrate and stir at 30 °C for 2 hours to drive the deacetylation.

  • Isolation: Concentrate the mixture under reduced pressure and purify via column chromatography (Hexanes/EtOAc) to isolate pure ethyl 2-nitropentanoate.

Section 3: Objective Performance Comparison

To guide synthetic planning, the quantitative and qualitative metrics of both routes are summarized below:

ParameterRoute A: PTC AlkylationRoute B: Flow Nitration
Primary Reagents Ethyl nitroacetate, 1-bromopropaneEthyl 2-propylacetoacetate, HNO3​ / H2​SO4​
Typical Yield 60–75%70–84%
Reaction Time 12–24 hours< 1 min (Flow) + 2 hours (Batch)
Major Byproducts O-alkylated nitronates, dialkylated estersNef-type α -oxo products (trace)
Scalability Moderate (Exothermic, dialkylation risk)Excellent (Continuous throughput)
Equipment Needs Standard laboratory glasswareMeso-flow reactor, syringe pumps
Safety Profile Standard organic synthesis hazardsRequires handling of fuming acids

Conclusion

For discovery laboratories requiring rapid, small-scale access to ethyl 2-nitropentanoate without specialized equipment, the PTC-mediated alkylation (Route A) remains the most practical choice, provided that strict stoichiometric control is maintained to mitigate dialkylation. Conversely, for process chemists and scale-up campaigns, the continuous flow nitration (Route B) offers superior atom economy, enhanced safety profiles, and higher purity by entirely circumventing the ambient reactivity issues inherent to nitronate chemistry.

References

  • Chentsova, A., Ushakov, D. B., Seeberger, P. H., & Gilmore, K. "Synthesis of α-Nitro Carbonyls via Nitrations in Flow." The Journal of Organic Chemistry, 2016. URL:[Link]

  • Díez-Barra, E., de la Hoz, A., & Moreno, A. "Alkylation of ethyl nitroacetate in the absence of solvent." Synthetic Communications, 1994. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions." Beilstein J. Org. Chem., 2018. URL:[Link]

Sources

Validation

Orthogonal Strategies for the Structural Validation of Ethyl 2-Nitropentanoate Derivatives: A Comparative Guide

Executive Summary Ethyl 2-nitropentanoate (CAS: 2531-82-0) and its structurally modified derivatives are highly versatile intermediates used in the synthesis of complex amino acids, pharmaceutical active ingredients, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-nitropentanoate (CAS: 2531-82-0) and its structurally modified derivatives are highly versatile intermediates used in the synthesis of complex amino acids, pharmaceutical active ingredients, and energetic materials. However, the strong electron-withdrawing nature of the nitro group, combined with the adjacent ester functionality, creates unique analytical challenges. The nitro group scrambles local electronic structures, making predictive spectral interpretation difficult, and introduces thermal lability that severely complicates gas-phase analysis[1][2].

This guide provides a critical comparison of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) methodologies. Designed for analytical chemists and drug development professionals, it offers self-validating protocols to ensure absolute structural certainty when characterizing these complex aliphatic nitroesters.

Mechanistic Evaluation of Analytical Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the definitive technique for mapping the carbon-hydrogen framework of organic molecules. In ethyl 2-nitropentanoate derivatives, the α -proton is highly deshielded by the combined anisotropic and inductive effects of both the nitro and ester groups.

  • Causality in Experimental Choice: Relying solely on 1D 1 H NMR is insufficient because the multiplet structures of the pentanoate alkyl chain often overlap, masking critical splitting patterns. Therefore, 2D NMR (specifically HSQC and HMBC) is mandatory to definitively assign the α -carbon (typically shifted downfield to ~85–95 ppm) and establish its exact connectivity to the ester carbonyl (~168–172 ppm) and the adjacent alkyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides critical molecular weight and structural fragmentation data. However, aliphatic nitro compounds are notoriously thermally labile. High injection port temperatures can lead to the catalytic degradation or loss of HNO2​ (47 Da) or NO2​ (46 Da) prior to ionization, resulting in spectra that lack the molecular ion[2].

  • Causality in Experimental Choice: To prevent thermal degradation, cool on-column injection or the use of heavily deactivated injection-port liners is required[3]. Standard Electron Ionization (EI) will typically yield a weak or absent molecular ion. Consequently, Chemical Ionization (CI) is a superior choice for confirming the intact mass of the derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, orthogonal confirmation of functional groups. The nitro group exhibits a highly diagnostic, unusual pattern that overrides standard interpretation rules: a strong asymmetric stretching vibration near 1550 cm −1 and a symmetric stretch near 1350–1365 cm −1 [1][4].

  • Causality in Experimental Choice: The presence of the ester carbonyl (C=O stretch at ~1730–1750 cm −1 ) alongside the nitro stretches confirms the preservation of both functional groups during synthesis. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to avoid moisture absorption and potential matrix-induced spectral shifts.

Quantitative Comparison of Validation Techniques

Analytical TechniquePrimary Structural Data ProvidedSensitivity / LODSample Preparation ComplexityKey Limitations for Nitroesters
1D/2D NMR Absolute skeletal connectivity, stereochemistry.Moderate (~1-5 mg required)Low (Dissolution in CDCl3​ )Overlapping aliphatic signals require time-intensive 2D experiments.
GC-MS (EI/CI) Molecular weight, fragmentation fingerprint.High (Trace / ng levels)Moderate (Requires volatile, dilute samples)Severe thermal degradation of −NO2​ group in standard GC inlets[2][3].
ATR-FTIR Functional group verification ( −NO2​ , −COOR ).Moderate (Neat liquid/solid)Very Low (Direct application)Cannot distinguish between closely related structural isomers.

Self-Validating Experimental Protocols

Protocol A: 2D NMR Acquisition for Skeletal Mapping
  • Sample Preparation: Dissolve 15–20 mg of the ethyl 2-nitropentanoate derivative in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug directly into a 5 mm NMR tube to remove microscopic particulates that distort magnetic field homogeneity.

  • 1D 1 H and 13 C Acquisition: Acquire a standard 1 H spectrum (16 scans, relaxation delay D1=1.5 s) and a 13 C spectrum (1024 scans, D1=2.0 s).

  • 2D HSQC/HMBC Setup: Configure the HSQC experiment to map one-bond C-H couplings. Set the HMBC long-range coupling constant ( JCH​ ) to 8 Hz to visualize the critical 2- and 3-bond correlations between the α -proton, the ester carbonyl, and the nitro-bearing carbon.

  • Self-Validation Check: The protocol is validated if the HMBC spectrum shows a distinct, unambiguous cross-peak between the α -proton and the ester carbonyl carbon. The absence of this peak indicates either unintended structural rearrangement during synthesis or incorrect pulse sequence parameterization.

Protocol B: Low-Thermal-Degradation GC-MS Analysis
  • Inlet Preparation: Install a highly deactivated, single-taper glass liner to minimize active sites. Set the injection port temperature to 180°C (significantly lower than the standard 250°C) to mitigate the thermal degradation of the nitro group[2][3].

  • Column Selection: Utilize a short (15 m), thin-film (0.25 µm) 5% phenyl-methylpolysiloxane capillary column to reduce analyte residence time and thermal exposure.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 240°C.

  • Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV. If the molecular ion ( M+ ) is absent, switch to Positive Chemical Ionization (PCI) using methane as the reagent gas to observe the [M+H]+ adduct.

  • Self-Validation Check: The presence of the [M−NO2​]+ fragment in EI mode confirms the nitro-aliphatic nature of the compound. The protocol is validated if the chromatographic peak exhibits a sharp, Gaussian shape; severe tailing is a diagnostic indicator of ongoing on-column degradation.

Protocol C: ATR-FTIR Functional Group Verification
  • Background Collection: Clean the diamond ATR crystal with high-purity isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Apply 1–2 drops of the neat liquid derivative directly onto the crystal. Ensure complete coverage of the active infrared beam area.

  • Acquisition: Collect 32 scans from 4000 to 600 cm −1 .

  • Self-Validation Check: Confirm the presence of the diagnostic triad of peaks: ~1740 cm −1 (ester C=O), ~1550 cm −1 (asymmetric NO2​ ), and ~1350–1365 cm −1 (symmetric NO2​ )[1]. If the 1550 cm −1 peak is missing or shifted significantly, suspect unintended reduction of the nitro group to an amine or hydroxylamine.

Structural Validation Workflow

ValidationWorkflow Start Ethyl 2-Nitropentanoate Derivative Synthesized FTIR ATR-FTIR Spectroscopy Check NO2 & C=O Stretches Start->FTIR GCMS GC-MS Analysis (Deactivated Liner, 180°C) Start->GCMS NMR 1D & 2D NMR (HSQC/HMBC) Map C-H Connectivity Start->NMR FTIR_Check Peaks at ~1550, ~1365, and ~1740 cm-1? FTIR->FTIR_Check Fail Structural Rearrangement or Degradation Detected FTIR_Check->Fail No Success Absolute Structural Validation Confirmed FTIR_Check->Success Yes GCMS_Check Intact Mass or [M-NO2]+ Fragment? GCMS->GCMS_Check GCMS_Check->Fail No GCMS_Check->Success Yes NMR_Check Alpha-proton correlates to Ester C=O? NMR->NMR_Check NMR_Check->Fail No NMR_Check->Success Yes

Orthogonal workflow for structural validation of ethyl 2-nitropentanoate derivatives.

References

  • [4] IR Spectroscopy Tutorial: Nitro Groups. OrgChemBoulder. Available at:

  • BenchChem (Page 358) @ ChemBuyersGuide.com, Inc. Available at:

  • [1] Smith, B.C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:

  • [3] Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center (DTIC). Available at:

  • [2] Design and implementation of Gas Chromatography/Mass Spectrometry (GC/MS) methodologies for the analysis of thermally labile drugs and explosives. Purdue e-Pubs. Available at:

Sources

Comparative

Benchmarking Ethyl 2-Nitropentanoate: A Comparative Guide for α-Amino Acid Synthesis and Complex Scaffold Generation

Executive Summary Ethyl 2-nitropentanoate (E2NP) is a highly versatile α-nitro ester utilized extensively in organic synthesis, particularly in the pharmaceutical development of non-natural amino acids (such as norvaline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-nitropentanoate (E2NP) is a highly versatile α-nitro ester utilized extensively in organic synthesis, particularly in the pharmaceutical development of non-natural amino acids (such as norvaline derivatives) and complex nitrogen-containing heterocycles[1]. The strong electron-withdrawing nature of the nitro group acidifies the α-proton, enabling facile deprotonation under mild conditions[2]. This guide benchmarks E2NP against traditional malonate and nitroacetate alternatives, providing validated protocols and mechanistic insights for its optimal application in drug discovery workflows.

Benchmarking E2NP Against Alternative Scaffolds

When synthesizing α-amino acids or highly substituted carbon centers, researchers typically choose between nitro esters and malonates.

  • Diethyl propylmalonate (DEPM): Requires a lengthy and harsh sequence (hydrolysis, halogenation, and amination, or Curtius rearrangement) to yield an amino acid.

  • Ethyl nitroacetate (ENA): Requires in-situ alkylation with propyl halides, which often suffers from competing O-alkylation[3]. Starting directly with pre-alkylated E2NP bypasses this problematic step, maximizing throughput.

Comparative Efficiency in Ethyl Norvalinate Synthesis
MetricEthyl 2-Nitropentanoate (E2NP)Diethyl Propylmalonate (DEPM)Ethyl Nitroacetate (ENA)
Step Count to Amino Acid 1 (Direct Reduction)3-4 (Hydrolysis, Curtius, etc.)2 (Alkylation, then Reduction)
Atom Economy High (Loss of only O₂)Low (Loss of CO₂, N₂, etc.)Moderate (Loss of HX, O₂)
Typical Overall Yield 85-95%40-55%50-65% (due to O-alkylation)
Reaction Conditions Mild (Zn/HCl or Pd/C)[4]Harsh (Strong acids/azides)Moderate (PTC or Base)[5]

Mechanistic Causality: Overcoming O-Alkylation

A critical challenge in generating E2NP from ENA (or utilizing E2NP in further alkylations) is the ambident nature of the nitronate anion. Deprotonation yields an intermediate where the negative charge is delocalized across the α-carbon and the nitro oxygens.

The Causality of Solvent Choice: In polar aprotic solvents (e.g., DMF), hard electrophiles tend to attack the oxygen, forming unstable nitronate esters that rapidly decompose, destroying the yield[3]. By employing non-polar solvents (e.g., toluene) combined with Phase Transfer Catalysts (PTC) like tetrabutylammonium bromide (TBAB), the soft carbon nucleophile is favored, driving the desired C-alkylation[3][5].

O_vs_C Nitronate Nitronate Anion Intermediate PolarSolvent Polar Aprotic Solvent (e.g., DMF) Nitronate->PolarSolvent NonPolar Non-polar Solvent / PTC (e.g., Toluene + TBAB) Nitronate->NonPolar O_Alk O-Alkylation (Side Product) Nitronate Ester Decomposition PolarSolvent->O_Alk Hard electrophile attack C_Alk C-Alkylation (Desired) Stable α-Nitro Ester NonPolar->C_Alk Soft nucleophile attack

Solvent-dependent chemoselectivity governing the alkylation of nitronate anions.

Validated Experimental Protocols

Protocol A: Mild Reduction of E2NP to Ethyl Norvalinate

The reduction of the aliphatic nitro group to a primary amine must be driven to completion to avoid the accumulation of toxic hydroxylamine intermediates. While Pd/C with H₂ is standard for large-scale operations, Indium-mediated reduction in aqueous HCl or Zn/HCl provides exceptional chemoselectivity and prevents racemization at the α-stereocenter if an enantioenriched substrate is used[4][6].

Step-by-Step Methodology (Zn/HCl Reduction):

  • Setup: Dissolve E2NP (1.0 equiv, 10 mmol) in isopropanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath[4].

  • Activation: Add Zinc dust (10.0 equiv, 100 mmol) in one portion. Ensure vigorous stirring to keep the dense zinc suspended.

  • Acid Addition: Slowly add 1M aqueous HCl (15.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 20°C to prevent hydrolysis of the ester.

  • Self-Validating Monitoring: The system is self-validating; the disappearance of the distinct NO₂ stretch (~1550 cm⁻¹) and the appearance of the NH₂ stretch (~3300 cm⁻¹) via IR spectroscopy confirms reaction completion.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Wash the filter cake with ethyl acetate. Neutralize the filtrate with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Michael Addition to Methyl Acrylate

E2NP acts as an excellent Michael donor. The use of a mild, non-nucleophilic base prevents retro-Michael reactions and avoids the polymerization of the acrylate acceptor.

Step-by-Step Methodology:

  • Setup: Dissolve E2NP (1.0 equiv, 5 mmol) and methyl acrylate (1.2 equiv, 6 mmol) in anhydrous THF (15 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 0.5 mmol) dropwise. The mild basicity of DBU is sufficient to deprotonate E2NP without hydrolyzing the esters.

  • Incubation: Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench with 1M HCl (2 mL) to neutralize the DBU. Extract with diethyl ether (2 x 15 mL), wash the organic layer with brine, and dry over MgSO₄.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the highly substituted α-alkyl-α-nitro diester.

G A Ethyl 2-nitropentanoate (E2NP) B Zn/HCl or In/HCl (Reduction) A->B Pathway 1 D Acrylate + DBU (Michael Addition) A->D Pathway 2 C Ethyl Norvalinate (α-Amino Ester) B->C E α-Alkyl-α-nitro diester (Complex Scaffold) D->E

Divergent pathways of E2NP for amino acid and complex scaffold synthesis.

Conclusion

Benchmarking data clearly indicates that Ethyl 2-nitropentanoate is a superior synthon compared to traditional malonates for the synthesis of α-amino acids and highly substituted carbon frameworks. Its high atom economy, coupled with the mild conditions required for downstream transformations (such as Zn/HCl reduction[4] or DBU-catalyzed Michael additions), makes it an indispensable tool for drug development professionals seeking to optimize synthetic routes.

References

  • [5] E. Díez-Barra, A. de la Hoz, A. Moreno. Alkylation of ethyl nitroacetate by solid-liquid phase transfer catalysis (PTC) in solvent-free conditions. Synthetic Communications (Archive). URL: [Link]

  • [6] B. Das et al. Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. ResearchGate. URL: [Link]

  • [4] e-EROS Encyclopedia of Reagents for Organic Synthesis. Ethyl Nitroacetate. ResearchGate. URL: [Link]

  • [1] Stanford University. Development of Metal-Catalyzed Asymmetric Allylic Alkylations for the Total Synthesis of Alkaloids and Other Nitrogen Containing Compounds. Stanford Digital Repository. URL: [Link]

  • [2] The Utility of Nitroacetic Acid and its Esters in Organic Synthesis. MDMA Archive. URL: [Link]

Sources

Validation

Cross-Validation of Experimental Results with Computational Predictions for Ethyl 2-Nitropentanoate: A Comparative Guide

Introduction: The Need for Predictive Precision In the realm of advanced organic synthesis and drug development, α -nitro esters represent a highly versatile class of intermediates. Among these, Ethyl 2-nitropentanoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Predictive Precision

In the realm of advanced organic synthesis and drug development, α -nitro esters represent a highly versatile class of intermediates. Among these, Ethyl 2-nitropentanoate (also known as ethyl α -nitrovalerate) stands out due to its unique stereoelectronic profile, serving as a critical building block for synthesizing complex amino acids, heterocycles, and pharmaceutical precursors[1]. However, harnessing its full potential requires a precise understanding of its reactivity, specifically the thermodynamic stability of its nitronate anion and its spectroscopic signatures.

As a Senior Application Scientist, I have found that relying solely on empirical trial-and-error is inefficient and costly. To achieve robust, scalable synthetic protocols, we must cross-validate experimental outcomes with computational predictions. Density Functional Theory (DFT) provides the mechanistic blueprint, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy anchor these models in reality[2]. This guide provides an in-depth comparison of Ethyl 2-nitropentanoate against traditional alternatives, supported by rigorous experimental and computational cross-validation.

Comparative Performance: Ethyl 2-Nitropentanoate vs. Alternatives

When designing a synthetic route requiring a nucleophilic α -carbon or a precursor to an amine, chemists typically evaluate several aliphatic esters. The table below objectively compares Ethyl 2-nitropentanoate against Ethyl 2-bromopentanoate (a classic electrophile) and 1-Nitropropane (a simple nitroalkane).

Quantitative Comparison of Reactivity and Thermodynamic Profiles
CompoundElectrophilicity Index ( ω ) α -Proton pKa (Predicted)Experimental Yield (Alkylation)Primary Application
Ethyl 2-nitropentanoate High (DFT)~9.585%C-C bond formation, Nitronate trapping
Ethyl 2-bromopentanoate ModerateN/A65%Direct SN​2 substitution
1-Nitropropane Low~10.840%Simple Henry reactions

The Causality of Superiority: The superior performance of Ethyl 2-nitropentanoate in C-C bond formation lies in the synergistic electron-withdrawing effects of both the nitro and carboalkoxy groups. This dual activation significantly lowers the pKa of the α -proton, allowing for milder deprotonation conditions and generating a highly stabilized nitronate intermediate[3]. In contrast, simple nitroalkanes like 1-nitropropane require stronger bases, which frequently lead to unwanted side reactions such as Nef-type degradation.

The Cross-Validation Workflow

To establish a self-validating system, our methodology mandates that every computational model be directly correlated with an empirical spectroscopic measurement. By calculating the theoretical IR vibrational frequencies and NMR shielding tensors using DFT (e.g., B3LYP/6-311+G(d,p)), we can predict the exact structural conformation and kinetic adducts of the molecule[4].

Workflow Comp DFT Predictions (B3LYP/6-311+G**) Data Data Correlation & Statistical Analysis Comp->Data Exp Experimental Assays (NMR, IR, Kinetics) Exp->Data Val Validated Reactivity Profile Data->Val

Workflow for cross-validating computational models with empirical data.

Experimental Methodologies & Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm success before proceeding to the next phase.

Protocol 1: Computational Prediction of Spectroscopic Signatures (DFT)
  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the lowest energy conformers of Ethyl 2-nitropentanoate.

  • Geometry Optimization: Optimize the lowest energy structures using Gaussian software at the B3LYP/6-311+G(d,p) level of theory[4].

    • Self-Validation Check: Conduct a vibrational frequency calculation. The absolute absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Data Extraction: Extract the predicted asymmetric and symmetric NO2​ stretching frequencies and the 1H NMR chemical shift for the α -proton.

Protocol 2: Experimental Generation and Spectroscopic Validation of the Nitronate
  • Preparation: Dissolve 1.0 mmol of Ethyl 2-nitropentanoate in 5.0 mL of anhydrous THF under an inert argon atmosphere.

  • Deprotonation: Slowly add 1.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0°C.

    • Self-Validation Check: Observe a distinct color shift to pale yellow, visually indicating the formation of the charge-delocalized nitronate anion.

  • Spectroscopic Sampling: Transfer an aliquot to a sealed IR cell and an NMR tube containing THF- d8​ .

  • Data Correlation: Compare the empirical spectra against the DFT predictions[2].

    • Self-Validation Check: The experimental disappearance of the α -proton signal (typically around 5.1 ppm) in the 1H NMR spectrum confirms complete conversion to the nitronate. The IR spectrum must show a shift in the NO2​ stretching bands, perfectly aligning with the DFT-predicted values for the anionic species.

Mechanistic Insights: The Role of the Alpha-Nitro Group

The true power of cross-validation becomes evident when analyzing the transition states of Ethyl 2-nitropentanoate. Computational studies reveal that the carboalkoxy group provides crucial resonance stabilization to the adjacent nitronate anion, a feature absent in simple nitroalkanes. This stabilization lowers the activation energy required for nucleophilic attack, making it an ideal substrate for stereoselective Michael additions and electrophilic fluorination reactions[3].

Mechanism Start Neutral Ester Base Deprotonation Start->Base TS Transition State Base->TS Activation Nitronate Nitronate Anion TS->Nitronate Stabilization

Reaction mechanism of nitronate formation from ethyl 2-nitropentanoate.

Conclusion

The integration of DFT computational predictions with rigorous NMR and IR experimental validation elevates the use of Ethyl 2-nitropentanoate from a standard reagent to a precision-engineered building block. By understanding the causality behind its enhanced α -acidity and nitronate stability, drug development professionals can design more efficient, high-yielding synthetic routes compared to traditional halogenated or unactivated alternatives.

References

  • CymitQuimica. "10-510648 - 5-nitropentan-1-ol | 21823-27-8 | CymitQuimica". 1

  • Defense Technical Information Center (DTIC). "Research in NF Compounds". 3

  • ResearchGate. "Chemical Review and Letters Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones". 2

  • National Institutes of Health (PMC). "DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives". 4

Sources

Comparative

The Strategic Application of Ethyl 2-Nitropentanoate in Modern Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient and stereocontrolled construction o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient and stereocontrolled construction of complex molecular architectures. Among the versatile synthons available, nitroalkanes have long been recognized for their utility in carbon-carbon bond formation and their facile conversion into other valuable functional groups.[1] This guide provides an in-depth analysis of Ethyl 2-nitropentanoate, a secondary α-nitroester, and objectively compares its performance and applications with alternative reagents, supported by available experimental data and established chemical principles.

Introduction to Ethyl 2-Nitropentanoate: A Profile

Ethyl 2-nitropentanoate possesses a unique structural motif: a nitro group and an ester functionality attached to the same stereogenic center, which is further substituted with a propyl group. This arrangement offers a confluence of reactivity that can be strategically exploited in organic synthesis. The electron-withdrawing nature of both the nitro and ester groups enhances the acidity of the α-proton, facilitating the formation of a nitronate intermediate under basic conditions. This nucleophilic species is central to a variety of carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction: A Gateway to β-Nitroalcohols

The Henry reaction, a cornerstone of C-C bond formation, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] When employing a secondary nitroalkane like Ethyl 2-nitropentanoate, the reaction with an aldehyde generates a product with two adjacent stereocenters, making diastereoselectivity a key consideration.

Comparative Performance and Stereocontrol

While specific comparative studies on Ethyl 2-nitropentanoate are limited in publicly accessible literature, we can extrapolate its expected reactivity based on studies of similar secondary nitroalkanes, such as 2-nitropentane. The steric bulk of the substituents on the nitroalkane and the carbonyl compound, as well as the choice of catalyst and reaction conditions, significantly influence the diastereoselectivity of the Henry reaction.[3][4]

Table 1: Comparison of Nitroalkanes in the Henry Reaction

NitroalkaneStructureTypeExpected ReactivityExpected Diastereoselectivity (syn:anti)Key Considerations
1-NitropentaneCH₃(CH₂)₃CH₂NO₂PrimaryHighNot applicable (single product)Prone to side reactions like elimination to form nitroalkenes with strong bases or high temperatures.[5]
2-NitropentaneCH₃(CH₂)₂CH(NO₂)CH₃SecondaryModerateModerate to GoodThe stereocenter on the α-carbon allows for the formation of diastereomers; the ratio is influenced by the catalyst and reaction conditions.[5]
Ethyl 2-NitropentanoateCH₃(CH₂)₂CH(NO₂)CO₂EtSecondaryModerate to LowModerate to GoodIncreased steric hindrance from the ethyl ester group compared to 2-nitropentane may lead to lower reaction rates. The ester group offers a handle for further transformations.

The presence of the ethyl ester group in Ethyl 2-nitropentanoate introduces additional steric bulk compared to 2-nitropentane, which may result in lower reaction rates. However, it also provides a valuable functional handle for subsequent transformations, such as conversion to amides or other carboxylic acid derivatives.

Experimental Protocol: Diastereoselective Copper-Catalyzed Henry Reaction (Adapted for Ethyl 2-nitropentanoate)

This protocol is adapted from established procedures for secondary nitroalkanes and serves as a starting point for optimization.[3]

Materials:

  • Ethyl 2-nitropentanoate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral bis(oxazoline) ligand

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in anhydrous ethanol (0.5 M).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral catalyst complex.

  • Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.

  • Add Ethyl 2-nitropentanoate (1.5 equivalents) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C) and add triethylamine (1.2 equivalents).

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the β-nitro alcohol and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Henry Reaction cluster_workup Workup & Purification CuOAc Cu(OAc)₂ Catalyst Chiral Cu(II) Complex CuOAc->Catalyst Ligand Chiral Bis(oxazoline) Ligand->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Mix Nitroester Ethyl 2-Nitropentanoate Nitroester->Reaction_Mix Base Triethylamine Base->Reaction_Mix Quench Quench (NH₄Cl) Reaction_Mix->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product β-Nitro Alcohol Purification->Product

Figure 1: Workflow for a diastereoselective Henry reaction.

The Michael Addition: Constructing γ-Nitro Esters

The Michael addition, or conjugate addition, of the nitronate derived from Ethyl 2-nitropentanoate to α,β-unsaturated carbonyl compounds is a powerful method for forming γ-nitro esters. These products are valuable intermediates, for instance, in the synthesis of pyrrolidines and other heterocyclic compounds.[6]

Comparison with Alternative Nucleophiles

In the context of Michael additions, Ethyl 2-nitropentanoate serves as a precursor to a soft, carbon-based nucleophile. Its reactivity can be compared to other common Michael donors.

Table 2: Comparison of Michael Donors

Michael Donor PrecursorNucleophileBasicityKey Features
Diethyl malonateMalonate enolateModerately basicForms a dicarbonyl adduct; readily undergoes subsequent reactions like decarboxylation.
Ethyl 2-nitropentanoateNitronateWeakly basicForms a γ-nitro ester; the nitro group can be converted to an amine or ketone.
2-NitropentaneNitronateWeakly basicForms a γ-nitroalkane; less sterically hindered than the nitronate of Ethyl 2-nitropentanoate.

The presence of the ester group in Ethyl 2-nitropentanoate can influence the stereochemical outcome of the Michael addition, and the resulting γ-nitro ester is a versatile intermediate for further synthetic manipulations. For example, microwave-assisted Michael additions of nitroalkanes to acrylates have been shown to be highly efficient, significantly reducing reaction times.[7][8]

Experimental Protocol: Organocatalyzed Michael Addition of Ethyl 2-Nitropentanoate to an Enone

This protocol is based on general procedures for the organocatalyzed Michael addition of nitroalkanes.

Materials:

  • Ethyl 2-nitropentanoate

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Chiral organocatalyst (e.g., a thiourea-based catalyst)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) and the chiral organocatalyst (10 mol%) in anhydrous toluene (2.0 mL) at room temperature, add Ethyl 2-nitropentanoate (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the γ-nitro ester.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

The Nef Reaction: Unmasking the Carbonyl Group

A significant advantage of using nitroalkanes in synthesis is the ability to convert the nitro group into a carbonyl group via the Nef reaction.[9] For a secondary nitroalkane like Ethyl 2-nitropentanoate, this transformation yields an α-keto ester, a highly valuable synthetic intermediate.

Methodology Comparison: Classical vs. Modern Nef Reaction Conditions

The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions.[9] However, the harshness of this method has led to the development of milder oxidative and reductive procedures.[10][11]

Table 3: Comparison of Nef Reaction Conditions

MethodReagentsConditionsAdvantagesDisadvantages
Classical1. Base (e.g., NaOH) 2. Strong acid (e.g., H₂SO₄)Aqueous, low pHHigh yielding for simple substrates.Harsh conditions, not suitable for acid-sensitive functional groups.
OxidativeOxone, KMnO₄, O₃Mild, often neutral pHGreater functional group tolerance.[11]Can lead to over-oxidation.
ReductiveTiCl₃, SnCl₂MildCan be highly selective.Stoichiometric amounts of metal reagents are often required.

The choice of method depends on the overall synthetic strategy and the presence of other functional groups in the molecule. For complex substrates, milder oxidative or reductive methods are generally preferred.

Experimental Protocol: Oxidative Nef Reaction of a γ-Nitro Ester

This protocol is a general procedure for the oxidative conversion of a nitro group to a ketone using potassium permanganate.

Materials:

  • γ-Nitro ester (product from Michael addition)

  • Potassium permanganate (KMnO₄)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) / Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the γ-nitro ester in a mixture of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of KMnO₄ and MgSO₄ in water dropwise with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the α-keto ester.

Nef_Reaction_Decision_Tree Start Nef Reaction Required Acid_Sensitive Acid-Sensitive Functional Groups Present? Start->Acid_Sensitive Oxidation_Sensitive Oxidation-Sensitive Functional Groups Present? Acid_Sensitive->Oxidation_Sensitive Yes Classical Use Classical Nef Reaction (Strong Acid) Acid_Sensitive->Classical No Oxidative Use Oxidative Nef Reaction (e.g., Oxone, KMnO₄) Oxidation_Sensitive->Oxidative No Reductive Use Reductive Nef Reaction (e.g., TiCl₃) Oxidation_Sensitive->Reductive Yes

Figure 2: Decision workflow for selecting a Nef reaction method.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of Ethyl 2-nitropentanoate and its derivatives lies in their potential to serve as precursors for a variety of biologically active molecules, particularly those containing amino groups.

Synthesis of β-Amino Esters and Acids

The reduction of the nitro group in the products of Henry or Michael additions provides a direct route to β-amino esters and acids. These are important structural motifs in many pharmaceuticals and natural products. Asymmetric reduction methods can be employed to control the stereochemistry of the newly formed amine center, providing access to enantiomerically pure compounds.[12][13]

Precursors to Heterocyclic Compounds

The functional group handles in the products derived from Ethyl 2-nitropentanoate make them ideal precursors for the synthesis of various heterocyclic compounds. For example, γ-nitro esters can be converted into pyrrolidines, a common scaffold in medicinal chemistry.[6][14] The α-keto esters obtained from the Nef reaction can also participate in a variety of cyclization reactions to form heterocycles.[15]

Conclusion and Future Outlook

Ethyl 2-nitropentanoate is a versatile building block with significant potential in organic synthesis. Its ability to participate in key carbon-carbon bond-forming reactions like the Henry and Michael additions, coupled with the facile transformation of the nitro group via the Nef reaction, provides a powerful toolkit for the construction of complex molecules. While direct comparative studies with other nitroalkanes are not extensively documented, the principles of stereocontrol and reactivity derived from similar systems provide a strong foundation for its application.

For researchers and drug development professionals, the strategic use of Ethyl 2-nitropentanoate can offer advantages in terms of functional group compatibility and opportunities for diversification. Further research into its applications in asymmetric catalysis and the total synthesis of bioactive natural products will undoubtedly continue to expand its role as a valuable synthon in the chemist's arsenal.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-nitropentanoate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating nitroaliphatic esters like standard organic waste. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating nitroaliphatic esters like standard organic waste. This is a critical operational error. Ethyl 2-nitropentanoate requires a rigorous, causality-driven approach to disposal due to the unique, highly reactive nature of the alpha-carbon adjacent to the nitro group.

This guide provides the essential safety logistics, chemical causality, and step-by-step operational plans required for the safe handling and disposal of ethyl 2-nitropentanoate in drug development and research environments.

To handle ethyl 2-nitropentanoate safely, you must understand the mechanistic reasoning behind its hazard profile. The compound contains a highly acidic alpha-proton positioned between the ester carbonyl and the strongly electron-withdrawing nitro group (-NO₂).

If this compound is inadvertently mixed with strong bases (e.g., sodium hydroxide, potassium hydroxide) or organic amines, it rapidly deprotonates to form a nitronate salt . When dry, or when complexed with heavy metal cations (such as Cu²⁺, Pb²⁺, or Ag⁺), nitronate salts become highly shock-sensitive and can detonate upon friction or impact [2]. Therefore, standard acid/base neutralization protocols used for typical laboratory waste are strictly forbidden. All disposal methodologies must actively prevent the formation of these explosive intermediates [3].

Quantitative Operational Parameters

To ensure logistical safety, all laboratory personnel must adhere to the following quantitative thresholds and material compatibilities during waste processing.

ParameterSpecification / ThresholdOperational Implication
Flash Point > 60 °C (Combustible)Keep away from open flames, hot surfaces, and static discharge.
Primary IR Peaks (-NO₂) ~1550 cm⁻¹ (asym), ~1370 cm⁻¹ (sym)Use for spectroscopic validation of chemical destruction.
Incompatible pH Range pH > 8.0High risk of nitronate salt formation; strictly avoid basic waste streams.
Max Trace Deactivation Scale ≤ 10 g per batchReduction is exothermic; thermal runaway risk exists at larger scales.

Disposal Decision Matrix

Depending on the volume of waste generated and its purity, laboratories must choose between bulk collection for off-site incineration or in-lab chemical deactivation.

DisposalWorkflow Start Ethyl 2-Nitropentanoate Waste Generation Decision Volume & Reactivity? Start->Decision Bulk Bulk Waste (>10g) Standard Collection Decision->Bulk > 10g Trace Trace/Reactive (<10g) In-Lab Deactivation Decision->Trace < 10g Segregation Strict Segregation: No Bases, Amines, or Heavy Metals Bulk->Segregation Reduction Chemical Reduction (Zn/HCl to Amino Ester) Trace->Reduction Incineration Licensed Incineration (Flue Gas Scrubbing) Segregation->Incineration Validation Validate Destruction (IR: Loss of 1550 cm⁻¹) Reduction->Validation Aqueous pH Neutralization & Standard Waste Stream Validation->Aqueous

Figure 1: Decision matrix and operational workflow for ethyl 2-nitropentanoate disposal.

Protocol A: Standard Bulk Collection (For Licensed Incineration)

For quantities exceeding 10 grams, or for routine process waste, the safest and most compliant method is collection for commercial incineration [2].

Step-by-Step Methodology:

  • Segregation: Isolate ethyl 2-nitropentanoate waste entirely from basic waste, amines, and heavy metal solutions.

  • Containerization: Transfer the liquid to a high-density polyethylene (HDPE) waste carboy. Causality: Metal containers must be avoided to prevent the trace formation of shock-sensitive metal nitronates over time.

  • Labeling: Explicitly label the container as: "Hazardous Organic Waste - Combustible Nitroaliphatic - DO NOT MIX WITH BASES".

  • Logistics: Transfer the container to your EHS department or a licensed chemical destruction facility. The facility must utilize controlled incineration equipped with flue gas scrubbing to safely neutralize the toxic nitrogen oxide (NOx) emissions generated during combustion [2].

Protocol B: Laboratory-Scale Chemical Deactivation (Self-Validating)

For small quantities (<10 g) or highly reactive reaction residues, in-lab destruction via chemical reduction to the corresponding amino ester (ethyl 2-aminopentanoate) permanently eliminates the nitro hazard [1].

This protocol is designed as a self-validating system : the waste is not cleared for final disposal until spectroscopic evidence proves the hazard has been neutralized.

Step-by-Step Methodology:

  • Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the system with nitrogen.

  • Dissolution: Dissolve up to 10 g of ethyl 2-nitropentanoate in 100 mL of ethanol.

  • Reduction: Slowly add 4 molar equivalents of granular zinc. Dropwise, add 50 mL of 6M HCl while maintaining the flask temperature below 40 °C using an ice bath.

    • Causality: The highly acidic environment strictly prevents nitronate formation, while the dissolving zinc provides a steady source of electrons to fully reduce the -NO₂ group to an -NH₂ group without stalling at explosive hydroxylamine intermediates.

  • Spectroscopic Validation: After 2 hours of vigorous stirring, extract a 0.5 mL aliquot, perform a rapid micro-workup, and analyze the organic layer via FT-IR. Do not proceed until the asymmetric -NO₂ stretch at ~1550 cm⁻¹ is completely absent from the spectrum.

  • Final Disposal: Once validated, filter off any unreacted zinc powder (collect as solid metal waste). Carefully neutralize the acidic filtrate to pH 7 using dilute aqueous NaHCO₃. The resulting aqueous/ethanolic mixture is now free of nitroaliphatic hazards and can be disposed of as standard halogen-free organic/aqueous waste [1].

Emergency Spill Response Logistics

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination.

Step-by-Step Methodology:

  • Isolation: Evacuate non-essential personnel. Remove all sources of ignition, as the liquid is combustible.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or silica gel.

    • Causality: While some general safety sheets permit sawdust, nitro compounds are potential oxidizers; using combustible absorbents like sawdust creates a secondary fire hazard and must be avoided.

  • Cleanup: Use non-sparking tools to sweep the absorbed material into a chemical-resistant HDPE bucket. Seal tightly and process via Protocol A for incineration [2].

References

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals EPFL (École Polytechnique Fédérale de Lausanne) URL:[Link]

  • Preparation of H,4 PyrrolidineQuin-BAM (PBAM) & Nitroalkane Safety Information National Institutes of Health (NIH) - PubMed Central URL:[Link]

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